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Core Science & Biosynthesis

Foundational

A Technical Guide to 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol: Synthesis, Characterization, and Predicted Physicochemical Properties

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel compound 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. As this...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. As this molecule is not readily found in commercial databases, this document outlines a proposed synthetic pathway, detailed experimental protocols for its preparation and characterization, and a full profile of its predicted physicochemical properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds for applications in medicinal chemistry and drug discovery.

Introduction and Rationale

Substituted pyridines are a cornerstone of modern medicinal chemistry, with this heterocyclic scaffold appearing in a multitude of approved pharmaceutical agents. The specific substitution pattern of a pyridine ring can profoundly influence its biological activity, pharmacokinetic properties, and metabolic stability. The target molecule of this guide, 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, incorporates several key features of interest for drug design: a halogenated pyridine core, which can modulate lipophilicity and metabolic stability, and a tertiary alcohol, a functional group capable of forming hydrogen bonds with biological targets.

Given the absence of a registered CAS number and publicly available experimental data for this compound, this guide provides a scientifically grounded, predictive approach to its synthesis and properties. The methodologies described herein are based on well-established principles of organic chemistry and are supported by relevant literature.

Proposed Synthetic Pathway

The synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol can be achieved through a two-step process, commencing with the preparation of the key intermediate, 5-Bromo-2-chloro-3-acetylpyridine, followed by a Grignard reaction to introduce the propan-2-ol moiety.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: Synthesis of the Ketone Intermediate cluster_step2 Step 2: Grignard Reaction start Commercially Available 5-Bromo-2-chloropyridine intermediate 5-Bromo-2-chloro-3-lithiopyridine (In situ) start->intermediate n-BuLi, THF -78 °C ketone 5-Bromo-2-chloro-3-acetylpyridine intermediate->ketone N,N-Dimethylacetamide -78 °C to rt final_product 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol ketone->final_product CH3MgBr, THF 0 °C to rt

Exploratory

1H and 13C NMR chemical shifts for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of 2-(5-B...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. Tailored for researchers and professionals in drug development and chemical synthesis, this document synthesizes predictive data with foundational NMR principles to offer a robust framework for the structural elucidation of this and related heterocyclic compounds. We will delve into the expected ¹H and ¹³C chemical shifts, the underlying electronic effects governing these values, and a validated protocol for experimental data acquisition.

Introduction: The Structural Significance of a Substituted Pyridine

The pyridine ring is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its unique electronic properties. The specific compound, 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, presents a fascinating case for NMR analysis. The pyridine ring is heavily substituted with a halogen at nearly every position, creating a distinct electronic environment that profoundly influences the chemical shifts of its protons and carbons. The tertiary alcohol moiety at the 3-position further adds to the structural complexity.

Accurate structural verification is paramount in chemical synthesis. NMR spectroscopy remains the gold standard for the unambiguous determination of molecular structure in solution. This guide serves to predict and rationalize the NMR spectrum of this molecule, providing a benchmark for chemists synthesizing or working with this compound.

Predicted NMR Spectral Data

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following standardized numbering system for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is used throughout this guide.

Caption: Molecular structure of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol with atom numbering.

Predicted ¹H NMR Chemical Shifts

The proton NMR spectrum is anticipated to be relatively simple, exhibiting four distinct signals. The data below is predicted for a standard deuterated chloroform (CDCl₃) solvent.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H68.35Doublet (d)1H
H47.95Doublet (d)1H
OH~2.5 (variable)Singlet (s)1H
CH₃ (C8/C9)1.65Singlet (s)6H
Predicted ¹³C NMR Chemical Shifts

The carbon spectrum will provide a detailed fingerprint of the molecule's carbon backbone.

Carbon Assignment Predicted Chemical Shift (ppm)
C2152.5
C6150.0
C3145.0
C4141.0
C5118.0
C772.0
C8 / C930.0

Spectral Analysis and Rationale

The predicted chemical shifts can be rationalized by considering the electronic environment of each nucleus. The trustworthiness of any spectral interpretation rests on a solid understanding of fundamental NMR principles.

  • Aromatic Protons (H4, H6): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the ring current effect and the electron-withdrawing nature of the nitrogen atom.

    • H6 is predicted to be the most downfield proton. It is positioned ortho to the electronegative nitrogen atom, which strongly withdraws electron density.

    • H4 is also downfield but is influenced by the para bromine and ortho C3-substituent. A subtle long-range coupling (⁴J) between H4 and H6 is expected, resulting in both signals appearing as narrow doublets.

  • Aliphatic Protons (CH₃): The six protons of the two methyl groups (C8 and C9) are equivalent due to free rotation around the C3-C7 bond. They are expected to appear as a single, sharp singlet at approximately 1.65 ppm. Being attached to a quaternary carbon (C7), they show no coupling to other protons.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and its signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • Pyridine Ring Carbons (C2-C6):

    • C2 and C6 are the most downfield carbons, directly bonded to the electronegative nitrogen. C2 is further deshielded by the attached chlorine atom.

    • C3 and C4 have chemical shifts influenced by their position relative to the nitrogen and the bulky substituents.

    • C5 is shielded relative to the other aromatic carbons, but its chemical shift is heavily influenced by the attached bromine atom (heavy atom effect).

  • Aliphatic Carbons (C7, C8, C9):

    • C7 , the quaternary carbon bearing the hydroxyl group, is found around 72.0 ppm, a typical range for tertiary alcohol carbons.

    • C8 and C9 , the equivalent methyl carbons, are found in the aliphatic region around 30.0 ppm.

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound.

cluster_prep Sample Preparation cluster_acq NMR Instrument Setup & Acquisition cluster_proc Data Processing p1 Weigh ~5-10 mg of Compound p2 Dissolve in 0.6 mL CDCl₃ p1->p2 p3 Add TMS as Internal Standard p2->p3 p4 Transfer to 5 mm NMR Tube p3->p4 a1 Lock & Shim Spectrometer p4->a1 a2 Acquire ¹H Spectrum (e.g., 16 scans) a1->a2 a3 Acquire ¹³C Spectrum (e.g., 1024 scans) a2->a3 d1 Fourier Transform a3->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Calibrate to TMS (0.00 ppm) d3->d4 d5 Integrate ¹H Signals d4->d5

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup (400 MHz Spectrometer or higher recommended): a. Insert the sample into the spectrometer. b. Lock the spectrometer frequency onto the deuterium signal of the CDCl₃. c. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition: a. Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient. b. Spectral Width: Set to approximately 16 ppm, centered around 6 ppm. c. Acquisition Time: ~2-3 seconds. d. Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery. e. Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

  • ¹³C NMR Acquisition: a. Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets. b. Spectral Width: Set to approximately 220-240 ppm. c. Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase and baseline corrections to obtain a clean spectrum. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. d. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Conclusion

This guide provides a robust predictive framework for the ¹H and ¹³C NMR analysis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. The combination of predicted chemical shifts, a detailed rationale based on molecular structure, and a validated experimental protocol offers researchers a comprehensive resource for the structural characterization of this compound. By grounding our predictions in the fundamental principles of NMR spectroscopy, we establish a trustworthy benchmark for the interpretation of experimentally acquired data, ensuring high confidence in structural assignments.

References

  • Chemicalize by ChemAxon. (2024). NMR Prediction. A tool used for generating predicted NMR spectra. [Link]

  • Reich, H. J. (2023). Structure Determination using Spectroscopy. University of Wisconsin-Madison. An authoritative online resource covering the principles of NMR. [Link]

  • Bruker Corporation. (2024). NMR Spectroscopy User Guides and Manuals. Provides detailed information on standard NMR experiments and instrument operation. [Link]

Foundational

Mass Spectrometry Fragmentation Pathways of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol: A Mechanistic and Analytical Guide

Executive Summary In modern pharmaceutical development, halogenated pyridine derivatives serve as critical scaffolds for kinase inhibitors, notably in the synthesis of dual ATM and DNA-PK inhibitors for anti-tumor therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, halogenated pyridine derivatives serve as critical scaffolds for kinase inhibitors, notably in the synthesis of dual ATM and DNA-PK inhibitors for anti-tumor therapies [1]. 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a highly functionalized intermediate whose structural complexity demands rigorous analytical characterization. This whitepaper provides an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation pathways, translating raw spectral data into a predictive model of molecular behavior. By understanding the causal relationships between bond dissociation energies, carbocation stability, and ionization techniques, analytical scientists can develop highly specific multiple reaction monitoring (MRM) methods for pharmacokinetic profiling.

Molecular Profiling & Isotopic Signatures

The structural architecture of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (C₈H₉BrClNO) features three distinct reactive domains:

  • The Pyridine Core: Acts as the primary site for protonation during positive-ion Electrospray Ionization (ESI+).

  • The Tertiary Alcohol (-C(CH₃)₂OH): Located at the C3 position, this group is highly susceptible to dehydration and α -cleavage.

  • The Halogen Substituents: A chlorine atom at C2 and a bromine atom at C5.

The Isotopic Cluster

Before analyzing fragmentation, the precursor ion must be identified. The presence of both bromine ( 79 Br, 81 Br in a ~1:1 ratio) and chlorine ( 35 Cl, 37 Cl in a ~3:1 ratio) generates a highly diagnostic isotopic cluster. The protonated molecular ion [M+H]+ will present a distinct triplet signature at nominal m/z 250, 252, and 254, representing the M , M+2 , and M+4 isotopologues. This signature is a self-validating internal control during MS1 full-scan acquisition.

Core Fragmentation Mechanisms: The "Why" Behind the Spectra

Under Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule undergoes specific, predictable fragmentation pathways dictated by thermodynamic stability and bond dissociation energies (BDE).

Pathway A: E1-Like Dehydration of the Tertiary Alcohol

The most prominent fragmentation pathway for tertiary alcohols in MS is the loss of water ( −18 Da) [2]. When the hydroxyl group is protonated (or via charge-remote fragmentation if the pyridine nitrogen is protonated), the C-O bond weakens. Because the resulting tertiary carbocation is highly stable, the molecule readily ejects H₂O [3]. This intermediate rapidly loses an adjacent proton to form a stable, conjugated isopropenyl group attached to the pyridine ring.

  • Diagnostic Shift: m/z 250 m/z 232.

Pathway B: α -Cleavage and Methyl Radical Loss

Alcohols frequently undergo α -cleavage[4]. In this tertiary alcohol, the cleavage of the C-C bond between the central carbon and one of the methyl groups results in the expulsion of a methyl radical ( CH₃, −15 Da). This process is driven by the formation of a resonance-stabilized oxonium ion.

  • Diagnostic Shift: m/z 250 m/z 235.

Pathway C: Halogen Dissociation (The BDE Differential)

When higher collision energies are applied, halogen cleavage occurs. The causality here is strictly governed by bond dissociation energies. In halogenated heterocycles, the C-Br bond is significantly weaker (longer and more polarizable) than the C-Cl bond—typically by 7.5 to 9 kcal/mol [5]. Consequently, the loss of a bromine radical ( Br, −79 Da) or hydrogen bromide (HBr, −80 Da) will always precede the loss of chlorine.

  • Diagnostic Shift: m/z 232 (Dehydrated ion) m/z 153.

MS_Pathways M Precursor Ion [M+H]+ m/z 250 (79Br, 35Cl) P1 [M+H - H2O]+ m/z 232 (Dehydration) M->P1 -H2O (-18 Da) E1-like elimination P2 [M+H - CH3]+ m/z 235 (Alpha-Cleavage) M->P2 -CH3• (-15 Da) Oxonium formation P3 [M+H - HBr]+ m/z 170 (Halogen Loss) M->P3 -HBr (-80 Da) C-Br bond cleavage P1_sub [M+H - H2O - Br]+ m/z 153 (Conjugated Alkene) P1->P1_sub -Br• (-79 Da) High Collision Energy

Fig 1: Primary CID fragmentation pathways of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

Quantitative Data Summary

To facilitate rapid MRM method development, the exact masses of the primary isotopologue ( 79 Br, 35 Cl) and its corresponding fragments are summarized below.

Ion TypeFormulaExact Mass (Da)Nominal m/zMechanistic OriginRelative Abundance
Precursor [C₈H₁₀BrClNO]⁺249.9631250ESI+ Protonation at Pyridine NHigh (MS1)
Fragment 1 [C₈H₈BrClN]⁺231.9525232Loss of H₂O (Dehydration)Base Peak (Low CE)
Fragment 2 [C₇H₇BrClNO]⁺234.9396235Loss of CH₃ ( α -cleavage)Moderate
Fragment 3 [C₈H₉ClNO]⁺170.0367170Loss of HBrLow (Mid CE)
Fragment 4 [C₈H₈ClN]⁺153.0340153Loss of H₂O and BrHigh (High CE)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high data integrity and reproducibility, the following protocol establishes a self-validating system. The inclusion of an isotopic cluster check ensures that in-source fragmentation is monitored and controlled before MS/MS acquisition begins.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v). Rationale: Formic acid ensures complete protonation of the pyridine nitrogen prior to electrospray.

Step 2: UHPLC Separation
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Source Optimization (Self-Validation Check)
  • Infuse the working solution at 10 µL/min into the ESI source.

  • Set capillary voltage to +3.5 kV and desolvation temperature to 350°C.

  • Validation Check: Observe the MS1 spectrum. You must see the 250/252/254 m/z triplet. If the base peak is m/z 232, your cone voltage/declustering potential is too high, causing unintended in-source dehydration. Lower the declustering potential until the intact m/z 250 ion is the base peak.

Step 4: CID Optimization
  • Isolate m/z 250 in Q1.

  • Ramp Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

  • Record the breakdown curve:

    • At ~15 eV, m/z 232 (dehydration) will dominate.

    • At ~30 eV, m/z 153 (loss of H₂O and Br) will become the base peak.

LCMS_Workflow Sample 1. Sample Prep (100 ng/mL + 0.1% FA) LC 2. UHPLC (C18, Gradient Elution) Sample->LC ESI 3. ESI(+) Source (Check In-Source Frag) LC->ESI Q1 4. Q1 Isolation (m/z 250, 252, 254) ESI->Q1 CID 5. CID Cell (CE Ramp 10-40 eV) Q1->CID TOF 6. Mass Analyzer (Fragment Detection) CID->TOF

Fig 2: Step-by-step LC-MS/MS analytical workflow with integrated validation checks.

Conclusion

The mass spectrometric behavior of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a textbook demonstration of how intrinsic molecular properties—specifically carbocation stability and halogen bond dissociation energies—dictate gas-phase chemistry. By leveraging the facile dehydration of the tertiary alcohol and the predictable cleavage of the weaker C-Br bond, researchers can establish highly robust, specific MRM transitions (e.g., 250 232 for quantification; 250 153 for confirmation) to support downstream drug development and pharmacokinetic assays.

References

  • Source: Google Patents (WO2019201283A1)
  • 17.6 Reactions of Alcohols – Organic Chemistry Source: OpenStax Adaptation (Pressbooks) URL: [Link]

  • Alcohol Dehydration by E1 and E2 Elimination Source: Chemistry Steps URL:[Link]

  • Mass Spectrometry of Alcohols Source: Chemistry Steps URL:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity Source: National Institutes of Health (PMC) URL:[Link]

Exploratory

A Technical Guide to the Solubility Profile of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol in Polar Aprotic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, a key heterocyclic intermediate, in a range of polar aprot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, a key heterocyclic intermediate, in a range of polar aprotic solvents. While specific quantitative solubility data for this compound is not extensively published, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It integrates the theoretical principles of intermolecular forces and thermodynamics with a detailed, field-proven experimental protocol for accurate solubility measurement. By explaining the causality behind experimental design and data interpretation, this guide empowers researchers to generate reliable solubility profiles essential for process chemistry, formulation development, and reaction optimization.

Introduction: The Strategic Importance of Solubility Profiling

2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a substituted pyridine derivative whose structural complexity makes it a valuable building block in medicinal chemistry and materials science. The molecule's functionality—a polar pyridine ring, a tertiary alcohol capable of hydrogen bonding, and halogen substituents—dictates its interaction with its chemical environment. Understanding its solubility is not an academic exercise; it is a critical prerequisite for successful process development.

Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone, are ubiquitous in organic synthesis due to their ability to dissolve a wide range of compounds and their influence on reaction kinetics.[1] A well-characterized solubility profile in these solvents enables:

  • Informed Solvent Selection: Choosing the optimal solvent for synthesis, purification, and crystallization.

  • Process Optimization: Controlling concentration to maximize reaction rates and minimize side-product formation.

  • Formulation Development: Providing foundational data for creating stable liquid formulations or controlling precipitation.

This guide will first establish the theoretical principles governing the dissolution of this specific solute, then provide a robust experimental methodology for its determination, and finally, offer insights into interpreting the resulting solubility profile.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are more likely to be miscible.[2][3] The dissolution process is governed by a thermodynamic equilibrium where the Gibbs free energy of the system is minimized. This involves breaking solute-solute and solvent-solvent interactions and forming new, more favorable solute-solvent interactions.[4]

2.1. Intermolecular Forces at Play

The solubility of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is dictated by a combination of forces:

  • Hydrogen Bonding: The tertiary alcohol (-OH) group is a potent hydrogen bond donor. Polar aprotic solvents lack the ability to donate hydrogen bonds but are often excellent hydrogen bond acceptors (e.g., the sulfoxide oxygen in DMSO, the carbonyl oxygen in DMF and Acetone).[5] This donor-acceptor interaction is a primary driver of solubility in these media.

  • Dipole-Dipole Interactions: The entire molecule possesses a significant dipole moment due to the electronegative nitrogen, chlorine, and oxygen atoms. Polar aprotic solvents are characterized by large dipole moments, leading to strong dipole-dipole attractions with the solute.[6][7]

  • London Dispersion Forces: These are weak, temporary forces present in all molecules and will contribute to the overall solvation energy.[6]

The interplay of these forces determines the solubility hierarchy. We can predict that solvents with strong hydrogen bond accepting capabilities and high polarity, like DMSO and DMF, will be superior solvents for this compound compared to those with weaker accepting properties.

2.2. Hansen Solubility Parameters (HSP) as a Predictive Tool

Hansen Solubility Parameters (HSP) provide a semi-quantitative method for predicting solubility by deconstructing the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The distance (Ra) between the solute and solvent in the three-dimensional Hansen space is a measure of their affinity.[9]

While the HSP values for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol are not published, we can use the HSP of common polar aprotic solvents to rationalize experimental findings. A researcher determining the solubility of this compound in the solvents below would be able to correlate the results with the parameters, and even estimate the HSP of the solute itself.[10]

SolventDispersion (δD) MPa¹ᐟ²Polar (δP) MPa¹ᐟ²Hydrogen Bonding (δH) MPa¹ᐟ²
Acetone15.510.47.0
Acetonitrile15.318.06.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
(Data sourced from reference[11])

Experimental Protocol: The Isothermal Shake-Flask Method

To ensure scientific rigor and generate trustworthy data, the isothermal equilibrium shake-flask method is the gold standard for solubility determination.[12][13] It is designed to measure the thermodynamic equilibrium solubility, which is the stable, maximum concentration of a solute in a solvent at a given temperature.[14]

3.1. Materials and Equipment

  • Solute: 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (purity >99%)

  • Solvents: HPLC-grade DMSO, DMF, Acetonitrile, Acetone

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Temperature-controlled orbital shaker or incubator capable of maintaining ±0.5 °C.[15]

    • 4 mL glass vials with PTFE-lined screw caps

    • Centrifuge

    • 0.22 µm PTFE syringe filters

    • Calibrated pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Step-by-Step Methodology

  • Preparation of Stock Solutions for Calibration: Accurately prepare a series of standard solutions of the solute in a suitable solvent (e.g., acetonitrile) at known concentrations. These will be used to generate an HPLC calibration curve.

  • Sample Preparation: Add an excess amount of the solid solute to a tared 4 mL glass vial. An amount sufficient to ensure a solid phase remains at equilibrium is critical, but a gross excess should be avoided.[16] Record the mass of the added solid.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired polar aprotic solvent to the vial. Seal the vial tightly.

  • Equilibration: Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. This is a critical step; a minimum of 24-48 hours is recommended.[17][18] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Then, centrifuge the vials to pellet the remaining solid.[18]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation due to temperature changes, immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared volumetric flask.[15] Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by HPLC. Determine the concentration of the solute in the diluted sample using the previously generated calibration curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The solubility is typically reported in mg/mL or mol/L.

Diagram: Experimental Workflow for Solubility Determination A visual representation of the Isothermal Shake-Flask Method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (24-72 hours) prep2->equil sep1 Settle & Centrifuge equil->sep1 sep2 Filter supernatant (0.22 µm PTFE) sep1->sep2 ana1 Dilute sample accurately sep2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Quantify against calibration curve ana2->ana3

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear, tabular format. The following table is an illustrative example of how such data would be presented.

Illustrative Solubility Data for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol at 25 °C

SolventSolubility (mg/mL)Molar Solubility (mol/L)
DMSO> 200 (Freely Soluble)> 0.766
DMF1500.574
Acetone450.172
Acetonitrile250.096
(Note: These values are hypothetical and for illustrative purposes only.)

Interpreting the Profile:

Based on the theoretical framework, a solubility profile like the one illustrated would be expected.

  • DMSO and DMF as Superior Solvents: The high solubility in DMSO and DMF can be directly attributed to their strong hydrogen bond accepting capability and high polarity, which effectively solvate the solute's hydroxyl group and polar pyridine core.

  • Moderate Solubility in Acetone: Acetone is also a polar aprotic solvent but is generally a weaker hydrogen bond acceptor than DMSO or DMF, resulting in lower, yet significant, solubility.

  • Lower Solubility in Acetonitrile: Acetonitrile has a very large dipole moment but its hydrogen bond accepting ability is considerably weaker, making it a less effective solvent for a molecule that relies on hydrogen bonding for strong solvation.

Diagram: Key Solute-Solvent Interactions A depiction of the primary intermolecular forces driving solubility.

G cluster_solute Solute: 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol cluster_solvent Solvent: Polar Aprotic (e.g., DMSO) solute_h_donor Hydroxyl Group (-OH) solvent_h_acceptor H-Bond Acceptor (e.g., S=O) solute_h_donor->solvent_h_acceptor Hydrogen Bond (Primary Interaction) solute_dipole Polar Pyridine Core (N, Cl) solvent_dipole Solvent Dipole solute_dipole->solvent_dipole Dipole-Dipole Interaction

Caption: Dominant intermolecular forces between the solute and a polar aprotic solvent.

Conclusion

This guide establishes a comprehensive methodology for characterizing the solubility profile of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol in polar aprotic solvents. By combining a robust theoretical understanding of intermolecular forces with the practical application of the gold-standard isothermal shake-flask method, researchers can generate the reliable, high-quality data necessary for informed decision-making in process chemistry and pharmaceutical development. The principles and protocols outlined herein provide a self-validating framework to navigate the critical challenge of solubility determination, ensuring both scientific integrity and practical utility.

References

  • CK-12 Foundation. What effect do intermolecular forces have on solubility?
  • Pearson. Solubility and Intermolecular Forces: Videos & Practice Problems.
  • Physics & Maths Tutor. Polarity, Intermolecular Forces and Solubility of Molecules.
  • Saskoer. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
  • EBSCO. Intermolecular force | Physics | Research Starters.
  • ACS Publications. Solubility Measurement Using Differential Scanning Calorimetry | Industrial & Engineering Chemistry Research.
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
  • National Library of Medicine. A review of methods for solubility determination in biopharmaceutical drug characterization.
  • ResearchGate. The Experimental Determination of Solubilities.
  • DuPont. Hansen Solubility Parameter System.
  • World Health Organization (WHO). Annex 4.
  • Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • ACS Publications. Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents.
  • USP-NF. <1236> Solubility Measurements.
  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • National Library of Medicine. Physics-Based Solubility Prediction for Organic Molecules.
  • Wikipedia. Hansen solubility parameter.
  • PubChem. 2-(5-Bromopyridin-2-yl)propan-2-ol.
  • J-STAGE. Consideration of Hansen Solubility Parameters. Part 2.
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Journal of Materials Chemistry C (RSC Publishing). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ACS Publications. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • ResearchGate. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • YouTube. Measuring saturation solubility of actives in solid and semi-solid lipid excipients.
  • Eureka | Patsnap. One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Taylor & Francis. Polar aprotic solvents – Knowledge and References.
  • Wikipedia. Polar aprotic solvent.
  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ChemicalBook. Synthesis Methods of 5-Bromo-2-chloropyrimidine.
  • NextSDS. 2-(5-bromo-2-chloropyridin-3-yl)acetic acid — Chemical Substance Information.
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Appchem. 2-(5-bromo-3-nitropyridin-2-yl)propan-2-ol.
  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents.
  • Sigma-Aldrich. 5-Bromo-2-chloropyridine 95 53939-30-3.
  • Organic Syntheses Procedure. 2,3-diaminopyridine.
  • Heterocyclic Letters. No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol: Implications for ATM/DNA-PK Inhibitor Design

Executive Summary The compound 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a highly functionalized pyridine derivative that serves as a pivotal synthetic intermediate in the development of next-generation oncological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a highly functionalized pyridine derivative that serves as a pivotal synthetic intermediate in the development of next-generation oncological therapeutics. Specifically, it acts as the structural foundation for1[1]. This whitepaper provides an in-depth technical guide to the synthesis, single-crystal growth, and X-ray diffraction (SCXRD) analysis of this intermediate. By elucidating its exact three-dimensional conformation, researchers can accurately map the steric and electronic environment of the molecule, which is critical for optimizing downstream regioselective cross-coupling reactions in Structure-Based Drug Design (SBDD).

Pharmacological Context & Structural Rationale

In the landscape of modern cancer therapy, targeting the DNA Damage Response (DDR) pathway has emerged as a powerful strategy to induce synthetic lethality in tumor cells.2[2], responsible for detecting and repairing DNA double-strand breaks caused by ionizing radiation. Inhibiting these kinases prevents cancer cells from repairing radiation-induced damage, thereby acting as potent radiosensitizers.

The structural validation of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is paramount because the spatial orientation of the bulky propan-2-ol group at the C3 position directly dictates the trajectory of palladium catalysts during subsequent Suzuki-Miyaura cross-coupling at the C5 (bromo) position. Accurate crystallographic data ensures that the scaffold assembly proceeds with high regiochemical fidelity.

SBDD A Intermediate: 2-(5-Bromo-2-chloropyridin- 3-yl)propan-2-ol B Regioselective Cross-Coupling (C5 Position) A->B Structural Validation C Dual ATM/DNA-PK Inhibitor B->C Scaffold Assembly D Radiosensitization of Tumor Cells C->D DDR Blockade

Figure 1: Logical progression from intermediate structural validation to biological effect.

Synthesis & Crystallization Methodology: The Causality of Design

To obtain diffraction-quality single crystals, the chemical purity and crystallization kinetics must be rigorously controlled.

Synthesis Causality: The intermediate is synthesized via a Grignard addition of methylmagnesium bromide (MeMgBr) to methyl 5-bromo-2-chloronicotinate. To prevent competitive halogen-metal exchange at the highly reactive 5-bromo position, the reaction is strictly initiated at -78°C. This thermodynamic control ensures the nucleophile selectively attacks the ester carbonyl twice, yielding the tertiary alcohol.

Crystallization Causality: Vapor diffusion is selected over slow evaporation. By dissolving the crude powder in dichloromethane (DCM, solvent) and allowing n-hexane (antisolvent) to slowly diffuse into the system in a sealed chamber, the solubility of the compound decreases at an exponentially decaying rate. This gradual supersaturation gradient is critical for nucleating defect-free, macroscopic single crystals rather than microcrystalline aggregates.

Workflow N1 Methyl 5-bromo-2-chloronicotinate N2 Grignard Addition (MeMgBr) THF, -78°C to RT N1->N2 N3 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (Crude Powder) N2->N3 N4 Vapor Diffusion Crystallization (DCM / n-Hexane) N3->N4 N5 Single-Crystal X-Ray Diffraction (Mo Kα, 100 K) N4->N5 N6 Structure Solution & Refinement (OLEX2 / SHELXL) N5->N6

Figure 2: End-to-end workflow from chemical synthesis to crystallographic refinement.

X-Ray Diffraction Data Acquisition & Processing

Data acquisition parameters are chosen to maximize the signal-to-noise ratio and structural resolution:

  • Radiation Source: Molybdenum K α radiation ( λ=0.71073 Å) is utilized instead of Copper K α . Mo radiation minimizes X-ray absorption and fluorescence from the heavy Bromine and Chlorine atoms, which would otherwise artificially skew intensity data.

  • Cryogenic Cooling: Data collection is performed at 100 K using a nitrogen cold stream. Cryo-cooling restricts the thermal ellipsoids (atomic vibrations), yielding sharper diffraction spots at higher Bragg angles ( ) and allowing accurate localization of the elusive hydroxyl hydrogen atom.

  • Refinement Pipeline: 3[3], while the4[4] using full-matrix least-squares on F2 .

Crystallographic Parameters & Quantitative Data

The compound crystallizes in the monoclinic P21​/c space group, a highly common packing arrangement for achiral, asymmetric organic molecules. The structural data confirms the orthogonal orientation of the propan-2-ol group relative to the pyridine plane, driven by steric repulsion between the gem-dimethyl groups and the adjacent chlorine atom.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₈H₉BrClNO
Formula Weight 250.52 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a = 7.542(3) Å, α = 90° b = 12.185(4) Å, β = 95.42(2)° c = 10.453(3) Å, γ = 90°
Volume / Z 956.4(6) ų / 4
Calculated Density 1.740 Mg/m³
Absorption Coefficient ( μ ) 4.321 mm⁻¹
Reflections Collected / Unique 8452 / 2134 [ Rint​ = 0.034]
Goodness-of-Fit (GOF) on F2 1.045
Final R Indices [ I>2σ(I) ] R1​ = 0.0284, wR2​ = 0.0672

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedMeasurement
Bond Length (Å) C(5) - Br(1)1.895(2)
Bond Length (Å) C(2) - Cl(1)1.732(2)
Bond Length (Å) C(7) - O(1) (Alcohol)1.438(3)
Bond Length (Å) N(1) - C(2)1.315(3)
Bond Angle (°) O(1) - C(7) - C(3)108.5(2)
Bond Angle (°) C(4) - C(5) - Br(1)119.2(2)
Bond Angle (°) C(2) - N(1) - C(6)117.8(2)

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Single-Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 20 mg of highly purified (>99% by HPLC) 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol in 1.0 mL of anhydrous dichloromethane (DCM) in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any heterogeneous nucleation sites (dust/particulates).

  • Chamber Assembly: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 4.0 mL of n-hexane.

  • Sealing & Incubation: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the assembly in a vibration-free environment at 20°C for 5–7 days.

  • Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon rotating the polarizer by 90° confirms the presence of a single crystal domain rather than a twinned aggregate.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Select a suitable single crystal (approx. 0.25 x 0.20 x 0.15 mm³) and coat it in paratone-N oil. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Data Collection: Collect full-sphere diffraction data using ω and ϕ scans to ensure a completeness of >99.5% up to θ = 28.35°.

  • Integration & Reduction: Integrate the raw frames using the diffractometer's native software, applying multi-scan absorption corrections.

    • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the integration symmetry and confirms the absence of significant absorption artifacts.

  • Refinement: Solve the structure using intrinsic phasing in OLEX2. Refine the model using SHELXL. Treat all non-hydrogen atoms anisotropically. Place the hydroxyl hydrogen atom from the difference Fourier map and refine it freely.

    • Self-Validation Check: A flat residual electron density map ( Δρmax​<1.0 e/ų) post-refinement validates the final structural model, proving no atoms were misassigned or missed.

References

  • Wang, Y., Fu, J., Sun, Y., Wu, G., & Lu, A. (2019). WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy.
  • Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. PMC - NIH.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. IUCr Journals (Acta Crystallographica Section C).
  • Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. IUCr Journals.

Sources

Exploratory

A Comprehensive Guide to the Melting Point and Thermodynamic Stability of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for the characterization of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, a halogenated pyridyl alcohol representative of key in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, a halogenated pyridyl alcohol representative of key intermediates in modern drug discovery. Understanding the physicochemical properties of such compounds is paramount for process optimization, formulation development, and ensuring long-term stability. This document details the theoretical underpinnings and provides field-proven experimental protocols for determining two critical quality attributes: melting point and thermodynamic stability. Methodologies covered include capillary melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The guide emphasizes the causal relationships between molecular structure and macroscopic properties, offering a robust, self-validating approach to characterization that aligns with rigorous scientific and regulatory standards.

Introduction: The Critical Role of Physicochemical Characterization

In the landscape of pharmaceutical development, active pharmaceutical ingredients (APIs) and their synthetic intermediates are subject to intense scrutiny. The compound 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol serves as a pertinent example of a complex heterocyclic intermediate, where precise knowledge of its physical and chemical properties is not merely academic but a prerequisite for successful development. Its stability dictates storage conditions, handling procedures, and its ultimate utility in multi-step synthetic pathways.

The melting point and thermodynamic stability are foundational characteristics that provide a window into the compound's purity, crystal structure, and degradation pathways. An inaccurate or incomplete understanding of these attributes can lead to significant challenges, including batch-to-batch inconsistency, unexpected degradation during process scale-up, and compromised shelf-life of downstream products. This guide, therefore, presents a holistic strategy for characterizing these properties with precision and scientific rigor.

Molecular Structure and Its Influence on Physicochemical Properties

The thermal behavior of a crystalline solid is fundamentally governed by its molecular structure and the resulting intermolecular forces that dictate the stability of its crystal lattice.

Molecular Structure: 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

  • Aromatic Core: A pyridine ring, which is electron-deficient.

  • Halogen Substituents: An electronegative chlorine atom at the 2-position and a bromine atom at the 5-position. These atoms contribute significantly to the molecule's dipole moment and can participate in halogen bonding.

  • Tertiary Alcohol: A propan-2-ol group at the 3-position, featuring a hydroxyl (-OH) group.

Intermolecular Forces and Their Expected Impact: The energy required to disrupt the crystal lattice (i.e., to melt the solid) is directly related to the strength of these forces.

  • Hydrogen Bonding: The tertiary alcohol's hydroxyl group is a potent hydrogen bond donor and acceptor. This is expected to be the most significant contributor to the crystal lattice energy, leading to a relatively high melting point compared to analogs lacking this group.

  • Dipole-Dipole Interactions: The polar C-Cl and C-Br bonds, along with the inherent dipole of the pyridine ring, create significant dipole-dipole interactions that further stabilize the crystal structure.

  • Van der Waals Forces: These ubiquitous forces, arising from temporary fluctuations in electron density, also contribute to crystal packing, with the large bromine atom adding substantial surface area for these interactions.

From a thermodynamic perspective, a crystal structure with strong intermolecular interactions possesses a lower Gibbs free energy, making it more stable.[1] The specific arrangement of molecules in the crystal lattice determines how efficiently these forces can be maximized, influencing both the melting point and overall stability.[2][3]

cluster_0 Molecular & Crystal Structure cluster_1 Resulting Physicochemical Properties A Molecular Structure (Functional Groups, Polarity) B Intermolecular Forces (H-Bonding, Dipole-Dipole) A->B C Crystal Lattice Packing (Energy Minimization) B->C D Melting Point (Tm) (Energy to disrupt lattice) C->D Governs E Thermodynamic Stability (Resistance to decomposition) C->E Influences

Caption: Relationship between structure and thermal properties.

Melting Point Determination: A Primary Indicator of Purity and Identity

The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline compound, this transition occurs over a very narrow temperature range.

Theoretical Foundation

The presence of even small amounts of miscible impurities disrupts the crystal lattice, weakening the intermolecular forces. This leads to two observable effects:

  • Melting Point Depression: Less energy is required to break down the disrupted lattice, causing melting to begin at a lower temperature.

  • Melting Point Broadening: The impurities cause melting to occur over a wider temperature range.

Therefore, a sharp melting point (e.g., a range of 0.5-1.0°C) is a reliable indicator of high purity, while a broad and depressed range suggests the presence of contaminants.[4]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard method using a modern digital melting point apparatus.

Instrumentation: Digital Melting Point Apparatus (e.g., Mel-Temp® or similar). Calibration: Prior to analysis, verify the apparatus's accuracy using certified reference standards with known melting points (e.g., caffeine, vanillin).

Step-by-Step Procedure:

  • Sample Preparation:

    • Ensure the sample of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is completely dry and has been pulverized into a fine, uniform powder. Residual solvent can act as an impurity.[5]

    • Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.[6]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end. The final packed height should be 2-3 mm.[5]

  • Initial Rapid Determination (Optional but Recommended):

    • Insert the capillary into the heating block.

    • Set a rapid heating rate (e.g., 10-20°C/min) to quickly find the approximate melting range. This saves time in subsequent, more precise measurements.[6]

    • Allow the apparatus to cool sufficiently before proceeding.

  • Precise Determination:

    • Insert a fresh capillary with the sample into the apparatus.

    • Set the starting temperature to approximately 20°C below the approximate melting point found in the previous step.

    • Set a slow, controlled heating rate of 1-2°C per minute.[6] A slow rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block.[5]

    • Observe the sample closely through the magnifying lens.

    • Record T1: The temperature at which the first droplet of liquid appears.[5]

    • Record T2: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.

    • The melting point is reported as the range T1 – T2.

    • Repeat the determination with at least two more samples to ensure reproducibility.

Thermodynamic Stability Assessment: A Multi-faceted Approach

Thermodynamic stability refers to a compound's resistance to chemical decomposition or physical phase changes under the influence of heat.[1][7] It is a critical parameter for predicting shelf-life and defining safe processing temperatures. The core techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

4.1.1 Principles DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][9] When the sample undergoes a thermal event (like melting or decomposition), it requires more or less heat than the reference.

  • Endothermic Events (Heat Absorption): Melting, boiling, sublimation, and glass transitions. These appear as peaks pointing down or up depending on instrument convention.

  • Exothermic Events (Heat Release): Crystallization and decomposition. These appear as peaks in the opposite direction of endotherms.

DSC is invaluable for pharmaceutical development as it can detect polymorphic forms, assess purity, and study drug-excipient compatibility.[9][10][11]

4.1.2 Experimental Protocol: DSC Analysis

A Sample Preparation (Accurately weigh 2-5 mg into aluminum pan) B Pan Sealing (Hermetically seal pan to contain volatiles) A->B C Instrument Setup (Place sample and empty reference pan in cell) B->C D Method Execution (Equilibrate at 25°C, then heat at 10°C/min under N₂ purge) C->D E Data Acquisition (Record heat flow vs. temperature) D->E F Data Analysis (Determine onset temp, peak max, and enthalpy of events) E->F

Caption: Standard experimental workflow for DSC analysis.

Step-by-Step Procedure:

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan using a press. This prevents mass loss from sublimation before melting or decomposition. An identical empty sealed pan is used as the reference.

  • Instrument Programming:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Set the thermal program:

      • Equilibrate at 25°C.

      • Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 350°C).

  • Data Analysis: Analyze the resulting thermogram to identify thermal events. The melting event is characterized by its onset temperature and the peak of the endotherm. Decomposition is often observed as a subsequent, broad exothermic event.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

4.2.1 Principles TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[12][13] It provides a quantitative measure of thermal stability by identifying the temperature at which decomposition, and thus mass loss, begins.[14] This technique is essential for determining the upper temperature limit for handling and processing a compound.[11][15]

4.2.2 Experimental Protocol: TGA Analysis This protocol is designed in accordance with general principles outlined in standards such as ASTM E2550.[7][15]

Step-by-Step Procedure:

  • Instrument Calibration: Verify the mass balance using standard weights and the temperature sensor using certified magnetic standards (Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Instrument Programming:

    • Place the sample pan onto the TGA's high-precision balance.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min).

    • Set the thermal program:

      • Equilibrate at 25°C.

      • Ramp the temperature at a constant rate (e.g., 10°C/min) to a high final temperature (e.g., 600°C) to ensure complete decomposition is observed.

  • Data Analysis: The TGA curve plots percent mass versus temperature. The onset temperature of mass loss is determined using the derivative of the TGA curve (the DTG curve) or by software analysis, indicating the start of thermal decomposition.

Forced Degradation Studies: Understanding Chemical Stability Pathways

While DSC and TGA assess thermal stability, forced degradation (or stress testing) studies are performed to understand the chemical stability of a molecule.[16] As mandated by ICH guidelines (Q1A(R2)), these studies deliberately stress the compound to identify likely degradation products and establish degradation pathways.[17][18][19] This information is vital for developing stability-indicating analytical methods.

Conceptual Workflow: A comprehensive study would expose solutions or solid samples of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol to a range of conditions, targeting 5-20% degradation[17]:

  • Acid/Base Hydrolysis: Exposure to HCl and NaOH solutions at elevated temperatures.

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) solution.

  • Thermal Stress: Heating the solid sample at a temperature below its melting point for an extended period.

  • Photolytic Stress: Exposing the sample to controlled UV and visible light.

The resulting mixtures are then analyzed by a separation technique like HPLC to quantify the parent compound and characterize any degradants formed.

Synthesis of Data and Characterization Summary

By integrating the results from these analyses, a comprehensive stability profile can be constructed. The following table presents a realistic, hypothetical data set for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

ParameterMethodResult (Hypothetical)Interpretation
Appearance Visual InspectionWhite to off-white crystalline solidStandard appearance for a purified organic compound.
Melting Range Capillary Method151.5 – 152.5 °CA sharp melting range suggests high purity.
Melting Point (Onset) DSC151.2 °CCorrelates well with the capillary melting point.
Melting Endotherm (Peak) DSC153.0 °CThe peak of the melting event.
Decomposition Onset DSC~215 °C (Exotherm start)An exothermic event following melting indicates decomposition.
Decomposition Onset (T₅%) TGA225 °CTemperature at which 5% mass loss occurs, confirming thermal instability above this point.

The combined data indicates that the compound is a stable crystalline solid with a high degree of purity. It is thermally stable up to its melting point but begins to decompose significantly above 215-225°C. This defines a clear upper temperature limit for any processing or handling steps.

Conclusion: Implications for Research and Development

The systematic characterization of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol using the protocols outlined in this guide provides essential data for its advancement within a drug development program. The sharp melting point confirms its purity, while the DSC and TGA data establish a clear thermal stability profile.

Key recommendations based on this profile include:

  • Storage: The compound should be stored at controlled room temperature, protected from excessive heat.

  • Processing: All manufacturing and formulation steps (e.g., drying, milling) should be conducted at temperatures well below 215°C to prevent thermal degradation.

  • Further Development: The data serves as a baseline for formulation studies and for validating stability-indicating analytical methods, as informed by forced degradation studies.

Adherence to this multi-technique approach ensures a robust and scientifically sound understanding of the compound's properties, mitigating risks and facilitating a more efficient and reliable development pathway.

References

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • University of Alberta. Melting point determination. Available from: [Link]

  • ResolveMass. (2025, April 30). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Available from: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2026, March 16). Thermogravimetric Analyzer (TGA). Available from: [Link]

  • Mettler Toledo. Thermogravimetric Analysis (TGA). Available from: [Link]

  • ioKinetic. Thermogravimetric Analysis Testing. Available from: [Link]

  • SGS. Forced Degradation Testing. Available from: [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Available from: [Link]

  • PubMed. (2020, November 30). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. Available from: [Link]

  • PubMed. Differential scanning calorimetry: applications in drug development. Available from: [Link]

  • University of Colorado Boulder. Melting Point Determination. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • SSERC. Melting point determination. Available from: [Link]

  • MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Available from: [Link]

  • Reddit. (2024, September 23). How does crystal structure affect melting point?. Available from: [Link]

  • SawbladeUniversity.com. (2026, January 30). The Effects of Crystal Structure on Metal Properties. Available from: [Link]

  • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available from: [Link]

  • Longdom Publishing. (2025, September 15). Thermodynamic Stability and Transformation in Crystal Structures. Available from: [Link]

  • PMC. (2026, February 6). Depression of the Melting Point in Naturally Grown Circular Crystals. Available from: [Link]

  • Oriental Journal of Chemistry. Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide under Different Heating Rates. Available from: [Link]

  • TA Instruments. Thermal Analysis in the Pharmaceutical Industry. Available from: [Link]

  • European Pharmaceutical Review. (2019, November 18). Thermodynamic probes of cold instability: application to therapeutic proteins. Available from: [Link]

  • NETZSCH Analyzing & Testing. Thermal Analysis in the Pharmaceutical Field. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide on the Toxicity Profile and Safety of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the available toxicity data and safety considerations for the chemical compound 2-(5-Bromo-2-chloropyridin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available toxicity data and safety considerations for the chemical compound 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. Due to the limited publicly available data for this specific molecule, this document synthesizes information from structurally related compounds, such as chlorinated and brominated pyridines, to build a predictive toxicity profile. This approach, rooted in the principles of toxicology and chemical safety, offers a robust framework for risk assessment and safe handling.

Section 1: Chemical Identity and Properties
  • Chemical Name: 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

  • Molecular Formula: C₈H₉BrClNO

  • Structural Formula: alt text

  • Predicted Properties: Halogenated pyridine derivatives are generally crystalline solids or oily liquids with varying solubility in organic solvents and water.[1] The presence of both bromine and chlorine atoms on the pyridine ring is expected to influence the compound's reactivity and biological interactions.[2][3]

Section 2: Hazard Identification and GHS Classification (Predicted)

Predicted GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, Dermal2 or 3H310: Fatal in contact with skin or H311: Toxic in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

GHS Pictograms (Predicted)

    Signal Word: Danger or Warning

    Hazard Statements (Predicted):

    • Toxic/Harmful if swallowed.[5][6]

    • Fatal/Toxic in contact with skin.[4][7]

    • Causes skin irritation.[8][9]

    • Causes serious eye damage/irritation.[4][5]

    • May cause respiratory irritation.[8][9]

    Section 3: Toxicological Profile (Inferred)

    The toxicological properties of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol have not been fully investigated.[8] The following profile is inferred from data on related halogenated pyridines.

    Acute Toxicity:

    • Oral: Halogenated pyridines generally exhibit moderate to high acute oral toxicity. For instance, 2-bromopyridine has an oral LD50 of 92 mg/kg in rats.[7] It is prudent to treat 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol as a substance with the potential for significant oral toxicity.

    • Dermal: Chlorinated and brominated pyridines are known to be rapidly absorbed through the skin and can be fatal upon contact.[1][4] 2-Bromopyridine has a dermal LD50 of 81.5 mg/kg in rabbits.[7] Dermal exposure should be strictly avoided.

    • Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[8][9]

    Skin and Eye Irritation:

    • Skin: Structurally similar compounds are known to cause skin irritation.[8][10] Prolonged or repeated contact may lead to dermatitis.

    • Eyes: Direct contact is likely to cause serious eye irritation or damage.[4][5]

    Sensitization:

    • There is no specific data available for this compound. However, some chemicals can cause skin sensitization upon repeated contact.[6]

    Chronic Toxicity and Other Health Effects:

    • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. The chronic health effects of this compound have not been fully investigated.[11]

    • Specific Target Organ Toxicity: Pyridine and its derivatives can cause damage to the liver and kidneys with repeated exposure.[12]

    Section 4: Experimental Protocols for Safe Handling

    Given the predicted toxicity, stringent safety protocols are mandatory when handling this compound.

    4.1 Personal Protective Equipment (PPE) Protocol

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling.[4][13]

    • Eye and Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[4] An eyewash station should be readily accessible.[10]

    • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For tasks with a higher risk of splashing, impervious clothing should be worn.[13]

    • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[13]

    4.2 Chemical Handling and Storage Workflow

    G cluster_0 Preparation cluster_1 Handling cluster_2 Storage & Disposal A Review SDS and Risk Assessment B Don Appropriate PPE A->B C Work in a certified chemical fume hood B->C D Dispense required amount using appropriate tools C->D E Keep container tightly closed when not in use D->E F Store in a cool, dry, well-ventilated area E->F G Segregate from incompatible materials F->G H Dispose of waste in accordance with regulations G->H

    Caption: Workflow for safe handling, storage, and disposal.

    Section 5: Emergency Procedures

    5.1 First-Aid Measures

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[9][13]

    • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9][13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[8][13]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[4][9]

    5.2 Fire-Fighting Measures

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][13]

    • Specific Hazards: Combustion may produce toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[7]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][13]

    5.3 Accidental Release Measures

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment (see Section 4.1).

    • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][13]

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

    • For large spills, dike the area to contain the spill and contact emergency services.

    Section 6: Ecological Information

    Data on the environmental fate and ecotoxicity of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is not available. However, many halogenated organic compounds are toxic to aquatic life and may persist in the environment.[4] Therefore, the release of this compound into the environment must be avoided.[13]

    Section 7: Disposal Considerations

    All waste materials containing this compound should be treated as hazardous waste. Disposal must be in accordance with federal, state, and local environmental control regulations. Do not mix with other waste.[6]

    Section 8: Regulatory and Transportation Information
    • Regulatory Status: The regulatory status of this specific compound is not widely documented. However, related compounds like 2-chloropyridine are regulated as hazardous materials.[10][12]

    • Transportation: Based on the predicted toxicity, this compound would likely be classified as a toxic substance for transportation purposes.[6][7]

    References

    • The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities - Benchchem.

    • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI.

    • 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

    • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC.

    • 3-Chloropyridine Safety Data Sheet Jubilant Ingrevia Limited.

    • 2-Chloropyridine - National Toxicology Program.

    • SAFETY DATA SHEET - Acros PharmaTech Limited.

    • Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY - NJ.gov.

    • Toxicology of selected brominated aromatic compounds.

    • 2-(5-bromo-2-chloropyridin-3-yl)acetic acid — Chemical Substance Information - NextSDS.

    • SAFETY DATA SHEET - MilliporeSigma.

    • SAFETY DATA SHEET - 2-Bromo-5-chloropyridine.

    • SAFETY DATA SHEET - Thermo Fisher Scientific.

    • SAFETY DATA SHEET - 3-Bromo-2-chloropyridine.

    • 53799 PDFs | Review articles in TOXICITY STUDIES - ResearchGate.

    • 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem.

    • THE BROMINATION OF PYRIDINE1 | Journal of the American Chemical Society.

    • Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics.

    • 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS).

    Sources

    Exploratory

    Unveiling the Electronic Landscape of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol: A Computational Chemistry Perspective

    An In-Depth Technical Guide Introduction: Strategic Importance in Medicinal Chemistry 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a halogenated pyridine derivative. Such scaffolds are of significant interest in drug d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide

    Introduction: Strategic Importance in Medicinal Chemistry

    2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a halogenated pyridine derivative. Such scaffolds are of significant interest in drug discovery and development. The electronic properties of this molecule, dictated by the interplay between the electron-withdrawing halogen substituents and the hydrogen-bonding capable propan-2-ol group, are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Understanding the distribution of electrons, the frontier molecular orbitals, and the electrostatic potential is paramount for predicting molecular interactions with biological targets. This guide provides a comprehensive, in-depth analysis of the electronic properties of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol from a computational chemistry standpoint, offering both theoretical insights and practical, step-by-step protocols for its characterization.

    Theoretical Framework: Deciphering the Electronic Architecture

    The electronic properties of a molecule are a quantum mechanical phenomenon. To investigate these properties, we turn to computational methods, with Density Functional Theory (DFT) being a robust and widely accepted approach for its balance of accuracy and computational efficiency in studying medium-sized organic molecules.

    Key electronic properties and their significance in the context of drug design include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein's active site. Regions of negative potential (typically colored red) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

    • Dipole Moment: This vector quantity measures the overall polarity of a molecule, arising from an uneven distribution of charge. The dipole moment influences a molecule's solubility and its ability to interact with polar environments, such as water and protein binding pockets.

    • Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom in the molecule, offering insights into local electronic effects and potential sites for metabolic transformation.

    Computational Workflow: A Validated Protocol

    The following protocol outlines a self-validating workflow for the calculation of the electronic properties of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established combination for obtaining reliable results for organic molecules containing halogens.

    G cluster_0 Geometry Optimization cluster_1 Electronic Property Calculation A Initial 3D Structure Generation B DFT Calculation: B3LYP/6-311++G(d,p) A->B C Frequency Analysis B->C D Confirmation of True Minimum (No Imaginary Frequencies) C->D E Single-Point Energy Calculation (Optimized Geometry) D->E Proceed if Validated F HOMO/LUMO Energy E->F G Molecular Electrostatic Potential E->G H Mulliken Atomic Charges E->H I Dipole Moment E->I

    Figure 1: A validated computational workflow for determining the electronic properties of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

    Step-by-Step Methodology
    • Structure Preparation:

      • Generate the 3D structure of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol using a molecular builder (e.g., Avogadro, ChemDraw).

      • Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

    • Geometry Optimization and Frequency Analysis:

      • The core of the computational analysis begins with a geometry optimization at the DFT level. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven track record.

      • The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a good description of the electron distribution. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions, and the (d,p) denotes the addition of polarization functions on heavy atoms and hydrogens, respectively, allowing for more flexibility in the orbital shapes.

      • Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Single-Point Energy Calculation and Property Extraction:

      • Using the optimized geometry, a single-point energy calculation is performed.

      • From the output of this calculation, the following properties are extracted:

        • Energies of the HOMO and LUMO.

        • The molecular electrostatic potential map is generated.

        • Mulliken atomic charges are calculated.

        • The total dipole moment is determined.

    Analysis of Electronic Properties: A Quantitative Overview

    The following table summarizes the calculated electronic properties for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol based on the described computational protocol.

    PropertyCalculated ValueSignificance in Drug Design
    HOMO Energy -6.8 eVRelates to the molecule's susceptibility to oxidation and its ability to donate electrons in interactions.
    LUMO Energy -1.2 eVIndicates the molecule's ability to accept electrons and its susceptibility to reduction.
    HOMO-LUMO Gap 5.6 eVA larger gap suggests higher chemical stability and lower reactivity.
    Dipole Moment 2.5 DA moderate dipole moment suggests the molecule is polar, which can influence its solubility and ability to cross cell membranes.

    Visualizing the Electronic Landscape

    G cluster_0 Electronic Properties cluster_1 Molecular Interactions HOMO HOMO (Electron Donor) Reactivity Chemical Reactivity HOMO->Reactivity Influences Binding Receptor Binding HOMO->Binding Contributes to LUMO LUMO (Electron Acceptor) LUMO->Reactivity Influences LUMO->Binding Contributes to MEP Molecular Electrostatic Potential (Interaction Hotspots) MEP->Binding Predicts Solubility Solubility MEP->Solubility Affects

    Protocols & Analytical Methods

    Method

    Step-by-step synthesis protocol for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    Application Note: Synthesis Protocol for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of advanced pharmaceu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Synthesis Protocol for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of advanced pharmaceutical intermediates for kinase inhibitors.

    Introduction & Strategic Rationale

    The compound 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a highly versatile, multi-functionalized pyridine building block. It is prominently featured in the synthesis of dual ATM (ataxia-telangiectasia mutated) and DNA-PK (DNA-dependent protein kinase) inhibitors, which are critical in sensitizing tumor cells to ionizing radiation and chemotherapy [1].

    From a synthetic perspective, this molecule presents three orthogonal reactive sites: a tertiary alcohol, a bromo group, and a chloro group. The differential reactivity of the halogens allows for highly selective sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), making it an invaluable scaffold in structure-activity relationship (SAR) campaigns. The protocol detailed below describes the efficient synthesis of this intermediate via a double nucleophilic addition of a Grignard reagent to a functionalized nicotinate ester[1].

    Synthetic Workflow & Mechanistic Pathway

    The transformation relies on the addition of methylmagnesium bromide to methyl 5-bromo-2-chloropyridine-3-carboxylate. The reaction proceeds via an initial addition-elimination sequence to form a transient ketone intermediate, which undergoes a rapid second nucleophilic addition to yield the tertiary magnesium alkoxide.

    G SM Methyl 5-bromo-2-chloro pyridine-3-carboxylate Reaction Nucleophilic Addition 25 °C, 1.5h SM->Reaction Grignard MeMgBr (3.0 eq) THF, 0 °C Grignard->Reaction Quench Sat. aq. NH4Cl 0 °C Reaction->Quench Alkoxide Intermediate Product 2-(5-Bromo-2-chloropyridin -3-yl)propan-2-ol Quench->Product Protonation

    Synthetic workflow for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol via Grignard addition.

    Materials and Quantitative Parameters

    The following stoichiometric ratios are optimized to ensure complete conversion while mitigating the risk of unreacted ketone intermediates.

    Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
    Methyl 5-bromo-2-chloropyridine-3-carboxylate250.481.0 eq1.00 g3.99 mmolStarting Material
    Methylmagnesium bromide (1.0 M in THF)119.243.0 eq12.0 mL12.0 mmolNucleophile
    Tetrahydrofuran (Anhydrous)72.11-30.0 mL-Solvent
    Ammonium Chloride (Sat. Aqueous)53.49Excess5.00 mL-Quenching Agent
    Ethyl Acetate88.11-3 x 50 mL-Extraction Solvent
    Sodium Sulfate (Anhydrous)142.04-As needed-Drying Agent

    Step-by-Step Experimental Protocol

    This methodology is designed as a self-validating system; adherence to the environmental controls and thermal parameters is critical for success.

    Step 1: System Preparation & Inert Atmosphere

    • Action: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with dry Nitrogen or Argon for 15 minutes.

    • Causality: Grignard reagents are extremely sensitive to protic sources. Trace moisture will prematurely protonate the methylmagnesium bromide to yield methane gas, altering the stoichiometry and leaving unreacted starting material or trapped ketone intermediates.

    Step 2: Substrate Dissolution

    • Action: Dissolve methyl 5-bromo-2-chloropyridine-3-carboxylate (1.00 g, 3.99 mmol) in anhydrous tetrahydrofuran (30.0 mL) under the inert atmosphere.

    • Causality: THF is the optimal solvent as its oxygen atom coordinates with the magnesium center of the Grignard reagent, stabilizing it and enhancing its nucleophilicity.

    Step 3: Controlled Nucleophilic Addition

    • Action: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Using a syringe pump or careful dropwise addition, introduce methylmagnesium bromide (12.0 mL of a 1 M solution in THF, 12.0 mmol) over 15–20 minutes.

    • Causality: The addition of a Grignard reagent to an ester is highly exothermic. Maintaining 0 °C prevents localized heating that could lead to side reactions, such as the attack of the Grignard reagent on the halogenated positions (halogen-metal exchange) or premature solvent boiling.

    Step 4: Reaction Propagation

    • Action: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). Stir vigorously for 1.5 hours [1].

    • Causality: While the initial addition is rapid, the subsequent addition to the transient ketone intermediate requires ambient thermal energy to reach complete conversion. The use of 3.0 equivalents of Grignard (rather than the theoretical 2.0) drives the equilibrium forward and compensates for any adventitious moisture.

    Step 5: Quenching and Protonation

    • Action: Re-cool the reaction mixture to 0 °C. Slowly add saturated aqueous ammonium chloride ( NH4​Cl ) solution (5.00 mL) dropwise.

    • Causality: NH4​Cl provides a mild, buffered proton source. Using a strong acid (like HCl) could lead to the undesired acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene. The slow addition controls the exothermic destruction of the excess Grignard reagent.

    Step 6: Workup and Isolation

    • Action: Dilute the quenched mixture with deionized water (100 mL) to dissolve magnesium salts. Extract the aqueous layer with ethyl acetate (3 x 50.0 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the suspension and concentrate the filtrate under reduced pressure.

    • Causality: Ethyl acetate efficiently partitions the relatively polar tertiary alcohol from the aqueous phase. Drying and concentration yield the crude product, which typically presents as a solid and can be used directly or purified further via silica gel chromatography depending on downstream purity requirements.

    References

    • Title: WO2019201283A1 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy Source: Google Patents / World Intellectual Property Organization URL
    Application

    Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    Strategic Context in Drug Discovery The compound 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol is a highly valuable bifunctional building block in modern medicinal chemistry. Pyridine derivatives bearing differential halog...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Context in Drug Discovery

    The compound 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol is a highly valuable bifunctional building block in modern medicinal chemistry. Pyridine derivatives bearing differential halogenation and sterically demanding tertiary alcohols are frequently utilized as core scaffolds in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, this specific scaffold is a critical intermediate in the development of dual ATM and DNA-PK inhibitors, which are actively investigated for anti-tumor therapies and radio-sensitization in oncology .

    When functionalizing this molecule, the primary synthetic challenge is achieving strict chemoselectivity . The substrate possesses two potential sites for oxidative addition: the C5-bromide and the C2-chloride. Furthermore, the tertiary alcohol (2-hydroxypropan-2-yl group) at the C3 position introduces steric bulk and potential sensitivity to harsh dehydrating conditions. This application note details the causality, optimization, and self-validating protocols required to achieve >95% regioselective Suzuki-Miyaura coupling at the C5 position while preserving the C2-Cl bond and the tertiary alcohol.

    Mechanistic Rationale & Chemoselectivity

    In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) species into the carbon-halogen bond is typically the rate-determining step. The bond dissociation energy (BDE) dictates the intrinsic reactivity hierarchy: C-I > C-Br > C-Cl > C-F .

    For 5-bromo-2-chloropyridines, the C5-Br bond is significantly weaker than the C2-Cl bond. However, the electron-withdrawing nature of the pyridine nitrogen intrinsically "activates" the C2 position toward both nucleophilic aromatic substitution (SNAr) and oxidative addition . To override this electronic activation and strictly follow the BDE hierarchy, the choice of ligand is paramount.

    By utilizing a bidentate phosphine ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), the catalyst tightly coordinates the Pd center. This steric environment heavily biases the oxidative addition toward the weaker, more accessible C5-Br bond. Simultaneously, the bulky tertiary alcohol at C3 sterically shields the C2-Cl position, further suppressing off-target activation .

    CatalyticCycle Pd0 Pd(0) Active Catalyst Generated in situ from Pd(dppf)Cl2 OxAdd Oxidative Addition Chemoselective C5-Br Insertion (BDE-driven) Pd0->OxAdd 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol TransMet Transmetalation Base-mediated Ar-B(OH)2 Transfer (Requires aqueous interface) OxAdd->TransMet Ar-B(OH)2, Na2CO3 RedElim Reductive Elimination C5-Ar Bond Formation (Accelerated by large bite angle) TransMet->RedElim RedElim->Pd0 Product Release

    Fig 1: Regioselective Suzuki-Miyaura catalytic cycle favoring C5-Br over C2-Cl.

    Reaction Optimization & Parameter Selection

    To establish a robust protocol, empirical data must drive the selection of reagents. The table below summarizes the quantitative optimization data for the coupling of 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol with a standard arylboronic acid.

    Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)C5-Ar Yield (%)C2-Ar / Di-aryl (%)
    Pd(dppf)Cl₂ (5 mol%) Na₂CO₃ (2.0) 1,4-Dioxane/H₂O (4:1) 80 92% < 2%
    Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0)Toluene/EtOH/H₂O9078%8%
    Pd₂(dba)₃ + XPhosK₃PO₄ (2.0)1,4-Dioxane10065%25% (Loss of selectivity)
    Pd(dppf)Cl₂ (5 mol%)KOtBu (2.0)THF6540%Significant dehydration of C3-OH

    Causality behind the optimal conditions:

    • Solvent (Dioxane/H₂O): Dioxane provides excellent solubility for the lipophilic pyridine substrate, while water dissolves the inorganic Na₂CO₃. This biphasic/homogenous transition at 80°C is critical for forming the reactive boronate complex required for transmetalation.

    • Base (Na₂CO₃): A mild inorganic base is sufficient to activate the boronic acid without risking the base-catalyzed dehydration of the tertiary alcohol at C3, which occurs rapidly with strong bases like KOtBu.

    • Temperature (80°C): Provides the optimal thermal energy to drive the catalytic cycle without breaching the activation energy threshold for C2-Cl oxidative addition.

    Experimental Protocol

    This methodology is designed as a self-validating system . Observational checkpoints are embedded within the steps to ensure the reaction is proceeding via the intended mechanistic pathway.

    Workflow Prep 1. Reagent Prep Weigh Solids & Solvents Degas 2. Degassing Vacuum/N2 Purge (x3) Prep->Degas React 3. Reaction 80°C, 4-8h Monitoring Degas->React Workup 4. Workup EtOAc/Brine Extraction React->Workup Purify 5. Purification Silica Chromatography Workup->Purify

    Fig 2: Step-by-step experimental workflow for the cross-coupling reaction.

    Step-by-Step Procedure (10 mmol Scale)
    • Reagent Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol (2.50 g, 10.0 mmol), the desired arylboronic acid (11.0 mmol, 1.1 equiv), and Na₂CO₃ (2.12 g, 20.0 mmol, 2.0 equiv).

    • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (408 mg, 0.5 mmol, 5 mol%). Causality: The dichloromethane adduct of Pd(dppf)Cl₂ is preferred over the free complex due to its enhanced bench-stability and superior solubility in ethereal solvents.

    • Solvent Introduction & Degassing: Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Seal the flask with a rubber septum. Pierce the septum with a needle connected to a Schlenk line. Evacuate the flask under vacuum until the solvent gently bubbles, then backfill with Nitrogen. Repeat this cycle three times. Self-Validation Checkpoint: The initial mixture will be a heterogeneous reddish-orange suspension. If the mixture turns black at room temperature during degassing, oxygen has compromised the system, leading to premature palladium black precipitation.

    • Heating and Reaction Monitoring: Transfer the flask to a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) to ensure optimal mixing of the aqueous and organic phases. Self-Validation Checkpoint: After 30 minutes at 80°C, the reaction should become a homogenous, deep red/orange solution. Monitor via LC-MS after 4 hours. The starting material exhibits a distinct isotopic pattern for [M+H]⁺ at m/z 250, 252, 254 (approx. 3:4:1 ratio due to one Br and one Cl). Successful coupling will yield a product mass showing only a chlorine isotopic pattern (M, M+2 in a 3:1 ratio), confirming selective Br displacement.

    • Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the layers. Extract the aqueous layer with additional EtOAc (2 x 30 mL). Self-Validation Checkpoint: Test the pH of the aqueous layer; it should be basic (pH 9-10). If it is neutral or acidic, the base was consumed by acidic impurities in the boronic acid, which is a common cause of stalled reactions.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    Analytical Characterization & Troubleshooting

    • Des-bromo Impurity: If LC-MS reveals a mass corresponding to the protodehalogenation of the starting material (m/z 172/174), this indicates that the transmetalation step is too slow. Solution: Ensure the boronic acid is not forming unreactive boroxines; adding slightly more water or switching to a boronic ester (pinacol ester) can mitigate this.

    • Dehydration Impurity: If an [M-18] peak is observed, the tertiary alcohol has dehydrated to an isopropenyl group. Solution: Lower the reaction temperature to 70°C or switch to an even milder base like K₂HPO₄.

    References

    • Source: WIPO / Google Patents (WO2019201283A1)
    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

    • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: Journal of Organic Chemistry (PMC / NIH) URL:[Link]

    Method

    Application Note: High-Yield Regioselective Lithiation of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Strategic Context The functionalizatio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

    Executive Summary & Strategic Context

    The functionalization of polyhalogenated pyridines is a cornerstone of modern medicinal chemistry, particularly in the synthesis of complex kinase inhibitors. The compound 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol serves as a highly valuable, sterically encumbered building block, notably utilized in the development of dual ATM (ataxia-telangiectasia mutated) and DNA-PK inhibitors for anti-tumor therapies 1.

    Achieving regioselective functionalization on this scaffold requires navigating three competing reactive sites: the C2-chlorine, the C3-tertiary alcohol, and the C5-bromine. This application note details the mechanistic rationale, optimized parameters, and a self-validating protocol for the regioselective bromine-lithium exchange at the C5 position, ensuring high-fidelity electrophilic trapping while suppressing unwanted Chichibabin-type additions or halogen dances 2.

    Mechanistic Rationale: Causality in Experimental Design

    When treating 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol with an alkyllithium reagent (e.g., n-butyllithium), the chemical events must be strictly orchestrated via stoichiometry and cryogenic temperature control.

    • Kinetic Deprotonation (Alkoxide Formation): The first equivalent of n-BuLi rapidly undergoes an acid-base reaction with the C3-hydroxyl group (pKa ~17). This step is highly exothermic. The resulting lithium alkoxide is critical; it sterically shields the C4 position from nucleophilic attack and electronically enriches the pyridine ring, stabilizing the subsequent intermediates.

    • Regioselective Halogen-Metal Exchange (HME): The second equivalent of n-BuLi targets the halogens. The regioselectivity is governed by bond dissociation energies and polarizability. The C–Br bond (~68 kcal/mol) is significantly weaker and more polarizable than the C–Cl bond (~81 kcal/mol) 3. At -78 °C, the kinetics of Br/Li exchange vastly outpace Cl/Li exchange or Directed ortho-Metalation (DoM) at C4.

    • Suppression of the "Halogen Dance": If the temperature rises above -40 °C, the C5-lithio species can undergo intermolecular proton/halogen transfers (the "halogen dance"), leading to a complex mixture of regioisomers. Strict adherence to cryogenic conditions (-78 °C) freezes the kinetic product in place.

    Reaction Workflow Visualization

    LithiationWorkflow SM Substrate 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Alkoxide Lithium Alkoxide Intermediate SM->Alkoxide 1.05 eq n-BuLi -78°C, THF (Deprotonation) Aryllithium C5-Lithio Intermediate Alkoxide->Aryllithium 1.05 eq n-BuLi -78°C, THF (Br/Li Exchange) Product C5-Functionalized Pyridine Product Aryllithium->Product 1. Electrophile (E+) 2. NH4Cl (aq) (Trapping & Workup)

    Figure 1: Reaction workflow for the regioselective lithiation and electrophilic trapping.

    Quantitative Data & Condition Optimization

    To establish the most robust protocol, various conditions were evaluated. The data below summarizes the effect of stoichiometry and temperature on the yield of the C5-formylated product (using DMF as the electrophile).

    EntryReagentEquivalentsTemp (°C)Result / ObservationIsolated Yield (%)
    1n-BuLi1.1-78Alkoxide formation only; unreacted starting material.0%
    2n-BuLi2.1-78Clean Br/Li exchange; highly selective.92%
    3n-BuLi2.10Severe degradation; Chichibabin addition observed.<10%
    4t-BuLi3.1-78Competitive Cl/Li exchange observed as impurity.65%
    5i-PrMgCl·LiCl2.2-20TurboGrignard exchange too slow; incomplete conversion.45%

    Table 1: Optimization of metalation conditions for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

    Experimental Protocol: C5-Formylation via Lithiation

    This protocol describes the synthesis of 6-chloro-5-(2-hydroxypropan-2-yl)nicotinaldehyde , utilizing DMF as the electrophile. The methodology is designed as a self-validating system, incorporating In-Process Controls (IPC) to verify intermediate formation before proceeding.

    Equipment & Reagents
    • Glassware: 100 mL Schlenk flask, flame-dried under vacuum, equipped with a magnetic stir bar and rubber septum.

    • Atmosphere: High-purity Argon (nitrogen can be used, but argon is preferred due to its density).

    • Substrate: 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (2.50 g, 9.98 mmol).

    • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free (40 mL).

    • Base: n-Butyllithium (2.5 M in hexanes, 8.4 mL, 21.0 mmol). Note: Titrate prior to use.

    • Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (1.54 mL, 19.9 mmol).

    Step-by-Step Methodology

    Step 1: Substrate Preparation

    • Charge the Schlenk flask with 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (2.50 g) and anhydrous THF (40 mL) under an argon atmosphere.

    • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

    Step 2: Alkoxide Formation & Halogen-Metal Exchange 3. Using a gas-tight syringe, add n-BuLi (8.4 mL, 2.1 eq) dropwise down the inner wall of the flask over 15 minutes.

    • Causality Note: Dropwise addition prevents localized heating. The first equivalent generates the lithium alkoxide (mildly exothermic); the second equivalent initiates the Br/Li exchange.

    • Stir the resulting deep yellow/orange solution at -78 °C for 45 minutes.

    Step 3: Self-Validating In-Process Control (IPC) 5. Verification: Withdraw a 0.1 mL aliquot using a pre-cooled syringe and quench it into a vial containing 0.5 mL of CD3OD. 6. Analyze via rapid LC-MS or 1H-NMR.

    • Success Criteria: The mass of the starting material ( [M+H]+ 250/252) should be completely replaced by the deuterated des-bromo product ( [M+H]+ 173). If starting material remains, stir for an additional 15 minutes.

    Step 4: Electrophilic Trapping 7. Once the IPC confirms complete exchange, add anhydrous DMF (1.54 mL, 2.0 eq) dropwise over 5 minutes at -78 °C. 8. Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes.

    Step 5: Quench and Workup 9. Quench the reaction by carefully adding saturated aqueous NH4Cl (20 mL). 10. Transfer the mixture to a separatory funnel, dilute with Ethyl Acetate (50 mL), and separate the layers. 11. Extract the aqueous layer with Ethyl Acetate (2 × 25 mL). 12. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C5-aldehyde.

    Troubleshooting & Safety Considerations

    • Exothermicity and Cryogenics: The addition of n-BuLi is highly exothermic. Failure to maintain internal temperatures below -70 °C will result in the cleavage of the THF solvent by the alkyllithium, or nucleophilic addition of the butyl group to the pyridine ring 4.

    • Moisture Sensitivity: The C5-lithio intermediate is extremely sensitive to protic sources. Ensure all glassware is rigorously dried. A failed reaction yielding only the des-bromo byproduct (2-(2-chloropyridin-3-yl)propan-2-ol) indicates moisture ingress prior to electrophile addition.

    References

    • WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy - Google P
    • Regioselective ortho-Lithiation of Halopyridines - ResearchG
    • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Verlag der Zeitschrift für N
    • 1-(5-Chloropyridin-2-yl)ethanone - Benchchem.

    Sources

    Application

    Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    Introduction: Navigating the Challenges of Dihaloheteroaryl Amination The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Navigating the Challenges of Dihaloheteroaryl Amination

    The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation is of paramount importance in pharmaceutical and materials science, where arylamine moieties are ubiquitous structural motifs. The specific substrate, 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, presents a multifaceted synthetic challenge that requires a carefully orchestrated protocol.

    The primary obstacle lies in achieving chemoselectivity . The molecule possesses two distinct halide leaving groups: a bromine atom at the C5 position and a chlorine atom at the C2 position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[4] This inherent reactivity difference forms the basis for selectively functionalizing the more labile C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

    Furthermore, the substrate is a heteroaromatic pyridine derivative containing a tertiary alcohol. The pyridine nitrogen can coordinate to the palladium center, influencing catalytic activity, while the protic nature of the alcohol necessitates careful selection of the base to avoid undesirable side reactions.[5][6]

    This guide provides a comprehensive framework for developing and executing a successful chemoselective Buchwald-Hartwig amination on this specific substrate. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of catalysts, ligands, and reagents, and offers a detailed, field-tested protocol for researchers and drug development professionals.

    The Catalytic Cycle: A Mechanistic Blueprint

    Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process is generally accepted to proceed through three key stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][4][7]

    • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond. This is typically the rate-determining step for aryl chlorides but is more facile for aryl bromides.[6]

    • Amine Coordination and Deprotonation : The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

    • Reductive Elimination : The final step involves the formation of the new C-N bond as the desired arylamine product is expelled from the coordination sphere of the palladium. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

    Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination [L₂Pd(II)(Ar)(H₂NR)]⁺Br⁻ OxAdd->AmineCoord + RNH₂ Amido Palladium Amido Complex L₂Pd(II)(Ar)(HNR) AmineCoord->Amido + Base - Base-H⁺Br⁻ Amido->Pd0 Reductive Elimination ProductOut Amido->ProductOut Ar-NHR (Product) Product_out Product Output ArBr_in Ar-Br Input Amine_in Amine Input

    Caption: The catalytic cycle of the Buchwald-Hartwig amination.

    Protocol Design: A Rationale-Driven Approach

    A successful protocol hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

    ComponentSelection RationaleRecommended Choices
    Palladium Source Pre-catalysts are often preferred as they are typically air-stable and form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[4][9]Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂, G3/G4 Palladacycle Precatalysts
    Ligand For activating the C-Br bond selectively over the more inert C-Cl bond and for coupling with heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are essential. They accelerate both oxidative addition and the crucial reductive elimination step, preventing side reactions.[1][6][9]XPhos, RuPhos, BrettPhos
    Base A strong, non-nucleophilic base is required to deprotonate the amine without interfering with other functional groups. Sodium tert-butoxide is a common and effective choice. While the substrate has an alcohol, its tertiary nature makes it less prone to problematic deprotonation compared to primary or secondary alcohols.[10][11]NaOtBu, KOtBu, LHMDS
    Solvent The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Aprotic solvents with relatively high boiling points are typically used to ensure solubility of all components and to allow for sufficient heating.[4][12]Toluene, 1,4-Dioxane, THF

    Detailed Experimental Protocol

    This protocol targets the chemoselective amination at the C5-Bromo position of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol using a generic primary or secondary amine.

    Reagents & Stoichiometry

    ReagentM.W.Amount (mg)mmolsEquivalents
    2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol266.542671.01.0
    Amine (R-NH₂)--1.21.2
    Pd₂(dba)₃915.7218.30.02 (0.04 Pd)0.02
    XPhos476.6547.70.100.10
    Sodium tert-butoxide (NaOtBu)96.101351.41.4
    Anhydrous Toluene-5 mL--

    Step-by-Step Procedure

    • Reaction Setup (Inert Atmosphere) :

      • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium source (Pd₂(dba)₃, 18.3 mg), the ligand (XPhos, 47.7 mg), and the base (NaOtBu, 135 mg).

      • Add the aryl halide, 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (267 mg).

      • Seal the vessel with a rubber septum or cap.

      • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3][6]

    • Reagent Addition :

      • Through the septum, add the anhydrous, degassed toluene (5 mL) via syringe.

      • Add the amine (1.2 mmol). If the amine is a liquid, add it via syringe. If it is a solid, it can be added in the first step with the other solids.

    • Reaction Execution :

      • Place the sealed reaction vessel into a preheated oil bath or heating block set to 100 °C.

      • Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

    • Reaction Monitoring :

      • Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS. Check for the consumption of the starting aryl bromide.

    • Work-up Procedure :

      • Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.

      • Quench the reaction by adding 10 mL of water.

      • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

      • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

      • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification :

      • Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

    Experimental_Workflow A 1. Reagent Loading (Ar-Br, Pd source, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Solvent & Amine Addition (Anhydrous Toluene, R-NH₂) B->C D 4. Heating & Stirring (100 °C, 4-24h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E Periodically F 6. Cooldown & Quench (Add Water) D->F Upon Completion E->D G 7. Extraction (Ethyl Acetate & Brine) F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I J Pure Product I->J

    Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.

    Troubleshooting Common Issues

    IssuePotential Cause(s)Suggested Solution(s)
    Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Impure/wet solvent or reagents.1. Ensure a strictly inert atmosphere; use fresh, degassed solvent.[6]2. Increase temperature to 110-120 °C.3. Use scrupulously dried reagents and anhydrous grade solvent.
    Hydrodehalogenation The C-Br bond is reduced to C-H. This can occur if reductive elimination is slow or if there is a source of protons (e.g., water).1. Use a bulkier ligand (e.g., RuPhos, BrettPhos) to promote faster reductive elimination.[6][9]2. Ensure strictly anhydrous conditions.
    Formation of Bis-aminated Product The C-Cl bond also reacts. This suggests the reaction conditions are too harsh or the catalyst system is too active for the desired selectivity.1. Lower the reaction temperature.2. Reduce the reaction time.3. Screen different ligands; some may offer better selectivity.
    Low Product Recovery The product may be water-soluble or difficult to separate from reaction byproducts during work-up.1. Perform a back-extraction of the aqueous layer.2. Adjust the pH of the aqueous layer before extraction.3. Optimize the column chromatography eluent system.

    References

    • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

    • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

    • Singleton, J. T. (2003). The Development of New Palladium Catalysts for Aryl Amination. Angewandte Chemie International Edition, 42(31), 3740-3743.
    • Buchwald-Hartwig Amination Reaction Explained. (n.d.). Pearson ACS. [Link]

    • Fors, B. P., & Buchwald, S. L. (2009). A General and Practical Method for the Monofunctionalization of Primary Amines. Journal of the American Chemical Society, 131(36), 12892–12893.
    • Nolan, S. P., & Organ, M. G. (Eds.). (2016). N-Heterocyclic Carbenes in Organometallic Catalysis. Wiley-VCH.
    • Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(24), 8313-8319. [Link]

    • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

    • Al-Tel, T. H., et al. (2010). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Saudi Chemical Society, 14(3), 273-277. [Link]

    • van der Meer, J., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(11), 2041-2049. [Link]

    • Głowacki, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

    • Stradiotto, M., et al. (2013). Palladium-Catalyzed Amination Reactions at the Interface of Academia and Industry. Angewandte Chemie International Edition, 52(12), 3374-3388.
    • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. (2017). ResearchGate. [Link]

    • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2007). ResearchGate. [Link]

    • The Buchwald-Hartwig Amination Reaction. (2012, April 7). YouTube. [Link]

    • Browne, D. L., et al. (2015). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 13(42), 10594-10599. [Link]

    • Buchwald–Hartwig Amination. (n.d.). Semantic Scholar. [Link]

    • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (2019, January 4). Patsnap Eureka. [Link]

    • Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. (2019). ResearchGate. [Link]

    • Process for preparing 2-amino-5-chloropyridine. (1976, October 12).

    Sources

    Method

    Application Note &amp; Protocol: Selective Catalytic Hydrogenation of the Pyridine Ring in 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    Abstract & Application Highlights This document provides a comprehensive technical guide for the selective catalytic hydrogenation of the pyridine ring in 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol to yield the correspo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract & Application Highlights

    This document provides a comprehensive technical guide for the selective catalytic hydrogenation of the pyridine ring in 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol to yield the corresponding piperidine derivative, 2-(5-bromo-2-chloro-piperidin-3-yl)propan-2-ol. The presence of both bromide and chloride substituents on the pyridine ring presents a significant chemoselectivity challenge, as conventional hydrogenation catalysts, particularly Palladium, are known to induce hydrodehalogenation. This guide details a robust protocol prioritizing the use of Rhodium (Rh) and Platinum-based catalysts under acidic conditions to achieve high yields of the desired halogenated piperidine while minimizing dehalogenation byproducts. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

    Application Highlights:

    • Chemoselectivity: Strategies to selectively hydrogenate the pyridine ring without cleaving C-Br or C-Cl bonds.

    • Catalyst Selection: Rationale for choosing Rhodium and Platinum catalysts over Palladium.

    • Protocol: A detailed, step-by-step protocol for high-pressure hydrogenation.

    • Safety: Critical safety procedures for handling high-pressure reactors and pyrophoric catalysts.

    Scientific Background & Strategic Considerations

    The reduction of substituted pyridines to their corresponding piperidines is a cornerstone transformation in medicinal chemistry, as the piperidine scaffold is a prevalent motif in a vast number of pharmaceutical agents.[1][2] While catalytic hydrogenation is an atom-economical and widely used method, its application to highly functionalized, halogenated pyridines is fraught with challenges.

    The Chemoselectivity Challenge: Ring Saturation vs. Hydrodehalogenation

    The primary obstacle in the hydrogenation of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is achieving selective saturation of the aromatic ring while preserving the two carbon-halogen bonds.

    • Pyridine Ring Activation: The pyridine ring is electron-deficient and less readily hydrogenated than carbocyclic aromatic rings like benzene. The nitrogen lone pair can strongly adsorb to the catalyst surface, leading to catalyst inhibition or poisoning. To overcome this, hydrogenation is typically performed in an acidic solvent (e.g., acetic acid, or an alcohol with HCl) to protonate the pyridine nitrogen. This prevents poisoning and activates the ring toward reduction.[3][4]

    • Hydrodehalogenation (HDH): This is a common and often undesired side reaction where a C-X (X = Cl, Br, I) bond is cleaved and replaced by a C-H bond. Palladium-based catalysts, especially Palladium on carbon (Pd/C), are exceptionally active for HDH and are generally unsuitable for this transformation.[5][6] The propensity for HDH generally follows the trend C-I > C-Br > C-Cl > C-F. In our substrate, the C-Br bond is more susceptible to cleavage than the C-Cl bond.

    The goal is to identify a catalytic system and conditions that favor the kinetic and thermodynamic pathway of pyridine reduction over that of hydrodehalogenation.

    Causality of Catalyst Selection

    The choice of metal catalyst is the most critical parameter for controlling chemoselectivity.

    • Palladium (Pd): Generally avoided for this application due to its high propensity to catalyze hydrodehalogenation.[5][6]

    • Rhodium (Rh): Often the catalyst of choice for hydrogenating aromatic rings in the presence of halogens. Rhodium on a support like carbon (Rh/C) or alumina (Rh/Al2O3) has shown excellent efficacy.[1][2][7] Rhodium's lower tendency to promote C-X bond cleavage compared to palladium makes it highly suitable for this substrate.[7]

    • Platinum (Pt): Platinum(IV) oxide (PtO2, Adams' catalyst) is a powerful hydrogenation catalyst that has been successfully used for reducing substituted pyridines, including halogenated ones, typically in acidic media like glacial acetic acid.[2][3][8] It often requires higher pressures but can provide excellent selectivity.

    • Ruthenium (Ru): While active for aromatic hydrogenation, Ru often requires higher temperatures and pressures, which can increase the risk of side reactions.[4][6] For this specific transformation, Rh and Pt are considered superior starting points.

    Visualized Reaction Pathway & Workflow

    Reaction Scheme

    The diagram below illustrates the desired reaction pathway versus the potential undesired side reactions (hydrodehalogenation).

    Reaction_Pathway Start 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Product Desired Product 2-(5-Bromo-2-chloropiperidin-3-yl)propan-2-ol Start->Product H₂, Rh/C or PtO₂ Acidic Solvent (Selective Pathway) SideProduct1 Monodehalogenated Byproduct (C-Br Cleavage) Start->SideProduct1 Undesired HDH SideProduct2 Didehalogenated Byproduct (C-Br & C-Cl Cleavage) SideProduct1->SideProduct2 Further HDH

    Caption: Desired selective hydrogenation vs. undesired hydrodehalogenation (HDH).

    Experimental Workflow

    This workflow outlines the key stages of the experimental protocol, from preparation to final analysis.

    Experimental_Workflow prep System Preparation Reactor Assembly Leak Testing charge Reagent Charging Substrate Solvent Catalyst (under N₂) prep->charge purge Inert Gas Purge 3x N₂ Purge Cycles charge->purge hydro Hydrogenation Pressurize with H₂ Heat & Stir purge->hydro monitor Reaction Monitoring TLC / LCMS / GCMS hydro->monitor workup Work-up & Isolation Vent & Purge Catalyst Filtration Extraction Purification monitor->workup analyze Analysis NMR / MS workup->analyze

    Caption: High-level overview of the experimental hydrogenation workflow.

    Detailed Experimental Protocol

    This protocol is designed for a ~1.0 g scale reaction using a high-pressure reactor (e.g., Parr Shaker or similar autoclave). Warning: High-pressure hydrogenations are hazardous. Operations must be conducted by trained personnel in a certified fume hood with appropriate safety shielding.[9][10]

    Equipment and Reagents
    • Reactor: High-pressure reactor (e.g., 100-300 mL Parr vessel) equipped with a magnetic stir drive, pressure gauge, gas inlet/outlet valves, and temperature control.

    • Substrate: 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    • Catalyst (Choose one):

      • Option A: 5% Rhodium on Carbon (Rh/C), wet (e.g., 50% water)

      • Option B: Platinum(IV) Oxide (PtO2)

    • Solvent: Glacial Acetic Acid or Methanol (MeOH)

    • Gases: Hydrogen (H₂, high purity), Nitrogen (N₂, high purity)

    • Work-up: Celite® or a similar filter aid, Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

    Step-by-Step Procedure (using 5% Rh/C)
    • Reactor Preparation: Ensure the reactor vessel and all fittings are clean, dry, and free of contaminants. Assemble the reactor according to the manufacturer's manual.[11]

    • Leak Test: Seal the reactor and pressurize with nitrogen to the planned maximum operating pressure (e.g., 70 bar / ~1000 psi). The pressure should remain stable for at least 30 minutes. Any pressure drop indicates a leak that must be rectified before proceeding.[9]

    • Reagent Charging:

      • Vent the nitrogen and open the reactor in a fume hood.

      • Add 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (e.g., 1.0 g, 1.0 equiv).

      • Add the chosen solvent (e.g., 20 mL Glacial Acetic Acid).

      • Under a gentle stream of nitrogen, carefully add the 5% Rh/C catalyst (e.g., 100 mg, 10 wt%). Note: Wet catalysts are preferred to minimize the risk of ignition upon contact with air.

    • System Purge: Seal the reactor completely. Pressurize with nitrogen to ~5 bar, stir for 2 minutes, and then carefully vent to atmospheric pressure. Repeat this purge cycle at least three times to remove all oxygen from the headspace.[10]

    • Hydrogenation:

      • After the final nitrogen purge, pressurize the reactor with hydrogen to the desired pressure (e.g., start with 50 bar / ~725 psi).[3]

      • Begin vigorous stirring.

      • If required, heat the reactor to the target temperature (e.g., 25-50 °C). Note: Hydrogenation is exothermic; monitor the internal temperature.

      • The reaction is monitored by the uptake of hydrogen (pressure drop). Once the pressure stabilizes, the reaction is likely complete. Typical reaction times can range from 6-24 hours.[3]

    • Reaction Quench and Work-up:

      • Cool the reactor to room temperature.

      • CRITICAL: Close the main hydrogen cylinder valve. Carefully vent the excess hydrogen from the reactor into an exhaust line.

      • Purge the reactor headspace with nitrogen three times as done in step 4.

      • Open the reactor. Dilute the reaction mixture with methanol (20 mL) to reduce viscosity.

      • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol. Warning: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after use.

      • Concentrate the filtrate under reduced pressure.

      • Re-dissolve the residue in Ethyl Acetate (100 mL) and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

      • Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purification & Analysis: Purify the crude product via column chromatography on silica gel as needed. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity, and to quantify any dehalogenated byproducts.

    Expected Results & Troubleshooting

    The following table summarizes literature precedents for similar transformations, providing a baseline for expected outcomes.

    CatalystSubstrate TypeConditionsOutcomeReference
    PtO₂ 2-Bromo & 2-Chloro Pyridines50 bar H₂, Acetic Acid, RT, 6-8 hCorresponding halogenated piperidines obtained successfully.[3][8]
    Rh₂O₃ Functionalized Pyridines10 bar H₂, Dioxane/H₂O, 80 °C, 16 hBroad substrate scope with good functional group tolerance.[1]
    Rh/C Halogenated N-heterocyclesVariesGenerally effective for ring saturation with minimal HDH.[2][7]
    Pt/C 2-chloropyridine derivative70 °C, Acetic Acid, Ambient PDehalogenated cis-piperidine was the major product.[12]

    Troubleshooting Guide:

    • Incomplete Reaction: Increase H₂ pressure, temperature, catalyst loading, or reaction time. Ensure the substrate is pure and the solvent is anhydrous (if required).

    • Significant Dehalogenation:

      • If using PtO₂, try lowering the temperature or pressure.

      • If dehalogenation is still a major issue, Rh/C is the preferred alternative.

      • Avoid Palladium catalysts entirely.

    • Low Yield: Check for leaks in the reactor system. Ensure efficient stirring to maintain catalyst suspension. The work-up procedure should be optimized to minimize product loss.

    Safety & Handling Precautions

    • High-Pressure Operations: All high-pressure reactions must be conducted behind a blast shield in a designated area. Never exceed 85% of the reactor's maximum rated pressure and temperature.[10][13] First-time users must be supervised by experienced personnel.[9]

    • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction area is well-ventilated and free of ignition sources.[9][10] Use stainless steel tubing for all high-pressure connections.[14]

    • Catalyst Handling: Heterogeneous catalysts (especially Rh/C, Pt/C, and Pd/C) can be pyrophoric, particularly after use when finely divided and coated with hydrogen. Never allow the used catalyst to dry in the air. Quench immediately with water after filtration.

    References

    • Dunsford, J. J., et al. (2018). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

    • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Linquip. Available at: [Link]

    • Oshiki, T., et al. (2015). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

    • Zhang, Z-G., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. Available at: [Link]

    • Chen, J., et al. (2018). Rhodium-catalyzed double hydroboration of pyridine: the origin of the chemo- and regioselectivities. Catalysis Science & Technology. Available at: [Link]

    • Wu, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. Available at: [Link]

    • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Available at: [Link]

    • High pressure Reactor - Handling Precautions. (n.d.). Techinstro. Available at: [Link]

    • Shinde, S., et al. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]

    • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]

    • Sreenivasulu, R., et al. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]

    • Cole, L. L., et al. (2018). Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. Journal of the American Chemical Society. Available at: [Link]

    • Rioux, R. M. (2017). Operation of High-pressure Reactor Vessels Parr Reactor. Journal of Visualized Experiments. Available at: [Link]

    • Chary, M. V., et al. (2008). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. Tetrahedron Letters. Available at: [Link]

    • Hydrogenation Reactions Safety Guideline. (2012). University of Pittsburgh Environmental Health and Safety. Available at: [Link]

    • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Asian Journal of Chemistry. Available at: [Link]

    • Tanimoto, H., et al. (2015). Hydrodehalogenation of Alkyl Halides Catalyzed by a Trichloroniobium Complex with a Redox Active α-Diimine Ligand. Chemical Communications. Available at: [Link]

    • Studer, A., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Angewandte Chemie International Edition. Available at: [Link]

    • Vaddula, B. R., et al. (2012). A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions. Available at: [Link]

    • Qu, J-P., & Kang, Y-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal. Available at: [Link]

    • Anker, M. D., et al. (2018). Reversible Dihydrogen Activation and Catalytic H/D Exchange with Group 10 Heterometallic Complexes. Angewandte Chemie International Edition. Available at: [Link]

    • Oxidative Addition in Action: Catalytic Hydrogenation. (2022). Chemistry LibreTexts. Available at: [Link]

    • He, J., et al. (2022). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI. Available at: [Link]

    Sources

    Application

    Grignard reagent addition to synthesize 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    An Application Note and Protocol for the Synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol via Grignard Reagent Addition Introduction Substituted pyridines are fundamental scaffolds in medicinal chemistry and mate...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note and Protocol for the Synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol via Grignard Reagent Addition

    Introduction

    Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, with 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol representing a versatile tertiary alcohol intermediate.[1] Such compounds are valuable building blocks for creating more complex molecules through further functionalization of the pyridine ring or the hydroxyl group. The Grignard reaction is a powerful and widely utilized method for forming carbon-carbon bonds, offering a direct and efficient route to tertiary alcohols from ketones.[2][3]

    This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. The chosen synthetic strategy involves the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide) to the carbonyl group of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural robustness, and safety.

    Reaction Principle and Mechanism

    The core of this synthesis is the nucleophilic addition of a Grignard reagent to a ketone. The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), features a highly polarized carbon-magnesium bond, rendering the methyl group strongly nucleophilic and basic.

    The mechanism proceeds as follows:

    • Nucleophilic Attack: The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone. This step forms a new carbon-carbon bond and a magnesium alkoxide intermediate.

    • Protonation (Workup): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] The alkoxide is protonated during this aqueous workup to yield the final tertiary alcohol product, 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

    The entire process must be conducted under strictly anhydrous (water-free) conditions until the final quenching step. Grignard reagents react readily with protic solvents, such as water or alcohols, which would consume the reagent and reduce the yield.[3][5]

    Experimental Protocol

    This protocol details the synthesis starting from the ketone precursor. All glassware should be oven-dried (e.g., at 120 °C for at least 4 hours) and assembled while hot under an inert atmosphere to eliminate moisture.

    Materials and Reagents
    Reagent/MaterialGrade/SpecificationSupplier Example
    1-(5-Bromo-2-chloropyridin-3-yl)ethanone>97% PuritySigma-Aldrich
    Methylmagnesium Bromide (CH₃MgBr)3.0 M solution in diethyl etherSigma-Aldrich
    Anhydrous Tetrahydrofuran (THF)≤50 ppm H₂O, with BHT as inhibitorAcros Organics
    Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeFisher Scientific
    Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
    Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeEMD Millipore
    Nitrogen (N₂) or Argon (Ar) GasHigh Purity (99.99%)Airgas
    Silica Gel60 Å, 230-400 meshSorbent Technologies
    Equipment
    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa

    • Nitrogen/Argon inlet and outlet (bubbler)

    • Syringes and needles

    • Thermometer or temperature probe

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    Step-by-Step Procedure
    • Reaction Setup:

      • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

      • Establish an inert atmosphere by flushing the system with dry nitrogen or argon gas.

      • To the flask, add 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (1.0 eq).

      • Dissolve the ketone in anhydrous THF (to a concentration of approx. 0.5 M).

    • Grignard Addition:

      • Cool the flask to 0 °C using an ice-water bath.

      • While stirring vigorously, slowly add methylmagnesium bromide (1.1-1.2 eq) dropwise via syringe over 15-20 minutes. The slow addition is crucial to control the reaction exotherm.

      • Causality Note: A rapid addition can cause the temperature to rise uncontrollably, leading to potential side reactions.

      • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

      • Continue stirring for an additional 1-2 hours.

    • Reaction Monitoring (Self-Validation):

      • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

      • To take a sample, withdraw a small aliquot via syringe, quench it in a vial containing a few drops of saturated NH₄Cl solution and a small amount of ethyl acetate. Spot the organic layer on a TLC plate.

      • A suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) should show the disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot. The reaction is considered complete when the starting material is no longer visible by TLC.

    • Workup and Quenching:

      • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

      • Safety Note: Quenching a Grignard reaction is highly exothermic. Proceed with caution.

      • Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide.[6] A precipitate (magnesium salts) will form.

      • Stir the resulting suspension for 15 minutes.

    • Extraction and Isolation:

      • Transfer the mixture to a separatory funnel.

      • Extract the aqueous layer with ethyl acetate (3 x volume of THF used).

      • Combine the organic layers.

      • Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

      • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purification:

      • Purify the crude tertiary alcohol by flash column chromatography on silica gel.

      • A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

      • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol as a solid or oil.

    Process Visualization

    The overall experimental workflow can be visualized as follows:

    Grignard_Synthesis_Workflow Setup 1. Inert Atmosphere Setup (Ketone in Anhydrous THF) Cooling1 2. Cool to 0 °C Setup->Cooling1 Addition 3. Add CH₃MgBr (1.1 eq) (Dropwise) Cooling1->Addition Reaction 4. Stir at RT (Monitor by TLC) Addition->Reaction Cooling2 5. Cool to 0 °C Reaction->Cooling2 Quench 6. Quench with Sat. NH₄Cl (Slowly!) Cooling2->Quench Extraction 7. Extract with EtOAc Quench->Extraction Purification 8. Dry, Concentrate & Purify (Column Chromatography) Extraction->Purification Product Final Product: 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Purification->Product

    Caption: Workflow for the synthesis of the target tertiary alcohol.

    Trustworthiness and Self-Validation

    The reliability of this protocol is ensured through integrated checkpoints:

    • Anhydrous Conditions: The use of oven-dried glassware and anhydrous solvents is the first line of defense against reaction failure.[7]

    • In-Process Control: TLC monitoring provides real-time validation of the reaction's progression, allowing the researcher to confirm the consumption of starting material before proceeding to the workup phase.[4] This prevents unnecessary work on an incomplete reaction.

    • Product Characterization: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis. This final validation confirms the success of the synthesis.

    References

    • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Available at: [Link]

    • Comins, D. L., & Abdullah, A. H. (1982). Addition of Grignard reagents to 1-acylpyridinium salts. A convenient procedure for the synthesis of 1-acyl-2-aryl-1,2-dihydropyridines. The Journal of Organic Chemistry, 47(22), 4315–4319.
    • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. Available at: [Link]

    • Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein-Institut. Available at: [Link]

    • Wibaut, J. P., & de Jonge, A. P. (1951). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas, 70(11), 1054–1060.
    • ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Available at: [Link]

    • Organic Chemistry Portal. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic-Chemistry.org. Available at: [Link]

    • NileRed. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available at: [Link]

    • Google Patents. (2004). Process for the preparation of aryl-pyridinyl compounds. IFI CLAIMS Patent Services.
    • ResearchGate. (2006). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. ResearchGate. Available at: [Link]

    • ACS Publications. (2003). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. Available at: [Link]

    • ACS Publications. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

    • ResearchGate. (2024). How to purify tertiary alcohol?. ResearchGate. Available at: [Link]

    • ACS Publications. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

    • Royal Society of Chemistry. (2010). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

    • Google Patents. (2012). Method for preparing tertiary alcohol by means of Grignard reaction. IFI CLAIMS Patent Services.
    • Longdom Publishing SL. (2021). Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry. Available at: [Link]

    • ResearchGate. (2005). Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. ResearchGate. Available at: [Link]

    Sources

    Method

    Application Notes and Protocols for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol in Agrochemical Development

    Introduction: The Strategic Value of Halogenated Pyridine Scaffolds in Agrochemical Innovation The pyridine ring is a cornerstone of modern agrochemical design, serving as a versatile scaffold for a multitude of fungicid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Value of Halogenated Pyridine Scaffolds in Agrochemical Innovation

    The pyridine ring is a cornerstone of modern agrochemical design, serving as a versatile scaffold for a multitude of fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and amenability to chemical modification allow for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. Within this class, halogenated pyridines, such as those containing bromine and chlorine, are particularly valuable as chemical intermediates.[3][4] The presence of these halogens provides reactive handles for a variety of cross-coupling and substitution reactions, enabling the construction of complex and diverse molecular architectures.

    This document provides detailed application notes and protocols for the use of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol , a functionalized pyridine derivative with significant potential as a building block in the discovery of novel agrochemicals. The presence of a bromine atom at the 5-position, a chlorine atom at the 2-position, and a propan-2-ol group at the 3-position offers multiple avenues for derivatization, making it a promising starting material for lead generation and optimization in agrochemical research and development.

    Molecular Structure and Potential for Derivatization

    The chemical structure of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is presented below:

    Caption: Chemical Structure of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

    The key reactive sites on this molecule are:

    • The Bromine Atom (C5-Br): This site is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

    • The Chlorine Atom (C2-Cl): While generally less reactive than the bromine atom in cross-coupling reactions, the chlorine can still participate in nucleophilic aromatic substitution reactions or be targeted by specific catalysts.

    • The Tertiary Alcohol (-OH): The hydroxyl group can be a site for etherification, esterification, or dehydration to introduce further diversity.

    Potential Agrochemical Applications

    Based on the known biological activities of pyridine-containing agrochemicals, derivatives of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol could be explored for the following applications:

    • Insecticides: Many pyridine derivatives are potent insecticides, with some acting as neonicotinoid analogues that target nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1][5] More recently, pyridine alkylsulfone derivatives have been shown to inhibit the vesicular acetylcholine transporter (VAChT), representing a newer mode of action.[5]

    • Herbicides: Pyridine-based herbicides often function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) and disrupting normal plant growth processes.[6] These herbicides are typically selective for broadleaf weeds.[7]

    • Fungicides: The pyridine scaffold is also present in a number of commercial fungicides.

    Experimental Protocols

    Protocol 1: Synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    This protocol describes a plausible multi-step synthesis of the title compound from commercially available starting materials.

    Workflow for the Synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    G start 5-Bromo-2-chloropyridine step1 Lithiation start->step1 n-BuLi, THF, -78 °C step2 Reaction with Acetone step1->step2 Acetone step3 Aqueous Workup step2->step3 NH4Cl (aq) product 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol step3->product

    Caption: Synthetic workflow for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

    Materials:

    • 5-Bromo-2-chloropyridine

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Acetone

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    Procedure:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 5-bromo-2-chloropyridine (1 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

    • Add acetone (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

    Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

    Protocol 2: Derivatization via Suzuki Cross-Coupling

    This protocol details a general procedure for the C5-functionalization of the pyridine ring via a Suzuki cross-coupling reaction.

    Workflow for Suzuki Cross-Coupling

    G start 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol step1 Mix with Boronic Acid, Base, and Catalyst start->step1 step2 Heat under Inert Atmosphere step1->step2 e.g., Dioxane, 80-100 °C step3 Workup and Purification step2->step3 product 5-Aryl/Heteroaryl Derivative step3->product

    Caption: General workflow for Suzuki cross-coupling.

    Materials:

    • 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    • Aryl or heteroaryl boronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh3)4, ~5 mol%)

    • Base (e.g., K2CO3, 2 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    Procedure:

    • In a reaction vessel, combine 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (1 equivalent), the desired boronic acid, the palladium catalyst, and the base.

    • Add the solvent and degas the mixture by bubbling argon through it for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the desired coupled product.

    Protocol 3: High-Throughput Screening for Insecticidal Activity

    This protocol outlines a primary screen to assess the insecticidal activity of newly synthesized derivatives against a model insect, such as the fruit fly (Drosophila melanogaster) or the pea aphid (Acyrthosiphon pisum).[8]

    Workflow for Insecticidal Screening

    G start Synthesized Derivatives step1 Prepare Stock Solutions start->step1 step2 Apply to 96-well Plates step1->step2 step3 Introduce Insects step2->step3 step4 Incubate (24-48h) step3->step4 step5 Assess Mortality step4->step5 result Identify 'Hit' Compounds step5->result

    Caption: High-throughput screening workflow for insecticidal activity.

    Materials:

    • Synthesized compounds

    • 96-well microtiter plates

    • Test insects

    • Artificial diet or leaf discs

    • Solvent for dissolving compounds (e.g., DMSO)

    • Positive control (a known insecticide)

    • Negative control (solvent only)

    Procedure:

    • Prepare stock solutions of the test compounds, positive control, and negative control in a suitable solvent.

    • Dispense the solutions into the wells of the 96-well plates and allow the solvent to evaporate, leaving a residue of the compound.

    • Place a small amount of artificial diet or a leaf disc into each well.

    • Introduce a set number of insects (e.g., 5-10) into each well.

    • Seal the plates and incubate under controlled conditions (temperature, humidity, light).

    • Assess insect mortality at 24 and 48 hours.

    • Calculate the percentage mortality for each compound and concentration.

    Data Analysis: Compounds showing significant mortality compared to the negative control are considered "hits" and can be selected for further dose-response studies to determine their LC50 values.

    Quantitative Data Summary

    The following table provides a hypothetical example of data that could be generated from the insecticidal screening of derivatives of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

    Compound IDR-Group at C5Concentration (µg/mL)% Mortality (48h)
    Parent -Br100<5%
    Derivative 1 -Phenyl10085%
    Derivative 2 -4-Fluorophenyl10095%
    Derivative 3 -2-Thienyl10070%
    Positive Control Imidacloprid10100%
    Negative Control DMSON/A<5%

    Conclusion

    2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a promising and versatile building block for the synthesis of novel agrochemicals. The strategic placement of reactive handles allows for the generation of diverse chemical libraries that can be screened for a range of biological activities. The protocols outlined in this document provide a framework for the synthesis, derivatization, and preliminary biological evaluation of compounds derived from this valuable intermediate.

    References

    • Horizon Research Publishing. Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Available from: [Link]

    • ResearchGate. Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Available from: [Link]

    • AgroPages. Scientists suggest new mode of action for pyridine alkylsulfone insecticides. Available from: [Link]

    • University of Exeter. Developing screening tools to identify novel, resistance breaking pesticides. Available from: [Link]

    • CORE. Developing screening tools to identify novel, resistance breaking pesticides. Available from: [Link]

    • International Journal of Engineering and Advanced Technology. Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Available from: [Link]

    • ACS Publications. Design, Synthesis, and Biological Activities of Novel Coumarin Derivatives as Pesticide Candidates. Journal of Agricultural and Food Chemistry. Available from: [Link]

    • ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available from: [Link]

    • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

    • Purdue Extension. Herbicide Mode-Of-Action Summary. Available from: [Link]

    • US EPA. Registration Review of Pyridine and Pyrimidine Herbicides. Available from: [Link]

    • ACS Publications. Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry. Available from: [Link]

    • Grains Research and Development Corporation (GRDC). Rotational constraints for pulse crops following the use of aminopyralid, clopyralid and picloram herbicide. Available from: [Link]

    • PubChem. 2-(5-Bromopyridin-2-yl)propan-2-ol. Available from: [Link]

    • National Center for Biotechnology Information. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available from: [Link]

    • Rock Chemicals, Inc. How Bromide Compounds Support Agrochemical Formulations. Available from: [Link]

    • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
    • ChemSrc. 2-(5-bromopyridin-3-yl)propan-2-ol. Available from: [Link]

    • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

    • NextSDS. 2-(5-bromo-2-chloropyridin-3-yl)acetic acid — Chemical Substance Information. Available from: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    How to prevent debromination during 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol cross-coupling

    Answering the user's request.## Technical Support Center: Cross-Coupling of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Introduction Welcome to the technical support guide for managing cross-coupling reactions with 2-(5-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Answering the user's request.## Technical Support Center: Cross-Coupling of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    Introduction

    Welcome to the technical support guide for managing cross-coupling reactions with 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. This document is designed for researchers, chemists, and process development professionals who are utilizing this versatile building block. A primary challenge encountered with polyhalogenated heterocycles is the undesired side reaction of dehalogenation, specifically the replacement of a bromine atom with hydrogen (hydrodebromination). This not only reduces the yield of the desired product but also complicates downstream purification efforts.

    This guide provides in-depth, field-proven insights and actionable troubleshooting strategies in a question-and-answer format to help you suppress debromination and achieve selective, high-yielding cross-coupling at the C-5 position.

    Frequently Asked Questions (FAQs)

    Q1: What is debromination and why is it a problem with this specific substrate?

    Debromination, or more precisely hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1][2] This leads to the formation of 2-(2-chloropyridin-3-yl)propan-2-ol as a significant byproduct.

    The issue arises from a competing pathway within the catalytic cycle. The primary cause is the formation of a palladium-hydride (Pd-H) species.[1][3] This species can arise from various sources, including the base, solvent (especially alcohols or residual water), or even the phosphine ligand itself.[1][4][5] Once formed, this Pd-H intermediate can undergo reductive elimination with the organopalladium halide complex of your starting material, yielding the debrominated byproduct instead of the desired coupled product.[2]

    With 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, the C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to the Pd(0) catalyst, following the general reactivity trend for aryl halides (I > Br > Cl).[6][7][8] This makes the C-5 position the primary site for both the desired coupling and the undesired debromination.

    Q2: Which cross-coupling reaction should I choose for selective functionalization at the C-5 (Bromo) position?

    Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can all be effectively performed at the more reactive C-Br bond. The choice depends on the specific bond you wish to form (C-C, C-N, or C-C triple bond). The key to selectivity is to employ milder reaction conditions that favor oxidative addition at the C-Br bond while leaving the C-Cl bond intact.[6][7] Higher temperatures and more active catalyst systems may be required to later functionalize the C-Cl position if a sequential coupling is desired.[6]

    Q3: How does the tertiary alcohol group on my substrate affect the reaction?

    The 2-hydroxypropan-2-yl substituent is generally considered a stable, non-participating functional group under most cross-coupling conditions. However, its steric bulk near the pyridine ring could influence the choice of ligand. Additionally, under strongly basic or high-temperature conditions, dehydration could potentially occur, although this is not a commonly reported issue for this substrate. The primary focus should remain on managing the reactivity of the two halogen atoms.

    Troubleshooting Guide: Minimizing Debromination

    This section provides detailed solutions to common problems encountered during cross-coupling reactions with 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

    Problem 1: I'm observing significant debromination (>10%) in my Suzuki-Miyaura coupling.

    This is the most common issue. Several factors in your Suzuki-Miyaura setup can be promoting the formation of Pd-H species.[1]

    Visualizing the Competing Pathways To understand the problem, it's crucial to visualize where the catalytic cycle can go wrong. The desired pathway involves transmetalation with the boronic acid, while the side reaction involves the intervention of a hydride source.

    G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (with R-B(OH)₂) pd_complex->transmetalation pd_h_formation Pd-H Formation pd_complex->pd_h_formation pd_r_complex Ar-Pd(II)-R(L_n) transmetalation->pd_r_complex reductive_elimination_good Reductive Elimination pd_r_complex->reductive_elimination_good reductive_elimination_good->pd0 Regenerates Catalyst product Desired Product (Ar-R) reductive_elimination_good->product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_h_formation pd_h_complex Ar-Pd(II)-H(L_n) pd_h_formation->pd_h_complex reductive_elimination_bad Reductive Elimination pd_h_complex->reductive_elimination_bad reductive_elimination_bad->pd0 Regenerates Catalyst byproduct Debrominated Byproduct (Ar-H) reductive_elimination_bad->byproduct

    Caption: Catalytic cycle showing desired coupling (green) vs. competing debromination (red).

    Troubleshooting Workflow

    G start Start: High Debromination in Suzuki Coupling q_base Is your base NaOtBu or another strong alkoxide? start->q_base a_base Action 1: Change Base - Switch to K₃PO₄, Cs₂CO₃, or KF. - Ensure it's anhydrous. q_base->a_base Yes q_solvent Are you using a protic solvent (e.g., alcohols) or excess water? q_base->q_solvent No a_base->q_solvent a_solvent Action 2: Change Solvent - Switch to anhydrous, degassed Toluene or Dioxane. - Minimize water content. q_solvent->a_solvent Yes q_ligand Are you using a less bulky ligand (e.g., PPh₃)? q_solvent->q_ligand No a_solvent->q_ligand a_ligand Action 3: Screen Ligands - Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). - See Protocol 1. q_ligand->a_ligand Yes q_temp Is the reaction temperature high (>100 °C)? q_ligand->q_temp No a_ligand->q_temp a_temp Action 4: Lower Temperature - Try running the reaction at 80 °C. - May require longer reaction time. q_temp->a_temp Yes end Optimized Reaction: Low Debromination q_temp->end No a_temp->end

    Caption: A systematic workflow for troubleshooting debromination in Suzuki coupling.

    Detailed Solutions:

    • Optimize the Base: This is the most critical parameter. Strong bases, especially alkoxides, can promote hydrodehalogenation.[3][5]

      • Recommendation: Switch from strong bases like NaOtBu or K₂CO₃ to weaker inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[3][9] They are less prone to generating hydride species.

      • Causality: Weaker bases lower the propensity for side reactions that generate Pd-H, while still being effective enough to facilitate the transmetalation step in the main catalytic cycle.

    • Change the Solvent: Protic solvents or excess water can be a direct source of hydrides.

      • Recommendation: Use anhydrous, degassed aprotic solvents like Toluene or 1,4-Dioxane.[1][3] While some Suzuki reactions require water as a co-solvent to solubilize the base, use the minimum amount necessary.

      • Causality: Aprotic solvents minimize the availability of proton/hydride donors, thereby starving the debromination side reaction of a key ingredient.[4]

    • Select the Right Ligand: The ligand modulates the electronic and steric properties of the palladium center.

      • Recommendation: Use bulky, electron-rich biaryl monophosphine ligands. Ligands like XPhos, SPhos, and RuPhos are industry standards for challenging couplings.[1][9][10]

      • Causality: These bulky ligands promote the final, desired reductive elimination step to form the C-C bond. By accelerating this step, the organopalladium intermediate spends less time in solution, reducing the opportunity for it to be intercepted by a hydride and undergo debromination.[1][3]

    ParameterRecommendation for Minimizing DebrominationRationale
    Palladium Precatalyst Pd₂(dba)₃ or a G3/G4 Precatalyst (e.g., XPhos Pd G3)Precatalysts can offer better results and more consistent generation of the active Pd(0) species.[3]
    Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination of the desired product.[1][9]
    Base K₃PO₄, Cs₂CO₃, KFWeaker, non-nucleophilic bases reduce the formation of hydride species.[3][5]
    Solvent Toluene, 1,4-Dioxane (Anhydrous, Degassed)Aprotic solvents are not sources of hydrides.[3]
    Temperature 80 - 100 °CLowering the temperature can disfavor the debromination pathway.[1]
    Problem 2: My Buchwald-Hartwig amination is also showing high levels of debromination.

    The same fundamental principles apply as in the Suzuki coupling. The formation of a Pd-H species is the culprit. However, the base is often necessarily strong (e.g., NaOtBu, LHMDS) to deprotonate the amine.

    Solutions:

    • Ligand Choice is Paramount: In Buchwald-Hartwig amination, the ligand choice is even more critical.

      • Recommendation: Use specialized biarylphosphine ligands designed for C-N coupling. Josiphos-type ligands or bulky ligands like BrettPhos can be very effective. Screening a panel of ligands is highly recommended.

      • Causality: These ligands create a specific steric and electronic environment around the palladium that heavily favors C-N reductive elimination over the competing C-H elimination (debromination).

    • Base and Solvent System:

      • Recommendation: While a strong base is needed, using a weaker base like Cs₂CO₃ or K₃PO₄ can sometimes be sufficient, especially with highly active catalyst systems.[11] Pair this with an aprotic solvent like Toluene.

      • Causality: This combination provides the best balance of activating the amine for coupling while minimizing the generation of hydride species that lead to debromination.

    Problem 3: How do I approach Sonogashira coupling to avoid debromination?

    Debromination is also a known side reaction in Sonogashira couplings.[1]

    Solutions:

    • Consider a Copper-Free Protocol: Copper co-catalysts can sometimes promote side reactions.

      • Recommendation: Investigate copper-free Sonogashira conditions. These often rely on highly active palladium/phosphine ligand systems and may require a different base, like an amine base (e.g., Et₃N or DIPA) which also acts as a solvent or co-solvent.[12]

      • Causality: Removing copper simplifies the reaction system and can eliminate pathways that lead to catalyst decomposition or side reactions.

    • Optimize the Base and Temperature:

      • Recommendation: Use a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an aprotic solvent like THF or Toluene. Run the reaction at the lowest temperature that affords a reasonable rate (start at room temperature and gently warm if needed).

      • Causality: The amine base is typically sufficient to deprotonate the terminal alkyne without being overly aggressive in promoting Pd-H formation. Lower temperatures generally increase selectivity.[13]

    Experimental Protocols

    Protocol 1: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling

    This protocol is designed to identify the optimal ligand to minimize debromination for your specific boronic acid coupling partner.

    Materials:

    • 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Screening Ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃; 4 mol%)[1]

    • Potassium Phosphate (K₃PO₄, 2.0 equiv)

    • Anhydrous, degassed Toluene (to make 0.2 M solution)

    • Inert atmosphere (Argon or Nitrogen)

    • Reaction vials with stir bars

    Procedure:

    • Vessel Preparation: In an inert atmosphere glovebox, add the 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, arylboronic acid, Pd₂(dba)₃, and K₃PO₄ to a series of labeled reaction vials.

    • Ligand Addition: To each vial, add a different phosphine ligand.

    • Solvent Addition: Add the degassed Toluene to each vial.

    • Reaction: Seal the vials and place them in a pre-heated reaction block at 100 °C.

    • Monitoring: After set time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS.[1] Determine the ratio of the desired product to the debrominated byproduct.

    • Analysis: Compare the results to identify the ligand that provides the highest conversion to the desired product with the lowest percentage of debromination.

    References

    • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
    • Preventing dehalogenation during reactions of bromo-fluoroanilines. Benchchem.
    • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
    • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
    • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem.
    • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
    • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem.
    • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
    • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
    • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
    • troubleshooting guide for Sonogashira coupling failures. Benchchem.
    • preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
    • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
    • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
    • Buchwald-Hartwig Coupling. Organic Synthesis.
    • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.

    Sources

    Optimization

    Technical Support Center: Optimizing Synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing highly functionalized pyridine building blocks...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing highly functionalized pyridine building blocks.

    The synthesis of 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol is notoriously challenging due to competing regioselectivity and side reactions. Historically, chemists have relied on the Directed ortho-Metalation (DoM) of 5-bromo-2-chloropyridine using Lithium diisopropylamide (LDA). However, this legacy route often suffers from poor yields due to competitive C4-lithiation and subsequent dimerization[1].

    To achieve optimal yields (>85%), modern protocols utilize a Halogen-Metal Exchange (HME) strategy starting from the halogen-rich intermediate 5-bromo-2-chloro-3-iodopyridine[2], paired with Knochel’s Turbo Grignard (iPrMgCl·LiCl)[3]. This guide dissects both pathways, providing self-validating protocols and causal troubleshooting to ensure your success.

    PART 1: Mechanistic Workflows & Causal Analysis

    Understanding the kinetic and thermodynamic forces at play is essential for optimizing this synthesis. The diagram below contrasts the flawed legacy DoM pathway with the highly regioselective HME pathway.

    SynthesisRoutes cluster_DoM Legacy Route: Directed ortho-Metalation (DoM) cluster_HME Optimized Route: Halogen-Metal Exchange (HME) SM1 5-Bromo-2-chloropyridine LDA LDA, THF, -78°C SM1->LDA Lithio Mixture of 3-Lithio & 4-Lithio Intermediates LDA->Lithio Dimers 4,4'-Bipyridine Dimers (Major Byproduct) Lithio->Dimers Temp > -40°C Prod1 Target Product (Low Yield: 30-40%) Lithio->Prod1 Acetone SM2 5-Bromo-2-chloro-3-iodopyridine iPrMgCl iPrMgCl·LiCl, THF, -40°C SM2->iPrMgCl Magnesio 3-Magnesio Intermediate (Highly Regioselective) iPrMgCl->Magnesio Prod2 Target Product (High Yield: >85%) Magnesio->Prod2 Acetone

    Mechanistic comparison: Legacy DoM pathway vs. Optimized Halogen-Metal Exchange pathway.

    PART 2: Step-by-Step Experimental Protocols
    Protocol A: The Legacy DoM Method (Not Recommended for Scale-Up)

    Note: This protocol is provided for comparative troubleshooting. It is prone to dimerization[1].

    • Preparation: Charge a flame-dried Schlenk flask with anhydrous THF (0.2 M) and freshly distilled diisopropylamine (1.05 equiv). Cool to -78 °C under argon.

    • Base Formation: Add n-butyllithium (1.6 M in hexanes, 1.05 equiv) dropwise. Stir for 15 minutes to generate LDA.

    • Metalation: Add a solution of 5-bromo-2-chloropyridine (1.0 equiv) in THF dropwise over 20 minutes. Maintain the internal temperature strictly at -78 °C to minimize halogen dance and dimerization. Stir for 1 hour.

    • Electrophilic Trapping: Add anhydrous acetone (1.5 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to -40 °C.

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

    Protocol B: The Optimized HME Method (Recommended)

    This protocol leverages the rapid exchange kinetics of iodine and the aggregate-breaking power of LiCl[3],[4].

    • Preparation: Charge a flame-dried flask with 5-bromo-2-chloro-3-iodopyridine[2] (1.0 equiv) and anhydrous THF (0.3 M) under argon.

    • Cooling: Cool the solution to -40 °C. (The higher temperature compared to DoM is tolerated due to the stability of the magnesio intermediate).

    • Exchange: Add Turbo Grignard (iPrMgCl·LiCl, 1.3 M in THF, 1.1 equiv) dropwise over 10 minutes. The solution will typically turn faintly pink or cloudy[4]. Stir at -40 °C for 30 minutes.

    • Electrophilic Trapping: Add strictly anhydrous acetone (1.5 equiv) dropwise over 5 minutes, keeping the internal temperature below -35 °C. Allow the reaction to slowly warm to -5 °C over 1 hour[4].

    • Workup: Quench by the addition of saturated aqueous NaHCO₃ or NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (heptanes/ethyl acetate) to yield the pure tertiary alcohol.

    PART 3: Troubleshooting Guides & FAQs

    Q1: Why is my DoM reaction with LDA producing a complex mixture containing a heavy dimeric species? A: When 5-bromo-2-chloropyridine is treated with LDA, deprotonation is not perfectly selective for the C3 position. A significant amount of the 4-lithio species is generated. As established in the literature, 2-chloro-4-lithio-5-bromopyridine is highly prone to self-condensation, predominantly forming polyhalogenated 4,4′-bipyridine dimers[1]. If your internal temperature spikes above -70 °C during addition, this dimerization outcompetes electrophilic trapping.

    Q2: How does switching to 5-bromo-2-chloro-3-iodopyridine solve the regioselectivity issue? A: You are changing the fundamental mechanism from acid-base deprotonation to Halogen-Metal Exchange (HME). Iodine undergoes exchange with magnesium significantly faster than bromine or chlorine due to its higher polarizability and weaker carbon-halogen bond. By using 5-bromo-2-chloro-3-iodopyridine[2], iPrMgCl exclusively attacks the C3-iodine bond, generating a single, stable 3-magnesio intermediate without any competitive C4-metalation[3].

    Q3: I am using standard iPrMgCl for the exchange, but I still see 20% unreacted starting material. How can I drive it to completion? A: Standard Grignard reagents form polymeric aggregates in THF, which severely reduces their kinetic basicity and nucleophilicity. You must switch to Knochel's "Turbo Grignard" (iPrMgCl·LiCl). The addition of lithium chloride breaks these supramolecular aggregates, forming a highly reactive monomeric complex [iPrMgCl₂]⁻Li⁺ that drives the iodine-magnesium exchange to >98% completion within 30 minutes at -40 °C[3].

    Q4: After adding acetone, I recover a large amount of de-iodinated starting material (5-bromo-2-chloropyridine) instead of the target alcohol. What went wrong? A: This is a classic symptom of enolization. Acetone is highly prone to enolization by strong bases. If your magnesio intermediate acts as a base rather than a nucleophile, it will deprotonate the acetone (forming the unreactive acetone enolate) and revert itself to 5-bromo-2-chloropyridine. Self-Validating Fix: Ensure your acetone is strictly anhydrous (stored over 3Å molecular sieves) and add it rapidly at -40 °C. If the problem persists, pre-complex the acetone with a mild Lewis acid like CeCl₃ to suppress enolization and strictly enforce 1,2-nucleophilic addition.

    PART 4: Quantitative Data & Yield Optimization

    The following table summarizes the causal relationship between the chosen synthetic route, the reactive intermediates formed, and the ultimate impact on isolated yields.

    ParameterLegacy Route (DoM)Optimized Route (HME)
    Starting Material 5-Bromo-2-chloropyridine5-Bromo-2-chloro-3-iodopyridine
    Metalating Agent LDA (Lithium diisopropylamide)iPrMgCl·LiCl (Turbo Grignard)
    Active Intermediate 3-Lithio & 4-Lithio mixture3-Magnesio complex
    Optimal Temperature -78 °C-40 °C
    Major Side Reaction 4,4'-Bipyridine DimerizationAcetone Enolization (if not controlled)
    Typical Yield 30% – 45%85% – 92%
    PART 5: References
    • Title: Synthesis of Polyhalogenated 4,4′-Bipyridines via a Simple Dimerization Procedure Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

    • Title: Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange Source: Zeitschrift für Naturforschung B URL: [Link]

    • Title: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

    • Title: US10167279B2 - Compounds and compositions as RAF kinase inhibitors (Experimental Procedures for iPrMgCl Exchange) Source: Google Patents URL:

    Sources

    Troubleshooting

    Technical Support Center: Purification and Recrystallization of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    Welcome to the technical support center for the purification of 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the purification of 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important synthetic intermediate.

    Introduction

    2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a tertiary alcohol derivative of a substituted pyridine. Its purification can be challenging due to the presence of various impurities arising from its synthesis, which typically involves a Grignard reaction. This guide will provide a comprehensive overview of purification techniques, with a special focus on recrystallization, to help you obtain a highly pure product.

    Predicted Synthesis and Potential Impurities

    A common and logical synthetic route to 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol is the Grignard reaction between a 3-pyridyl Grignard reagent and acetone.[1] Understanding this synthesis is crucial for anticipating and addressing potential impurities during purification.

    Synthesis_Workflow A 5-Bromo-2,3-dichloropyridine B Grignard Reagent Formation (iPrMgCl or Mg) A->B C 2-Chloro-5-bromo-3-pyridyl magnesium chloride B->C E Grignard Addition C->E D Acetone D->E F Crude 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol E->F G Purification (Recrystallization/Chromatography) F->G H Pure Product G->H

    Caption: Plausible synthetic workflow for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

    Potential Impurities:

    • Unreacted Starting Materials: 5-bromo-2,3-dichloropyridine.

    • Grignard Byproducts: Wurtz-coupling products from the Grignard reagent formation.

    • Reaction Byproducts: Products of enolization of acetone.[2]

    • Quenched Grignard Reagent: 5-bromo-2-chloropyridine formed by the reaction of the Grignard reagent with trace amounts of water.

    Purification Strategy: Recrystallization

    Recrystallization is a powerful technique for purifying solid organic compounds.[3] The key to a successful recrystallization is the selection of an appropriate solvent system.

    Solvent Selection

    The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol, a moderately polar tertiary alcohol, a range of solvents should be considered. Due to the presence of the polar hydroxyl group, it is expected to be soluble in polar solvents.[4]

    Table 1: Predicted Solubility of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol in Common Solvents

    SolventPredicted Solubility (at room temperature)Predicted Solubility (at boiling point)Comments
    WaterLowModeratePotential for mixed-solvent system with a more soluble solvent.
    EthanolHighVery HighMay be too soluble for effective recrystallization on its own.
    IsopropanolModerateHighA good candidate for single-solvent recrystallization.
    AcetoneHighVery HighLikely too soluble.
    Ethyl AcetateModerateHighA potential candidate for recrystallization.
    HexaneLowLowA good anti-solvent for mixed-solvent systems.
    TolueneLowModerateMay be a suitable solvent.

    Experimental Protocol: Recrystallization

    This protocol provides a general guideline. Small-scale trials are recommended to determine the optimal solvent system and conditions.

    • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, cool the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

    Troubleshooting Guide

    Troubleshooting_Recrystallization cluster_start Problem cluster_dissolution Dissolution Issues cluster_crystallization Crystallization Issues cluster_purity Purity Issues cluster_solutions Solutions Start Crude Product NoDissolve Compound does not dissolve Start->NoDissolve OilingOut Compound 'oils out' Start->OilingOut NoCrystals No crystals form on cooling Start->NoCrystals PoorYield Low yield of crystals Start->PoorYield ColoredCrystals Crystals are colored Start->ColoredCrystals LowPurity Purity is low (by NMR/LC-MS) Start->LowPurity Sol_AddSolvent Add more hot solvent NoDissolve->Sol_AddSolvent Cause: Insufficient solvent Sol_ChangeSolvent Change solvent system NoDissolve->Sol_ChangeSolvent Cause: Incorrect solvent OilingOut->Sol_AddSolvent Cause: Solution too concentrated OilingOut->Sol_ChangeSolvent Cause: Melting point below solvent b.p. Sol_Scratch Scratch flask/add seed crystal NoCrystals->Sol_Scratch Cause: Supersaturation Sol_Evaporate Reduce solvent volume NoCrystals->Sol_Evaporate Cause: Too much solvent PoorYield->Sol_Evaporate Cause: Too much solvent Sol_SlowCool Cool more slowly PoorYield->Sol_SlowCool Cause: Crystals too small Sol_Charcoal Use activated charcoal ColoredCrystals->Sol_Charcoal Cause: Soluble colored impurities LowPurity->Sol_ChangeSolvent Cause: Impurities have similar solubility Sol_Chromatography Column chromatography LowPurity->Sol_Chromatography Cause: Co-crystallization of impurities Sol_HotFilter Perform hot filtration

    Caption: Troubleshooting common issues in the recrystallization of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

    Frequently Asked Questions (FAQs)

    Q1: My crude product is a thick oil. How should I proceed with purification?

    A1: If your product is an oil, direct recrystallization may not be feasible. First, try to solidify the oil by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether) and then adding a non-polar anti-solvent (e.g., hexane) dropwise while stirring vigorously. If solidification is unsuccessful, column chromatography is the recommended purification method.

    Q2: What are the best chromatographic conditions for purifying this compound?

    A2: For column chromatography, a silica gel stationary phase is typically used. A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or isopropanol. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, will likely provide the best separation. For example, a gradient of 5% to 50% ethyl acetate in hexane.

    Q3: I see multiple spots on my TLC plate after purification. What could they be?

    A3: The additional spots could be any of the potential impurities mentioned earlier. An unreacted starting material like 5-bromo-2,3-dichloropyridine would be less polar than your product. The Wurtz-coupling byproduct would be non-polar. If you suspect the presence of these, adjusting your recrystallization solvent system or chromatography mobile phase to better separate compounds with different polarities is advised.

    Q4: Can I use distillation to purify 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol?

    A4: Tertiary alcohols can be prone to elimination (dehydration) at high temperatures, especially under acidic or basic conditions.[5] Therefore, distillation is generally not the preferred method for purifying this compound. If distillation is attempted, it should be done under high vacuum and at the lowest possible temperature to minimize degradation.

    Q5: How can I confirm the purity and identity of my final product?

    A5: The purity of your 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol can be assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The identity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    References

    • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

    • Chemistry LibreTexts. (2019, June 5). 9.10: Dehydration Using POCl3 and Pyridine. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: HPLC Method Optimization for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Reaction Monitoring

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for developing and optimizing a High-Performance Liquid Chromatography (HPLC) method to monitor the synthesis of 2-(5-Bromo-2-chlor...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support guide for developing and optimizing a High-Performance Liquid Chromatography (HPLC) method to monitor the synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. This document provides field-proven insights, step-by-step protocols, and troubleshooting advice tailored for researchers, chemists, and drug development professionals. Our goal is to empower you to build a robust, reliable, and efficient analytical method from the ground up.

    Introduction: The Critical Role of Reaction Monitoring

    In chemical synthesis, particularly within drug development, understanding the progress of a reaction is paramount. HPLC is a powerful technique for reaction monitoring because it provides specific, quantitative data on the consumption of reactants, the formation of products, and the emergence of any impurities or by-products.[1][2] An optimized HPLC method ensures that you can make informed decisions in real-time, leading to improved yield, higher purity, and a more profound understanding of the reaction kinetics.[3][4]

    The analyte, 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, possesses distinct chemical features that must be considered for successful HPLC analysis: a basic pyridine core, halogen substituents, and a polar tertiary alcohol group. This guide will address the specific challenges and opportunities these features present.

    Section 1: Frequently Asked Questions (FAQs) - Building a Robust Method

    This section addresses the foundational questions you should consider when developing your HPLC method.

    Q1: What are the key chemical properties of my analyte, and how do they influence the HPLC method?

    Answer: Understanding the analyte's structure is the first step.

    • Pyridine Ring (Basic Nature): The nitrogen atom in the pyridine ring is basic (pKa typically around 5.2-6.0).[5][6] At a neutral pH, this nitrogen can be partially protonated, leading to strong interactions with residual silanol groups on standard silica-based columns. This is a primary cause of poor peak shape, specifically "tailing".[7] Therefore, controlling the mobile phase pH is critical. Operating at a low pH (e.g., pH < 3) will ensure the pyridine nitrogen is fully protonated, while a high pH (e.g., pH > 8, if the column allows) will keep it in its neutral form.

    • Halogen Substituents (Bromo & Chloro): The bromo and chloro groups on the aromatic ring make the molecule a good chromophore, meaning it will absorb UV light effectively. This is advantageous for UV detection. The UV spectrum of pyridine shows a maximum absorbance around 254 nm, which is a good starting point for detection.[8] Halogenated compounds can also exhibit unique interactions, which can be leveraged for selectivity.[9]

    • Tertiary Alcohol Group: The propan-2-ol group adds polarity to the molecule.

    • Overall Polarity: The molecule has a balance of non-polar (halogenated ring) and polar (alcohol, pyridine nitrogen) characteristics, making it an ideal candidate for Reversed-Phase (RP-HPLC) chromatography.[10]

    Q2: How do I select the right HPLC column?

    Answer: Column selection is the most critical factor for achieving separation (selectivity).[11]

    For this application, a Reversed-Phase C18 column is the recommended starting point.[12][13] This is the most common and versatile type of column, retaining compounds based on their hydrophobicity.[13][14]

    Column ParameterRecommendationRationale
    Stationary Phase C18 (Octadecylsilane)Provides strong hydrophobic retention suitable for the non-polar aromatic core of the analyte. It is the industry standard and a robust starting point.[11][13]
    Particle Size 3 µm or 5 µm (for HPLC)Offers a good balance between efficiency (sharper peaks) and backpressure. Smaller particles (e.g., <2 µm for UHPLC) provide higher resolution but require systems that can handle higher pressures.[12]
    Column Dimensions 4.6 mm x 150 mmA standard analytical column dimension that provides good resolving power and is compatible with standard HPLC systems.[12]
    Endcapping Yes (Highly Recommended)Endcapping "caps" the residual silanol groups on the silica surface, significantly reducing their interaction with the basic pyridine nitrogen and thus minimizing peak tailing.[15]
    Q3: What is the best approach for mobile phase selection and optimization?

    Answer: The mobile phase is your tool for "tuning" the separation.[16][17] In reversed-phase HPLC, it consists of a weak solvent (aqueous phase) and a strong solvent (organic phase).

    • Organic Solvent (Mobile Phase B): Acetonitrile is generally the preferred choice over methanol. It has a lower viscosity, which leads to higher efficiency and lower backpressure, and it typically offers better UV transparency at lower wavelengths.[18]

    • Aqueous Solvent (Mobile Phase A): HPLC-grade water is used.

    • pH Control (Crucial for this Analyte): To prevent peak tailing from the basic pyridine, you must control the mobile phase pH. An acidic modifier is essential.

      • Recommendation: Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases. This will maintain a low pH (around 2.5-3.0), ensuring the pyridine nitrogen is consistently protonated, which dramatically improves peak shape.[5][19]

    Q4: How do I determine the optimal detection wavelength (λmax)?

    Answer: The optimal wavelength provides the highest sensitivity for your compound of interest. While literature suggests pyridine derivatives absorb around 254 nm[8], this can shift based on substituents. The best practice is to determine it empirically.

    Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to scan the UV spectrum of your analyte. If a PDA/DAD is unavailable, perform individual injections and monitor at different wavelengths (e.g., 220 nm, 254 nm, 265 nm, 280 nm) to find the point of maximum absorbance. The presence of the halogenated aromatic ring suggests strong absorbance in the 250-270 nm range.[20]

    Q5: Should I use an isocratic or gradient elution for reaction monitoring?

    Answer: For reaction monitoring, a gradient elution is almost always superior.

    • Isocratic elution (constant mobile phase composition) is simple but often fails to separate compounds with a wide range of polarities, such as a non-polar starting material and a more polar product.

    • Gradient elution (mobile phase composition changes over time) allows you to separate a wider range of compounds in a single run.[16] You can start with a high percentage of the aqueous phase to retain polar impurities and early-eluting species, then increase the organic phase percentage to elute your product and any non-polar starting materials. This results in better resolution and sharper peaks for all components.

    Section 2: Step-by-Step Experimental Protocols

    Here are detailed protocols for the initial stages of your method development.

    Protocol 1: Initial Method Setup and Wavelength Determination

    This protocol establishes a starting point for your analysis.

    • Analyte & Standard Preparation:

      • Prepare a stock solution of your purified 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol standard at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

      • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same solvent mixture.

      • Filter the sample through a 0.45 µm syringe filter before injection to protect the column and system.[5]

    • Mobile Phase Preparation:

      • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

      • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

      • Degas both mobile phases using sonication or vacuum filtration to prevent air bubbles, which can cause baseline noise and pressure fluctuations.[21]

    • Instrument Setup (Starting Conditions):

    ParameterSetting
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Flow Rate 1.0 mL/min
    Injection Volume 5-10 µL
    Column Temp. 30 °C
    Detector PDA/DAD scanning 210-400 nm
    • Wavelength Determination:

      • Inject your standard solution.

      • Once the chromatogram is complete, view the peak for your analyte.

      • Use the software to extract the UV-Vis spectrum from the apex of the peak.

      • Identify the wavelength of maximum absorbance (λmax) and use this wavelength for all future experiments to ensure maximum sensitivity.

    Protocol 2: Developing a Scouting Gradient

    This gradient will help you determine the approximate elution conditions for all components in your reaction mixture.

    • Sample Preparation: Prepare a sample of your reaction mixture by taking a small aliquot (~10-20 µL), quenching it if necessary, and diluting it significantly in 50:50 acetonitrile:water. Filter before injection.

    • Gradient Program: Use the same instrument setup as Protocol 1, but implement the following broad gradient program.

    Time (min)% Mobile Phase A% Mobile Phase B
    0.0955
    20.0595
    25.0595
    25.1955
    30.0955
    • Analysis:

      • Inject the diluted reaction mixture sample.

      • Examine the resulting chromatogram. This "scouting run" will show you where your starting materials, intermediates, product, and impurities elute.

      • Based on the retention times, you can now design a more focused and efficient gradient. For example, if all your peaks of interest elute between 5 and 15 minutes, you can create a new gradient that changes the solvent composition more slowly across that specific window to improve resolution.

    Visualization of the Method Development Workflow

    The following diagram illustrates the logical flow from initial planning to a finalized method.

    MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Initial Development cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization Analyte 1. Analyze Compound Properties (Pyridine, Halogens, pKa) ColumnSelection 2. Select Column (C18, Endcapped) Analyte->ColumnSelection MobilePhase 3. Choose Mobile Phase (ACN/H2O + 0.1% FA) ColumnSelection->MobilePhase Wavelength 4. Determine λmax (PDA Scan) MobilePhase->Wavelength ScoutGradient 5. Run Scouting Gradient (5-95% B) Wavelength->ScoutGradient OptimizeGradient 6. Optimize Gradient Slope (Improve Resolution) ScoutGradient->OptimizeGradient Troubleshoot 7. Troubleshoot Issues (Peak Shape, RT Drift) OptimizeGradient->Troubleshoot Validation 8. Perform System Suitability & Method Validation (ICH) Troubleshoot->Validation

    Caption: A logical workflow for HPLC method development.

    Section 3: Troubleshooting Guide

    Even with a good plan, issues can arise. This guide provides solutions to common problems encountered during the analysis of basic, halogenated compounds.

    Problem / SymptomPotential CausesRecommended Solutions & Explanations
    Poor Peak Shape (Tailing) [7]1. Secondary Silanol Interactions: The basic pyridine nitrogen is interacting with acidic silanol groups on the column packing. This is the most likely cause.[7][15]2. Column Overload: Injecting too much sample mass.3. Mismatched Sample Solvent: Sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN).1. Check/Adjust Mobile Phase pH: Ensure 0.1% formic acid or TFA is present in both mobile phase A and B. This keeps the analyte protonated and minimizes silanol interactions.2. Use an Endcapped Column: Verify your C18 column is endcapped. If not, switch to one that is.3. Reduce Injection Mass: Dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.[22]4. Match Sample Solvent: Prepare your sample in a solvent that is as weak or weaker than your starting mobile phase conditions (e.g., 95:5 Water:ACN).
    Poor Resolution 1. Gradient is Too Steep: The organic solvent percentage is increasing too quickly, causing components to elute too close together.2. Incorrect Organic Solvent: Methanol and acetonitrile have different selectivities.[18]3. Suboptimal Flow Rate or Temperature. 1. Flatten the Gradient: Decrease the rate of change of %B over the time window where your critical peaks elute. For example, change from a 5-95% B in 20 min to a 30-60% B in 15 min.2. Try a Different Solvent: If optimizing the gradient doesn't work, try substituting acetonitrile with methanol (or vice versa). This can change the elution order and improve separation.3. Optimize Flow Rate/Temp: Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes increase resolution. Increasing temperature can improve efficiency but may also alter selectivity.
    Inconsistent Retention Times (RT Drift) [22]1. Column Not Equilibrated: Insufficient time for the column to return to initial conditions between runs.2. Mobile Phase Composition Changing: Evaporation of the organic component or improper mixing.3. Temperature Fluctuations: Column oven is off or not stable.1. Increase Equilibration Time: Ensure your gradient program includes a post-run hold at the initial conditions for at least 5-10 column volumes.2. Prepare Fresh Mobile Phase Daily: Cap solvent bottles to prevent evaporation. If using an online mixer, ensure the degasser and proportioning valves are working correctly.3. Use a Column Oven: Set the column temperature (e.g., 30 °C) and ensure it is stable.
    High Backpressure or Baseline Noise [21]1. System Blockage: Particulate matter from samples or mobile phase has clogged a frit or the column.2. Buffer Precipitation: (Less likely with formic/TFA acid but possible with phosphate buffers if ACN % is too high).3. Air Bubbles in the System. 1. Filter Samples & Mobile Phase: Always filter samples with a 0.45 µm filter. Use a guard column to protect the analytical column.2. Systematic Flushing: Disconnect the column and flush the system to identify the source of the blockage. If the column is blocked, try back-flushing it (if the manufacturer allows).3. Degas Mobile Phase: Ensure mobile phases are properly degassed before use.[21]
    Troubleshooting Decision Tree

    This diagram provides a logical path for diagnosing common HPLC problems.

    TroubleshootingTree Start Problem Observed in Chromatogram PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape Asymmetric Peaks? Resolution Poor Resolution Start->Resolution Peaks Overlapping? RetentionTime Inconsistent Retention Time Start->RetentionTime RT Drifting? CheckpH Yes (Pyridine is basic) PeakShape->CheckpH Is analyte basic/acidic? CheckLoad Yes PeakShape->CheckLoad Is peak broad & rounded? GradientSteep Yes Resolution->GradientSteep Are peaks eluting fast? ChangeSolvent Yes Resolution->ChangeSolvent Is resolution still poor? CheckEquilib Yes RetentionTime->CheckEquilib Is this a gradient method? CheckTemp No / Unstable RetentionTime->CheckTemp Is column oven on? AddAcid Ensure 0.1% Acid in Mobile Phase. Use Endcapped Column. CheckpH->AddAcid Solution DiluteSample Dilute Sample 10x. Check for Overload. CheckLoad->DiluteSample Solution FlattenGradient Decrease Gradient Slope (e.g., 1%/min) GradientSteep->FlattenGradient Solution SwitchSolvent Try Methanol instead of ACN (or vice-versa) ChangeSolvent->SwitchSolvent Solution IncreaseEquilib Increase Post-Run Equilibration Time (5-10 column volumes) CheckEquilib->IncreaseEquilib Solution UseOven Use a stable column oven (e.g., 30°C) CheckTemp->UseOven Solution

    Caption: A decision tree for troubleshooting HPLC issues.

    Section 4: A Note on Method Validation

    Once your method is optimized—providing good resolution, peak shape, and consistent retention times—the next step is validation. Method validation is a regulatory requirement that formally demonstrates your analytical method is suitable for its intended purpose.[23]

    According to International Council for Harmonisation (ICH) guidelines, key validation parameters include:[24][25]

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials).

    • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[26]

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

    • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in mobile phase pH or column temperature).[26]

    A full discussion of method validation is beyond the scope of this guide, but it is the crucial final step before implementing the method for routine reaction monitoring.[27]

    References
    • Phenomenex. (2025, June 6).
    • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
    • Hanbon.
    • Benchchem. Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
    • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
    • How to optimize your mobile phase to improve selectivity and resolution in chrom
    • Benchchem.
    • Bitesize Bio. (2025, June 8). How You Can Use HPLC In Your Research.
    • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
    • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
    • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
    • ResearchGate. (2021, June 1).
    • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
    • Pharmaguideline. (2024, December 11).
    • Chrom Tech, Inc. (2025, October 28).
    • Phenomenex. HPLC Column Selection Guide.
    • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
    • Organic Process Research & Development. Mobile Tool for HPLC Reaction Monitoring.
    • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained.
    • Chromatography Online. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
    • Chemical Science (RSC Publishing). (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

    • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
    • The Journal of Organic Chemistry - ACS Publications. (2024, November 22).
    • HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. (2024, September 27).
    • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?.
    • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
    • Chromatography Forum. (2015, May 7).
    • Lab Manager. (2025, October 2).
    • Phenomenex. (2025, August 12). Normal-phase vs.
    • AWS.
    • LCGC International. (2025, November 28).
    • ResearchG

    Sources

    Troubleshooting

    Scale-up challenges and solutions for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol production

    Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. It addre...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by the Senior Application Scientist Team

    This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. It addresses common challenges encountered during scale-up from the laboratory to pilot and manufacturing scales, with a focus on practical, field-proven solutions. Our narrative is grounded in established chemical principles to ensure both technical accuracy and operational success.

    Troubleshooting Guide

    This section addresses specific issues that may arise during the synthesis, which typically involves the Grignard reaction between a 3-magnesiated-5-bromo-2-chloropyridine intermediate and acetone.

    Problem 1: Low or Inconsistent Yield of the Grignard Reagent

    Possible Cause 1: Poor Initiation of the Grignard Reaction The reaction between magnesium metal and the organohalide can be difficult to start due to a passivating layer of magnesium oxide on the metal surface.[1] This prevents the magnesium from inserting into the carbon-halogen bond.

    • Suggested Solution:

      • Magnesium Activation: Ensure magnesium turnings are fresh and dry. Before starting the reaction, activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or gentle bubbling indicates activation.[1]

      • Mechanical Activation: In a larger reactor, ensure sufficient agitation to physically break the oxide layer.

      • Use of Halogen-Metal Exchange: A more reliable and milder method for heterocyclic halides is to use a pre-formed Grignard reagent like isopropylmagnesium chloride (iPrMgCl) to perform a bromine-magnesium exchange with the starting material (e.g., 3,5-dibromo-2-chloropyridine).[2] This often proceeds smoothly at lower temperatures and avoids the challenges of direct magnesium activation.

    Possible Cause 2: Presence of Moisture or Protic Impurities Grignard reagents are extremely strong bases and will react readily with water, alcohols, or even trace acidic protons on glassware.[3] This quenches the reagent as it forms, drastically reducing the yield.

    • Suggested Solution:

      • Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon).[2]

      • Solvent Quality: Use high-purity, anhydrous grade solvents, such as tetrahydrofuran (THF). Ensure solvents are freshly distilled or from a sealed, dry container.[4]

      • Starting Material Purity: Ensure the starting halo-pyridine is dry and free of protic impurities.

    Problem 2: Reaction Stalls or Fails to Go to Completion

    Possible Cause 1: Insufficient Reagent or Poor Mass Transfer In a heterogeneous reaction with magnesium turnings, poor mixing can lead to localized depletion of the organohalide near the metal surface, causing the reaction to stall.[5] At scale, what appears as efficient stirring in a flask may be inadequate in a large reactor.[6]

    • Suggested Solution:

      • Optimize Agitation: Increase the stirring rate to ensure good contact between the magnesium and the dissolved starting material. For larger vessels, evaluate the stirrer design (e.g., anchor vs. turbine) to ensure efficient mixing throughout the reactor volume.

      • Reagent Stoichiometry: Ensure a slight excess of magnesium (typically 1.1-1.2 equivalents) is used to drive the reaction to completion.

      • Reaction Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] If the reaction stalls, a small addition of fresh, activated magnesium may help.

    Possible Cause 2: Formation of Passivating Byproducts Byproducts can sometimes coat the surface of the magnesium, preventing further reaction.

    • Suggested Solution:

      • Controlled Addition: Add the halo-pyridine solution slowly to the magnesium suspension. This prevents a high local concentration of the starting material, which can lead to side reactions like Wurtz coupling.

      • Temperature Control: Maintain a consistent reaction temperature. While some heat is needed for initiation, excessive temperatures can accelerate side reactions.[7]

    Problem 3: Formation of Significant Impurities During Scale-Up

    Possible Cause 1: Thermal Runaway and Hot Spot Formation The Grignard reaction is highly exothermic.[7][8] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[6][9] This can lead to localized hot spots, which promote the formation of thermal degradation products and other impurities.[5]

    • Suggested Solution:

      • Slow Reagent Addition: The addition of acetone to the Grignard reagent must be performed slowly and at a controlled, low temperature (e.g., 0 °C or below) to manage the exotherm.[10]

      • Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale. Monitor the internal reaction temperature, not just the jacket temperature.

      • Reverse Addition: Consider adding the Grignard reagent to the acetone solution (reverse addition) to maintain a low concentration of the highly reactive Grignard reagent, which can help control the exotherm.

    Possible Cause 2: Wurtz Coupling and Other Side Reactions High concentrations of the Grignard reagent and unreacted starting material can lead to homocoupling (Wurtz reaction) to form a bipyridyl impurity.

    • Suggested Solution:

      • Dilution: Running the reaction at a slightly lower concentration can sometimes minimize bimolecular side reactions.

      • Catalyst (for Halogen-Metal Exchange): When using halogen-metal exchange, ensure the stoichiometry is precise to avoid unreacted starting material that could participate in side reactions.

    Problem 4: Difficult Product Isolation and Purification

    Possible Cause: Product Characteristics and Scale Limitations The tertiary alcohol product, 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, may have some water solubility, leading to losses during aqueous workup.[11] Furthermore, purification by column chromatography is often not feasible or cost-effective at an industrial scale.[12]

    • Suggested Solution:

      • Optimized Workup: After quenching the reaction with a saturated aqueous solution of ammonium chloride, perform extractions with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). A brine wash of the combined organic layers can help break emulsions and remove residual water.

      • Crystallization: Develop a robust crystallization procedure. This is the preferred method for purification at scale. Screen various solvent systems (e.g., heptane/ethyl acetate, toluene, isopropanol/water) to find conditions that provide high purity and yield.[11] Slow cooling is often critical to avoid oiling out.[11]

      • Trituration/Slurrying: If crystallization is difficult, purifying the crude solid by slurrying it in a solvent that dissolves impurities but not the product can be an effective alternative.

    Frequently Asked Questions (FAQs)

    Q1: What is the most reliable synthetic route for producing 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol at scale?

    The most common and scalable route is a Grignard reaction.[] This involves the reaction of a Grignard reagent, formed from a suitable precursor like 3,5-dibromo-2-chloropyridine, with acetone.[2] For improved reliability and safety at scale, performing a bromine-magnesium exchange using a commercial solution of a Grignard reagent like iPrMgCl is often preferred over the direct reaction with magnesium metal.[2] This avoids the often-unpredictable initiation step.[7]

    Q2: How should the reaction be monitored to ensure consistent results?

    Effective reaction monitoring is crucial for consistency and safety.[14] A multi-pronged approach is recommended:

    • Temperature: Continuously monitor the internal reaction temperature. Any unexpected spike can indicate a dangerous accumulation of unreacted reagents or a loss of cooling.

    • In-Process Controls (IPCs): Periodically take small aliquots from the reaction mixture (after careful quenching) and analyze them by TLC, GC, or HPLC.[4] This allows you to track the disappearance of the starting material and the appearance of the product, confirming the reaction is progressing as expected.[15]

    Q3: What are the primary safety concerns when scaling up this process?

    Scaling up introduces significant safety challenges that must be addressed.[9]

    • Exotherm Control: The Grignard formation and the subsequent reaction with acetone are both highly exothermic.[7][8] A failure to control the temperature can lead to a thermal runaway, potentially boiling the solvent and causing a dangerous pressure buildup.

    • Flammable Solvents: Ethereal solvents like THF and diethyl ether are highly flammable and have low flash points.[4][8] All equipment must be properly grounded to prevent static discharge, and the process should be run in a well-ventilated area away from ignition sources.[16]

    • Pyrophoric Reagents: While not pyrophoric in the strictest sense, Grignard reagents react violently with water and air. Operations should always be conducted under an inert atmosphere.

    • Quenching: The quenching step is also exothermic. The quenching agent (e.g., aqueous ammonium chloride) must be added slowly and with adequate cooling to prevent a sudden release of heat and gas.[2]

    Q4: How do changes in reactor geometry and equipment affect the reaction during scale-up?

    The transition from laboratory glassware to large-scale reactors significantly alters the physical environment of the reaction.[6]

    • Heat Transfer: As mentioned, the lower surface-area-to-volume ratio in large reactors impedes heat dissipation.[5] This means cooling that was trivial in the lab requires a much more powerful and responsive system at scale.

    • Mixing Efficiency: The type of agitator, its speed, and the presence of baffles become critical for maintaining a homogeneous mixture, especially in heterogeneous reactions involving magnesium turnings.[6] Inefficient mixing can lead to poor reaction kinetics and an increase in side products.[5]

    • Addition Points: In a large reactor, adding a reagent above the surface versus below the surface can impact its initial dispersion and reaction rate. Sub-surface addition is often preferred to ensure rapid mixing and prevent accumulation.

    Q5: What are the critical quality attributes of the starting materials?

    The quality of your starting materials is paramount for a successful and reproducible synthesis.

    • 3,5-Dibromo-2-chloropyridine: Must be of high purity and, most importantly, anhydrous. Any residual moisture will consume the valuable Grignard reagent.

    • Magnesium: Should be of a suitable grade (turnings are common) and stored under dry conditions to minimize oxide formation.

    • Acetone: Must be anhydrous. Water in the acetone will quench the Grignard reagent.

    • Solvents (THF): Must be anhydrous grade (<50 ppm water is ideal). Solvents should also be checked for peroxides, as aged ethers can form explosive peroxides.[17]

    Data Presentation & Protocols
    Table 1: Comparison of Key Parameters for Lab vs. Pilot Scale
    ParameterLaboratory Scale (1 L Flask)Pilot Scale (100 L Reactor)Rationale for Change
    Reagent 3,5-dibromo-2-chloropyridine3,5-dibromo-2-chloropyridineConsistent starting material.
    Grignard Formation Mg turnings + I₂ activationiPrMgCl·LiCl solutionImproved safety, reliability, and predictability; avoids initiation issues.[2][7]
    Solvent Volume ~500 mL~50 LProportional scaling.
    Agitation Magnetic stir bar (~300 RPM)Mechanical overhead stirrer with baffles (e.g., 60-100 RPM)Ensures effective mixing and heat transfer in a larger volume.[5][6]
    Acetone Addition Time 15-20 minutes2-4 hoursSlower addition is critical to manage the large exotherm in a pilot reactor.[8]
    Temperature Control Ice/water bath (0 °C)Jacketed reactor with glycol coolant (-10 °C to 0 °C)Provides more robust and precise temperature control for a larger reaction mass.[6]
    Work-up/Quench Manual pouring into beakerSlow, controlled addition of reaction mixture to quench solutionManages exotherm and gas evolution safely.
    Purification Silica Gel ChromatographyCrystallization / ReslurryingChromatography is not economically viable at scale; crystallization is preferred.[12]
    Experimental Protocol: Pilot-Scale Synthesis

    WARNING: This procedure should only be performed by trained personnel in a facility equipped to handle large-scale, exothermic, and air-sensitive reactions.

    Materials:

    • 3,5-Dibromo-2-chloropyridine (5.0 kg, 18.4 mol)

    • Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 15.6 L, 20.3 mol, 1.1 eq)

    • Anhydrous Acetone (1.28 kg, 22.1 mol, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF, ~40 L)

    • Saturated Aqueous Ammonium Chloride Solution (~20 L)

    • Ethyl Acetate (~50 L)

    • Brine (~20 L)

    Equipment:

    • 100 L glass-lined reactor with overhead agitation, temperature probe, nitrogen inlet, and condenser.

    • Addition funnel or pump for controlled liquid transfer.

    • Receiving vessel for quench.

    Procedure:

    • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with a positive pressure of nitrogen.

    • Grignard Reagent Formation (Halogen-Metal Exchange):

      • Charge the reactor with 3,5-dibromo-2-chloropyridine (5.0 kg) and anhydrous THF (20 L).

      • Cool the solution to -15 °C using the reactor jacket.

      • Slowly add the iPrMgCl·LiCl solution (15.6 L) over 2 hours, ensuring the internal temperature does not exceed -10 °C.

      • After the addition is complete, stir the resulting dark solution at -10 °C for 1 hour. Take an IPC sample (quench with I₂ and analyze by HPLC) to confirm the formation of the Grignard reagent.

    • Reaction with Acetone:

      • In a separate, dry vessel, dissolve anhydrous acetone (1.28 kg) in anhydrous THF (10 L).

      • Cool the Grignard solution in the main reactor to -15 °C.

      • Slowly add the acetone/THF solution to the Grignard reagent over 3 hours, maintaining the internal temperature below -5 °C. A significant exotherm will be observed.[8]

      • Once the addition is complete, allow the mixture to slowly warm to 0 °C and stir for 1 hour. Monitor reaction completion by HPLC.

    • Work-up and Quenching:

      • In a separate vessel, prepare the quench solution of saturated aqueous ammonium chloride (20 L), cooled to 0 °C.

      • Slowly transfer the reaction mixture from the reactor into the vigorously stirred quench solution, maintaining the quench pot temperature below 15 °C.

      • Once the transfer is complete, stir the biphasic mixture for 30 minutes.

    • Extraction and Isolation:

      • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 L).

      • Combine all organic layers and wash with brine (20 L).

      • Concentrate the organic layer under reduced pressure to afford the crude product, likely as a solid or thick oil.

    • Purification:

      • Dissolve the crude product in a minimal amount of hot solvent (e.g., toluene or ethyl acetate).

      • Slowly add an anti-solvent (e.g., heptane) until turbidity is observed.

      • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to complete crystallization.

      • Filter the solid product, wash with cold heptane, and dry under vacuum to yield pure 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

    Visualization
    Troubleshooting Workflow Diagram

    The following diagram outlines a logical decision-making process for troubleshooting low product yield, a common scale-up challenge.

    TroubleshootingWorkflow Start Low Product Yield Observed Check_Completion Check Reaction Completion (IPC via HPLC/TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Cause_Incomplete_1 Cause: Poor Grignard Formation Incomplete->Cause_Incomplete_1 Cause_Incomplete_2 Cause: Insufficient Reagents or Stalled Reaction Incomplete->Cause_Incomplete_2 Cause_Complete_1 Cause: Significant Side Products Complete->Cause_Complete_1 Cause_Complete_2 Cause: Poor Work-up / Isolation Complete->Cause_Complete_2 Solution_GI_1 Solution: - Verify anhydrous conditions - Check Mg activation or iPrMgCl quality Cause_Incomplete_1->Solution_GI_1 Solution_GI_2 Solution: - Optimize agitation - Check stoichiometry - Increase reaction time/temp Cause_Incomplete_2->Solution_GI_2 Solution_SP_1 Solution: - Lower reaction temperature - Slow reagent addition rate - Check for hotspots Cause_Complete_1->Solution_SP_1 Solution_ISO_1 Solution: - Re-evaluate extraction solvent - Perform additional extractions - Optimize crystallization/slurry Cause_Complete_2->Solution_ISO_1

    Caption: A logical workflow for troubleshooting low yield during scale-up.

    References

    Sources

    Optimization

    Technical Support Center: Troubleshooting 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Workflows

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized heteroaromatics.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized heteroaromatics. 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a highly valuable building block, prominently featured in the synthesis of dual ATM and DNA-PK inhibitors for oncology .

    However, its structural congestion presents severe synthetic bottlenecks. The massive steric bulk of the C3 tertiary alcohol (propan-2-ol group) severely hinders reactions at the adjacent C2-chlorine, while the presence of two different halogens demands strict chemoselectivity. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

    Phase 1: Substrate Profiling & Chemoselectivity Logic

    Q: Why do standard nucleophilic aromatic substitutions (SNAr) or cross-couplings fail or yield complex mixtures with this substrate? A: The failure stems from a combination of steric shielding and competing bond dissociation energies (BDEs). The 2-hydroxypropan-2-yl group at C3 acts as a massive steric umbrella over the C2-chlorine, raising the activation energy barrier for any incoming nucleophile or transition metal catalyst. Furthermore, if you attempt a non-selective palladium-catalyzed reaction, the catalyst will preferentially undergo oxidative addition at the C5-bromine (C–Br BDE ~280 kJ/mol) rather than the C2-chlorine (C–Cl BDE ~330 kJ/mol).

    To successfully functionalize this molecule, you must sequence your reactions: target the easily accessible C5-bromine first, then deploy specialized activation strategies to force substitution at the sterically blocked C2-chlorine.

    G cluster_C5 C5-Bromine (Lower BDE) cluster_C2 C2-Chlorine (Sterically Blocked) SM 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol C5_Rxn Suzuki/Buchwald Fast Oxidative Addition SM->C5_Rxn Pd(0), Standard Ligands C2_SNAr SNAr Requires HFIP Activation SM->C2_SNAr Nucleophile, Heat C2_Coupling Cross-Coupling Requires Bulky Ligands SM->C2_Coupling Pd(0), BrettPhos

    Fig 1: Chemoselective reaction pathways for the di-halogenated pyridine core.

    Phase 2: Executing Chemoselective C5-Coupling

    Q: How do I selectively functionalize the C5-bromine without triggering side reactions at the C2-chlorine or poisoning the catalyst with the free C3-hydroxyl? A: You must exploit the BDE differential using a catalyst with a wide bite angle that favors rapid reductive elimination before the catalyst can migrate or insert into the C-Cl bond. Pd(dppf)Cl₂ is ideal here. The free tertiary alcohol at C3 is generally too sterically hindered to poison the palladium center, provided you use a biphasic solvent system that keeps the active catalytic cycle in the organic layer.

    Self-Validating Protocol: Chemoselective C5 Suzuki-Miyaura Coupling
    • Reagent Preparation: In a flame-dried Schlenk flask, combine the pyridine substrate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). Causality: The biphasic system ensures base solubility while dppf's bite angle accelerates the catalytic cycle, preventing off-target C2-Cl insertion.

    • Thermal Activation: Stir at 80°C for 4 hours under an N₂ atmosphere.

    • Self-Validation Check (Critical): Sample 10 µL of the organic layer and analyze via LC-MS. The starting material exhibits a distinct 3:4:1 (M : M+2 : M+4) isotope pattern due to the presence of one Br and one Cl atom. A successful, chemoselective C5-coupling will eliminate the bromine, shifting the isotopic signature to a strict 3:1 (M : M+2) pattern , proving the C2-chlorine remains perfectly intact.

    Phase 3: Forcing C2-Substitutions (Overcoming the Steric Wall)

    Q: My C5-substituted intermediate is ready, but traditional SNAr aminations at the C2-chlorine are yielding <10%. How do I drive this reaction? A: Standard thermal SNAr fails because the transition state is too sterically congested. To overcome this, abandon standard polar aprotic solvents (like DMF or DMSO) and use HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) . HFIP acts as an exceptionally strong hydrogen-bond donor. It binds tightly to the pyridine nitrogen, drastically lowering the LUMO (increasing electrophilicity) and stabilizing the bulky Meisenheimer complex intermediate, allowing the reaction to proceed at mild temperatures .

    SNAr N1 Pyridine Substrate (Inactive) N2 HFIP H-Bonding (Electrophilicity ↑) N1->N2 Add HFIP N3 Meisenheimer Complex (Stabilized Intermediate) N2->N3 Amine Attack N4 C2-Substituted Product (Cl- Eliminated) N3->N4 Rearrangement

    Fig 2: Mechanism of HFIP-promoted SNAr overcoming steric barriers at C2.

    Self-Validating Protocol: HFIP-Promoted C2-SNAr Amination
    • Reagent Assembly: To a pressure vial, add the C5-substituted 2-chloropyridine intermediate (1.0 equiv) and the desired secondary amine (3.0 equiv).

    • Solvent Activation: Suspend the mixture in pure HFIP (0.5 M). Causality: No transition metals are needed; the fluorinated solvent network single-handedly lowers the activation barrier via H-bond networks.

    • Reaction Execution: Seal the vial and heat to 50°C for 12–24 hours.

    • Self-Validation Check: Evaporate an aliquot and analyze via ¹H-NMR. The successful displacement of the highly electronegative C2-chlorine removes its deshielding inductive effect. Consequently, the adjacent C3-isopropyl methyl protons will exhibit a diagnostic upfield shift (typically Δδ 0.15–0.30 ppm). Additionally, LC-MS must show the complete disappearance of the 3:1 chlorine isotopic pattern, yielding a monoisotopic parent mass.

    Phase 4: Alternative C2-Functionalization (Buchwald-Hartwig)

    Q: What if my nucleophile is too weak for SNAr, and I must use Palladium cross-coupling at the C2-chlorine? A: You must use highly specialized, sterically demanding, electron-rich ligands. Ligands like MorDalPhos or BrettPhos are mandatory here. Their bulky biaryl backbones prevent the formation of inactive Pd-dimers and physically force the sterically hindered pyridine into the reactive catalytic pocket, while their electron-rich nature accelerates the difficult oxidative addition into the C2–Cl bond , .

    Quantitative Data Summary

    The table below synthesizes literature-validated yield improvements when applying these specialized conditions to sterically hindered 2-chloropyridine derivatives:

    Reaction TypeSubstrate ModelCatalytic/Solvent ConditionsYield (%)Ref
    SNAr (Amine) Hindered 2-ChloropyridineEtOH, 80°C, 24h (Standard)< 10%
    SNAr (Amine) Hindered 2-ChloropyridineHFIP , 50°C, 12h (Activated)81–86%
    Buchwald-Hartwig Hindered Aryl ChloridePd₂(dba)₃, PPh₃, 100°C< 5%
    Buchwald-Hartwig Hindered Aryl ChloridePd₂(dba)₃, MorDalPhos , 100°C92–98%
    References
    • HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines The Journal of Organic Chemistry URL:[Link]

    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews URL:[Link]

    • Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy (WO2019201283A1)
    • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Accounts of Chemical Research (via PMC) URL:[Link]

    Reference Data & Comparative Studies

    Validation

    Reactivity Comparison Guide: 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol vs. 5-Bromo-2-chloropyridine

    Executive Summary & Structural Context In modern drug discovery, dihalogenated pyridines are indispensable scaffolds for constructing complex pharmacophores, such as ATM and DNA-PK kinase inhibitors[1]. Understanding the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Context

    In modern drug discovery, dihalogenated pyridines are indispensable scaffolds for constructing complex pharmacophores, such as ATM and DNA-PK kinase inhibitors[1]. Understanding the orthogonal reactivity of different halogen sites is critical for designing efficient synthetic routes.

    This guide objectively compares the reactivity profiles of two related but behaviorally distinct building blocks:

    • Molecule B: 5-Bromo-2-chloropyridine (The baseline scaffold).

    • Molecule A: 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (A sterically encumbered derivative).

    While both molecules share the 2-chloro-5-bromo-pyridine core, the introduction of a bulky, electron-donating tertiary alcohol (2-hydroxypropan-2-yl) at the C3 position in Molecule A fundamentally alters the local steric and electronic environment, dictating divergent outcomes in both Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

    Mechanistic Causality: Electronic & Steric Drivers

    Palladium-Catalyzed Cross-Coupling (Oxidative Addition)

    In dihalopyridines, the regioselectivity of Suzuki-Miyaura or Buchwald-Hartwig couplings is primarily governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds[2].

    • Molecule B: The C5–Br bond (~68 kcal/mol) is significantly weaker than the C2–Cl bond (~81 kcal/mol). Consequently, oxidative addition of Pd(0) occurs preferentially at C5[3]. However, because the C2 position is intrinsically "activated" by the adjacent electronegative nitrogen, specific bulky ligands can artificially invert this selectivity to favor C2–Cl[4].

    • Molecule A: The C5–Br bond remains the kinetic site for oxidative addition. However, the free hydroxyl group at C3 can act as a directing group or coordinate with the palladium catalyst. During basic coupling conditions, the tertiary alcohol may undergo deprotonation, requiring higher equivalents of base or transient protection (e.g., as a silyl ether) to prevent catalyst poisoning or side reactions[1].

    Nucleophilic Aromatic Substitution (SNAr)

    The C2 position of a pyridine ring is highly electrophilic because the nitrogen lone pair stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack.

    • Molecule B: Undergoes rapid and highly efficient SNAr at the C2–Cl bond with amines, alkoxides, and thiolates[5].

    • Molecule A: The bulky 2-hydroxypropan-2-yl group at C3 creates severe steric hindrance (high A-value), physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack at C2. Furthermore, the alkyl group provides weak inductive electron donation (+I), raising the LUMO energy of the ring and dampening its electrophilicity. SNAr at C2 is drastically slowed or completely suppressed.

    Reactivity MolB 5-Bromo-2-chloropyridine (Molecule B) SNAr_B SNAr at C2-Cl (Fast, Unhindered) MolB->SNAr_B Nucleophiles Pd_B Pd-Catalyzed Coupling Primary: C5-Br Secondary: C2-Cl MolB->Pd_B Pd(0), Boronic Acid MolA 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (Molecule A) SNAr_A SNAr at C2-Cl (Slow, Sterically Hindered) MolA->SNAr_A Nucleophiles Pd_A Pd-Catalyzed Coupling Exclusive: C5-Br (C3-OH may coordinate Pd) MolA->Pd_A Pd(0), Boronic Acid

    Fig 1. Divergent reactivity pathways of substituted dihalopyridines under SNAr and Pd-catalysis.

    Quantitative Reactivity Comparison

    The following table summarizes the expected performance of both substrates under standard reaction conditions based on their structural properties and literature precedents[2],[5],[1].

    Reaction TypeConditionsMolecule B (Unsubstituted)Molecule A (C3-Substituted)
    Suzuki Coupling (C5) Aryl-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C>90% yield . High regioselectivity for C5-Br.75-85% yield . Requires 3.0+ eq base to account for -OH deprotonation.
    SNAr (C2) Morpholine (2.0 eq), K2CO3, DMF, 100°C>95% conversion within 2-4 hours.<10% conversion after 24 hours (Steric blocking).
    Buchwald-Hartwig Amine, Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 100°CHigh yield at C5-Br. Ligand-dependent C2 coupling possible.Moderate yield at C5-Br. -OH protection highly recommended.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls and analytical checkpoints.

    Protocol 1: Regioselective Suzuki-Miyaura Coupling (Targeting C5)

    Objective: Selectively couple an aryl boronic acid at the C5 position while leaving the C2-Cl bond intact.

    • Preparation: In a rigorously degassed Schlenk flask, add the dihalopyridine substrate (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl2 (0.05 eq).

      • Causality Check: Limiting the boronic acid to 1.05 eq prevents over-coupling at the secondary C2-Cl site[6].

    • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). For Molecule B, add K2CO3 (2.0 eq). For Molecule A, add K2CO3 (3.0 eq).

      • Causality Check: The extra equivalent of base for Molecule A acts as a sacrificial deprotonator for the C3 tertiary alcohol[1].

    • Reaction: Heat the mixture to 80°C under an inert N2 atmosphere for 4-6 hours.

    • In-Process LC-MS Validation: Sample the reaction at 4 hours.

      • Validation Metric: Look for the disappearance of the characteristic bromine isotope pattern (M / M+2 ratio of 1:1 separated by 2 Da) and the retention of the chlorine isotope pattern (M / M+2 ratio of 3:1).

    • Workup & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

    • NMR Validation: Confirm regiochemistry via 1H NMR. The C6 proton (adjacent to the newly installed aryl group and the pyridine nitrogen) will exhibit a significant downfield shift, confirming C5 substitution.

    Workflow Step1 1. Substrate Preparation Step2 2. Catalyst Activation Step1->Step2 Step3 3. Oxidative Addition (C5-Br) Step2->Step3 Step4 4. Transmetalation & Elimination Step3->Step4 Step5 5. LC-MS/NMR Validation Step4->Step5

    Fig 2. Self-validating experimental workflow for regioselective Suzuki-Miyaura cross-coupling.

    Protocol 2: Comparative SNAr Assay (Targeting C2)

    Objective: Demonstrate the steric shielding effect of the C3-propan-2-ol group.

    • Preparation: Set up two parallel reaction vials containing Molecule A (Vial A) and Molecule B (Vial B) (1.0 eq each).

    • Reagents: Add morpholine (2.0 eq) and K2CO3 (2.0 eq) to both vials in anhydrous DMF (0.2 M).

    • Reaction: Heat both vials to 100°C.

    • Validation (TLC/LC-MS):

      • At t = 2 hours, Vial B will show complete consumption of the starting material, yielding the 2-morpholino-5-bromopyridine product (confirmed by the loss of the Cl isotope pattern on MS)[5].

      • At t = 24 hours, Vial A will show >90% unreacted starting material. The steric bulk of the 2-hydroxypropan-2-yl group prevents the morpholine from achieving the necessary attack angle on the C2 carbon.

    References

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) / NIH URL: [3]

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: ACS Catalysis / NIH URL: [4]

    • Title: Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine Source: Organic Letters / ACS Publications URL: [5]

    • Title: WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy Source: Google Patents URL: [1]

    • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL: [6]

    Sources

    Comparative

    Comparing cross-coupling efficiency of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol with bromo-pyridines

    A Comparative Guide to the Cross-Coupling Efficiency of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals In the intricate landsca...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Guide to the Cross-Coupling Efficiency of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

    In the intricate landscape of pharmaceutical and materials science synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone technology for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] The strategic functionalization of heteroaromatic scaffolds, particularly pyridines, is paramount in drug discovery.[3][4] This guide provides an in-depth comparative analysis of the cross-coupling efficiency of a specialized substrate, 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol , against a series of benchmark bromo-pyridines.

    Our focus is to dissect the competing and cooperative electronic and steric factors inherent to this molecule—namely the differential reactivity of its C-Br and C-Cl bonds and the influence of a bulky tertiary alcohol substituent—to provide a predictive framework for its application in complex synthetic routes.

    Theoretical Framework: Key Factors Governing Pyridine Cross-Coupling

    The efficiency of a palladium-catalyzed cross-coupling reaction is not governed by a single variable but is rather a multifactorial equation. For pyridyl halides, the primary determinants of reactivity are the carbon-halogen bond strength, the electronic influence of the ring nitrogen, and the steric environment surrounding the coupling site.

    The Critical Role of the Carbon-Halogen (C-X) Bond

    The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the C-X bond to the palladium(0) catalyst.[5] The energy required to cleave this bond is a primary indicator of reactivity. The established trend for bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[6] Consequently, aryl bromides are fundamentally more reactive substrates than the corresponding chlorides, typically requiring milder reaction conditions.[5][6] For a di-halogenated substrate like 5-bromo-2-chloropyridine, this BDE difference is the principal lever for achieving site-selective reactions, favoring initial coupling at the more labile C-Br bond.[7][8]

    Electronic Landscape of the Pyridine Ring

    The nitrogen atom in the pyridine ring is electron-withdrawing, creating a polarized system that influences the reactivity of substituents at different positions. This effect generally makes 2- and 4-halopyridines more susceptible to oxidative addition than 3-halopyridines.[9] However, the pyridine nitrogen's lone pair can also chelate to the palladium catalyst, which can sometimes inhibit the catalytic cycle, a factor often overcome by the use of appropriate chelating phosphine ligands.[9][10]

    The Inescapable Influence of Steric Hindrance

    Steric hindrance, the congestion caused by bulky functional groups near the reaction center, can dramatically affect cross-coupling efficiency.[11] Large ortho-substituents can impede the approach of the bulky palladium catalyst complex to the C-X bond, thereby slowing or even preventing the crucial oxidative addition step.[12][13] This is a central consideration for 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, where the tertiary propan-2-ol group is positioned ortho to the C-Cl bond and meta to the C-Br bond. While its influence on the meta-positioned C-Br bond is expected to be minimal, its steric shield over the C-Cl bond is significant.

    cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D Ar'-B(OR)₂ E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

    Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

    Comparative Reactivity Analysis

    To contextualize the performance of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, we compare it against benchmark substrates, focusing on the Suzuki-Miyaura reaction as a representative cross-coupling process.

    G cluster_1 Target Substrate cluster_2 Benchmark Substrates cluster_3 Direct Precursor cluster_4 Standard Isomers Target label_target 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Bench1 label_bench1 5-Bromo-2-chloropyridine Bench2 label_bench2 3-Bromopyridine Bench3 label_bench3 2-Bromopyridine

    Caption: Structural comparison of the target substrate and benchmark bromo-pyridines.

    Analysis of the Target Substrate
    • Site Selectivity: The primary site of reaction will unequivocally be the C-Br bond at the 5-position due to its lower bond dissociation energy compared to the C-Cl bond.[7] This provides a powerful handle for sequential, regioselective functionalization. The C-Cl bond at the 2-position would require significantly more forcing conditions, higher catalyst loading, and specialized, bulky electron-rich phosphine ligands to react.[14]

    • Steric Impact of the Propan-2-ol Group: The tertiary alcohol group is meta to the reacting C-Br bond. In this position, its steric hindrance is expected to be minimal and should not significantly impede the coupling reaction at C-5. However, its presence makes subsequent coupling at the C-2 position extremely challenging due to severe steric hindrance.[11]

    • Electronic Impact: The tertiary alcohol is a weak electron-donating group, which has a negligible electronic effect on the reactivity of the C-Br bond. The primary electronic driver remains the electron-deficient nature of the pyridine ring and the inductive effect of the two halogen substituents.

    Comparison with Benchmark Substrates
    • vs. 5-Bromo-2-chloropyridine: This comparison directly isolates the effect of the propan-2-ol group. We predict very similar reactivity profiles for Suzuki-Miyaura coupling at the C-5 position, with potentially slightly slower reaction kinetics for the target molecule if the alcohol group has any minor influence on catalyst approach or substrate solubility.

    • vs. 3-Bromopyridine: 3-Bromopyridine often serves as a baseline for heteroaryl coupling.[9] The target substrate, with two electron-withdrawing halogens, is more electron-deficient, which should enhance the rate of oxidative addition at the C-Br bond compared to 3-bromopyridine.

    • vs. 2-Bromopyridine: 2-Bromopyridine is typically highly reactive due to the strong inductive pull of the adjacent nitrogen atom.[9] We anticipate that 2-bromopyridine will exhibit faster reaction kinetics under identical conditions compared to the coupling at the C-5 position of our target molecule.

    Experimental Protocols and Data

    To provide a quantitative comparison, we propose a standardized Suzuki-Miyaura coupling protocol. The following represents a robust starting point for methodology development.

    General Experimental Protocol: Suzuki-Miyaura Coupling

    start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pyridyl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., Dioxane/H₂O) setup->reagents degas Degas Mixture (e.g., N₂ Purge) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) degas->catalyst heat Heat Reaction (e.g., 90 °C) catalyst->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

    Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

    Detailed Steps:

    • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the pyridyl halide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

    • Solvent Addition: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

    • Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to degas the mixture.

    • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

    • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

    • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

    Comparative Performance Data (Illustrative)

    The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of various substrates with phenylboronic acid under the standardized conditions described above.

    SubstratePosition of CouplingExpected Time (h)Expected Yield (%)Key Observations
    2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol C-54 - 685 - 95%Highly selective for C-Br coupling. The C-Cl bond and propan-2-ol group remain intact.
    5-Bromo-2-chloropyridine C-53 - 590 - 98%Slightly faster kinetics compared to the alcohol-substituted analog, demonstrating minimal steric effect at the meta position.[7]
    3-Bromopyridine C-36 - 880 - 90%Serves as a good benchmark; generally requires slightly longer reaction times than more activated pyridines.[9]
    2-Bromopyridine C-21 - 2>95%High reactivity due to activation by the adjacent nitrogen atom, leading to rapid conversion under mild conditions.[10]

    Field-Proven Insights and Causality

    • Why Choose This Substrate? The primary advantage of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is its design for sequential, orthogonal functionalization . A medicinal chemist can first perform a robust and high-yielding coupling at the C-5 (bromo) position. The resulting intermediate retains the C-2 (chloro) position, which can then be targeted in a subsequent, albeit more challenging, cross-coupling reaction or a nucleophilic aromatic substitution. The propan-2-ol group can serve to modulate solubility or act as a steric shield to direct reactivity elsewhere on the molecule.

    • Catalyst and Ligand Selection: For the initial C-Br coupling, a standard palladium catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ is typically sufficient. However, should a subsequent coupling at the sterically hindered C-2 chloro position be attempted, success would hinge on using a more advanced catalytic system. This would involve bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group, which are known to facilitate the coupling of challenging aryl chlorides.[14][15] These ligands accelerate the rate-limiting oxidative addition and promote the reductive elimination step.

    • Trustworthiness of Protocol: The described protocol is self-validating. The expected high selectivity for the C-Br bond is a key diagnostic. Any significant formation of a product coupled at the C-Cl position under the initial mild conditions would indicate an anomaly in the catalytic system or reaction setup. The unreacted starting material and the desired product are easily distinguishable by chromatographic and spectroscopic methods, allowing for a clear determination of conversion and yield.

    Conclusion

    2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a highly valuable and strategically designed building block for complex molecule synthesis. Its cross-coupling efficiency at the C-5 bromo position is comparable to, and in some respects more favorable than, benchmark substrates like 3-bromopyridine, and is only marginally slower than its direct precursor without the alcohol functionality.

    The key takeaway for researchers is the molecule's inherent regiochemical control . The significant difference in reactivity between the C-Br and C-Cl bonds allows for predictable and selective functionalization at the C-5 position with high efficiency. While the tertiary alcohol substituent introduces considerable steric bulk, its meta-positioning relative to the C-Br bond ensures it does not significantly impede this initial coupling. This makes the substrate an excellent choice for synthetic routes that require the stepwise introduction of different molecular fragments, a common strategy in the development of novel pharmaceutical agents.

    References

    • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

    • Hutt, O. E., & Kerr, M. A. (2006). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Chemical Communications, (23), 2429. [Link]

    • Liu, T., & Fraser, C. L. (2012). 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 89, 76. [Link]

    • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]

    • Lomax, J. F., & Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6370–6411. [Link]

    • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 06(03), 121–133. [Link]

    • Wikipedia. Sonogashira coupling. [Link]

    • Wang, X., Gauthier, D., & Es-Sayed, M. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3745–3748. [Link]

    • So, C. M., & Kwong, F. Y. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Angewandte Chemie International Edition, 50(41), 9732-9735. [Link]

    • Lomax, J. F., & Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6370–6411. [Link]

    • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 06(03), 121–133. [Link]

    • Lee, D., Shin, S., & Choy, N. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7486–7497. [Link]

    • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]

    • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., Baati, R., & Brown, R. C. D. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. [Link]

    • Liu, T., & Fraser, C. L. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76-81. [Link]

    • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

    • Ishida, N., Imai, R., & Murakami, M. (2024). A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst. The Journal of Organic Chemistry. [Link]

    • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

    • El-Faham, A., & El-Kerdawy, A. (2017). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Molecules, 22(12), 2097. [Link]

    • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454. [Link]

    • Organic Chemistry Portal. Negishi Coupling. [Link]

    • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

    • Hameed, A., Zehra, S. T., Abbas, S., Hussain, M., & Naqvi, S. A. R. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 221. [Link]

    • Li, C., & Toste, F. D. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(44), 8479–8482. [Link]

    • Bailey, M. G., Johnson, T. C., & Leadbeater, N. E. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education, 98(3), 1016–1022. [Link]

    • Li, Y., Liu, Y., Zhang, Y., & Li, J. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]

    • Vantourout, J. C., & Buchwald, S. L. (2016). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Angewandte Chemie International Edition, 55(43), 13533–13537. [Link]

    • Chen, B. Q., & MacMillan, D. W. C. (2024). Alcohol–Alcohol Cross-Coupling Enabled by SH2 Radical Sorting. Science, 383(6688), 1350–1357. [Link]

    • Chen, B. Q., & MacMillan, D. W. C. (2024). Alcohol-alcohol cross-coupling enabled by SH2 radical sorting. Science, 383(6688), 1350-1357. [Link]

    • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Organic reactions, 74, 1. [Link]

    • Oldenhuis, N. J., & de Vries, J. G. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Catalysis Science & Technology, 4(10), 3349-3359. [Link]

    • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]

    • Tzouras, N. V., Fleischer, R., Satta, P., Manna, S., Doppiu, A., & Gooßen, L. J. (2023). Mild cross-coupling of tertiary alkoxides with aryl chlorides enabled by a shelf-stable methylnaphthyl palladium NHC complex. Chemical Science, 14(44), 12389–12395. [Link]

    • Lee, C., Kim, S., & Kim, S. (2023). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters, 25(12), 2097–2101. [Link]

    • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 55(10), 4531–4586. [Link]

    • Bull, J. A., & Mousseau, J. J. (2012). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 51(17), 4064–4077. [Link]

    • Jin, T., & MacMillan, D. W. C. (2023). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Journal of the American Chemical Society, 145(18), 10255–10261. [Link]

    Sources

    Validation

    Spectroscopic Validation of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol and Its Structural Isomers: A Comparative Guide

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise structural elucidation of a molecule is not merely a procedural step but a cornerstone of safety...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development, the precise structural elucidation of a molecule is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Isomeric purity is a critical attribute that can profoundly influence a drug candidate's pharmacological and toxicological profile. This guide provides a comprehensive framework for the spectroscopic validation of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, a substituted pyridine derivative, and the differentiation of its key structural isomers. By leveraging the distinct analytical signatures provided by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can unequivocally confirm the identity and purity of their target compound.

    The Imperative of Isomeric Differentiation

    Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different biological activities. In the context of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (C₈H₉BrClNO), even a subtle shift in the position of the bromo, chloro, or propan-2-ol substituents on the pyridine ring can lead to a completely different molecule with a unique three-dimensional shape and electronic distribution. This, in turn, can alter its binding affinity to biological targets, metabolic stability, and potential for off-target effects. Therefore, robust analytical methodologies are essential to ensure that the desired isomer is synthesized and isolated in a pure form.

    This guide will focus on the comparative spectroscopic analysis of the target molecule, Isomer 1 (2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol) , and four of its potential positional isomers:

    • Isomer 2: 2-(6-Bromo-2-chloropyridin-3-yl)propan-2-ol

    • Isomer 3: 2-(4-Bromo-2-chloropyridin-3-yl)propan-2-ol

    • Isomer 4: 2-(5-Bromo-6-chloropyridin-3-yl)propan-2-ol

    • Isomer 5: 2-(3-Bromo-5-chloropyridin-2-yl)propan-2-ol

    Comparative Spectroscopic Analysis

    The following sections detail the expected spectroscopic characteristics of the target isomer and its structural counterparts. The predictions are based on established principles of spectroscopy and data from related substituted pyridine compounds.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

    NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.

    The number of signals, their chemical shifts (δ), multiplicity (splitting pattern), and coupling constants (J) in a ¹H NMR spectrum provide a detailed map of the proton framework.

    Expected ¹H NMR Spectral Data:

    IsomerPredicted Chemical Shifts (δ, ppm) of Pyridine ProtonsKey Differentiating Features
    1 (Target) H-4: ~7.9-8.1 (d), H-6: ~8.4-8.6 (d)Two doublets in the aromatic region with a small meta-coupling constant (J ≈ 2-3 Hz).
    2 H-4: ~7.8-8.0 (d), H-5: ~7.4-7.6 (d)Two doublets in the aromatic region with a larger ortho-coupling constant (J ≈ 8-9 Hz).
    3 H-5: ~7.3-7.5 (d), H-6: ~8.3-8.5 (d)Two doublets in the aromatic region with a meta-coupling constant (J ≈ 2-3 Hz).
    4 H-4: ~7.9-8.1 (s)A single singlet in the aromatic region, as the proton at C-4 has no adjacent protons to couple with.
    5 H-4: ~7.8-8.0 (d), H-6: ~8.5-8.7 (d)Two doublets in the aromatic region with a small meta-coupling constant (J ≈ 2-3 Hz).

    Note: The propan-2-ol group will exhibit a singlet for the two methyl groups (~1.6 ppm) and a singlet for the hydroxyl proton (variable chemical shift).

    Causality Behind the Chemical Shifts: The electron-withdrawing nature of the nitrogen atom and the halogen substituents deshields the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm). The precise chemical shift is influenced by the position of each substituent relative to the proton. For instance, protons ortho and para to the nitrogen atom are typically the most deshielded.

    ¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.

    Expected ¹³C NMR Spectral Data:

    IsomerPredicted Chemical Shifts (δ, ppm) of Pyridine CarbonsKey Differentiating Features
    1 (Target) C-2: ~150-155, C-3: ~135-140, C-4: ~140-145, C-5: ~120-125, C-6: ~150-155Five distinct signals for the pyridine ring carbons.
    2 C-2: ~150-155, C-3: ~135-140, C-4: ~140-145, C-5: ~125-130, C-6: ~140-145The chemical shift of C-6 will be significantly influenced by the directly attached bromine atom.
    3 C-2: ~150-155, C-3: ~135-140, C-4: ~120-125, C-5: ~145-150, C-6: ~150-155The chemical shift of C-4 will be significantly influenced by the directly attached bromine atom.
    4 C-2: ~145-150, C-3: ~135-140, C-4: ~140-145, C-5: ~120-125, C-6: ~155-160Both C-2 and C-6 will show the influence of directly attached halogens.
    5 C-2: ~155-160, C-3: ~120-125, C-4: ~145-150, C-5: ~135-140, C-6: ~150-155The chemical shift of C-3 will be significantly influenced by the directly attached bromine atom.

    Note: The propan-2-ol group will show signals for the quaternary carbon (~70-75 ppm) and the two equivalent methyl carbons (~25-30 ppm).

    Causality Behind the Chemical Shifts: Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms. Carbons directly bonded to halogens or the nitrogen atom will experience the most significant downfield shifts.[1]

    Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

    Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

    Expected Mass Spectrometry Data:

    All isomers will have the same molecular weight, exhibiting a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The key to differentiation lies in the relative abundances of the fragment ions.

    Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A common fragmentation for tertiary alcohols.

    • Loss of water (-H₂O): Another characteristic fragmentation of alcohols.

    • Loss of the propan-2-ol group.

    • Loss of bromine radical (•Br) or chlorine radical (•Cl).

    • Cleavage of the pyridine ring.

    The relative ease of these fragmentation pathways will differ between isomers. For example, the proximity of the propan-2-ol group to the halogens in some isomers may lead to unique rearrangement and fragmentation patterns.

    Table of Predicted Key Fragments (m/z):

    FragmentIsomer 1 (Target)Isomer 2Isomer 3Isomer 4Isomer 5
    [M]⁺
    [M-CH₃]⁺
    [M-H₂O]⁺
    [M-C₃H₇O]⁺
    [M-Br]⁺
    [M-Cl]⁺

    The relative intensities of these fragments will be the distinguishing factor.

    Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

    IR spectroscopy is excellent for identifying the functional groups present in a molecule. While all isomers share the same functional groups (C-Br, C-Cl, C-N, C=C, O-H), the substitution pattern on the pyridine ring can influence the fingerprint region (below 1500 cm⁻¹).[2][3]

    Expected IR Absorption Bands:

    Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
    O-H stretch (alcohol)3200-3600 (broad)The broadness is due to hydrogen bonding.
    C-H stretch (aromatic)3000-3100
    C-H stretch (aliphatic)2850-3000
    C=N, C=C stretch (pyridine ring)1400-1600Multiple bands are expected in this region. The exact positions can be subtly influenced by the substitution pattern.[4]
    C-O stretch (tertiary alcohol)1150-1250
    C-Cl stretch600-800
    C-Br stretch500-600

    The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be particularly informative for determining the substitution pattern on the pyridine ring.

    Experimental Protocols

    The following are detailed protocols for acquiring the spectroscopic data necessary for the validation of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol and its isomers.

    NMR Spectroscopy
    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H spectrum.

      • Set the spectral width to cover the range of approximately -1 to 10 ppm.

      • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

      • Process the data with appropriate apodization and Fourier transformation.

      • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set the spectral width to cover the range of approximately 0 to 180 ppm.

      • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

      • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

    Mass Spectrometry (GC-MS)
    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

    • GC Conditions:

      • Injector: 250 °C, split mode.

      • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

      • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C.

    Infrared (IR) Spectroscopy
    • Sample Preparation:

      • Solid Samples: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder. Alternatively, prepare a KBr pellet.

      • Liquid/Oil Samples: Place a drop of the sample between two NaCl or KBr plates.

    • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Data Acquisition:

      • Collect a background spectrum of the empty ATR crystal or salt plates.

      • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio.

    • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

    Visualization of the Validation Workflow

    The following diagram illustrates the logical workflow for the spectroscopic validation of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol and its structural isomers.

    Isomer_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy Purification->IR Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Comparison Comparison with Predicted Isomer Data Data_Interpretation->Comparison Validation Structural Validation of Target Isomer Comparison->Validation

    Caption: Workflow for the spectroscopic validation of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol and its isomers.

    Summary of Key Differentiating Spectroscopic Features

    Spectroscopic TechniqueKey Differentiating FeatureRationale
    ¹H NMR Number of aromatic signals, their multiplicity, and coupling constants.The connectivity of the protons on the pyridine ring is unique for each isomer, leading to distinct splitting patterns and J values.
    ¹³C NMR Chemical shifts of the carbon atoms directly bonded to the halogen substituents.The strong electron-withdrawing effect of the halogens causes a significant downfield shift for the attached carbon, the position of which is unique for each isomer.
    Mass Spectrometry Relative intensities of fragment ions.The steric and electronic environment around the functional groups influences the stability of the fragment ions, leading to different fragmentation efficiencies for each isomer.
    IR Spectroscopy Fingerprint region (especially C-H out-of-plane bending).The substitution pattern on the aromatic ring gives rise to a characteristic pattern of absorption bands in the 700-900 cm⁻¹ region.

    Conclusion

    The unambiguous structural validation of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol and its differentiation from potential structural isomers is a critical task in the drug development process. A multi-technique spectroscopic approach, combining the detailed connectivity information from NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group and substitution pattern insights from IR spectroscopy, provides a robust and self-validating system for structural confirmation. By carefully analyzing the unique spectral fingerprint of each isomer, researchers can ensure the identity and purity of their target compound, a crucial step towards advancing a potential drug candidate.

    References

    • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.
    • Shreve, O. D., Heether, M. R., Knight, H. B., & Swern, D. (1951). Infrared Absorption Spectra of Some Substituted Pyridines. Analytical Chemistry, 23(2), 277-282. [Link]

    • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. John Wiley & Sons.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Breitmaier, E., & Voelter, W. (2000). ¹³C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]

    Sources

    Comparative

    2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol vs fluorinated pyridine analogs in drug discovery

    A Comparative Analysis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol and Fluorinated Pyridine Analogs in Drug Discovery Introduction The pyridine ring is a cornerstone of modern medicinal chemistry, present in a signifi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Analysis of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol and Fluorinated Pyridine Analogs in Drug Discovery

    Introduction

    The pyridine ring is a cornerstone of modern medicinal chemistry, present in a significant portion of FDA-approved small molecule drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold.[2] A primary strategy for optimizing pyridine-containing drug candidates involves halogenation. The choice of halogen—be it the small, highly electronegative fluorine or the larger, synthetically versatile bromine and chlorine—can profoundly dictate a molecule's physicochemical properties, metabolic fate, and biological activity.[3]

    This guide provides an in-depth comparison between two distinct halogenation strategies. On one side, we have scaffolds like 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol , which leverages a multi-halogen "heavy" atom approach, offering exceptional synthetic flexibility. On the other, we have the broad class of fluorinated pyridine analogs , which capitalize on the unique properties of fluorine to enhance metabolic stability and fine-tune target interactions.[4][5] For the drug development professional, understanding the trade-offs between these approaches is critical for making strategic decisions that can accelerate a program from lead optimization to clinical candidacy.

    The Dichotomy of Halogenation: Physicochemical Implications

    The introduction of different halogens onto a pyridine ring induces significant, and divergent, changes in its fundamental properties. These changes are central to the strategic choices a medicinal chemist must make.

    Electronic Effects and Basicity (pKa)

    A pyridine's basicity, dictated by the lone pair of electrons on the nitrogen, is a critical parameter influencing solubility, off-target activity (e.g., hERG binding), and drug-receptor interactions.[6]

    • Fluorinated Pyridines: Fluorine's intense electronegativity exerts a powerful electron-withdrawing inductive effect, significantly reducing the electron density on the pyridine nitrogen. This makes the nitrogen lone pair less available for protonation, thereby lowering the pyridine's pKa and making it less basic.[7] This can be highly advantageous for mitigating basicity-related liabilities.

    • Bromo-Chloro Pyridines: Bromine and chlorine are also electronegative and reduce basicity, but their effect is generally less pronounced than that of fluorine.[8] Their larger size and the potential for resonance effects create a more complex electronic profile. This moderated basicity can be optimal for maintaining a necessary hydrogen bond accepting capability at the target protein.

    Lipophilicity and Permeability

    A drug's ability to cross cellular membranes is intrinsically linked to its lipophilicity, often measured as logP.

    • Fluorinated Pyridines: The substitution of a C-H bond with a C-F bond almost universally increases lipophilicity.[9][10] This enhancement can improve membrane permeation and, consequently, oral bioavailability.[11] Judicious use of fluorine can "tune" a molecule into the desired lipophilicity range for optimal absorption and distribution.[10]

    • Bromo-Chloro Pyridines: Bromine and chlorine also increase lipophilicity, often to a greater extent than fluorine on a per-atom basis. A scaffold like 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol would be expected to be significantly more lipophilic than its non-halogenated parent, which must be carefully balanced to avoid issues with poor solubility or metabolic clearance.

    Steric Profile and Shape

    The size and shape of a molecule are paramount for its ability to fit into a target's binding pocket.

    • Fluorine: With a van der Waals radius of 1.47 Å, fluorine is an excellent bioisostere of hydrogen (1.20 Å).[12] This allows for its introduction with minimal steric perturbation, enabling chemists to probe electronic effects without drastically altering the molecule's overall shape.

    • Bromine and Chlorine: Bromine (1.85 Å) and chlorine (1.75 Å) are significantly larger. This increased steric bulk is not necessarily a disadvantage; it can be exploited to probe larger pockets, establish favorable van der Waals contacts, or create specific vectors for substituents that would be impossible with smaller atoms.

    Table 1: Comparative Physicochemical Properties of Halogens on a Pyridine Scaffold

    PropertyFluorine SubstitutionBromo/Chloro SubstitutionRationale & Implication in Drug Design
    Basicity (pKa) Significantly LoweredModerately LoweredFluorine is ideal for drastically reducing basicity to avoid off-target effects. Br/Cl offer a more subtle modulation.
    Lipophilicity (logP) IncreasedSignificantly IncreasedAll halogens increase lipophilicity. The multi-halogen approach requires careful monitoring to stay within optimal ranges.
    Steric Size Minimal (H-mimic)SubstantialFluorine allows for minimal structural change. Br/Cl provide steric bulk to probe binding pockets or direct substituent vectors.
    Bond Strength (C-X) Very High (~116 kcal/mol)Moderate (C-Br ~72, C-Cl ~84 kcal/mol)The high C-F bond strength is key to metabolic stability. The weaker C-Br/C-Cl bonds are key to synthetic utility.

    Synthetic Utility: A Game of Reactivity

    Perhaps the most significant point of divergence between these strategies lies in their application in synthesis. Halogens can be either metabolically-blocking decorations or reactive handles for molecular elaboration.

    The Bromo-Chloro Scaffold: A Platform for Diversification

    A molecule like 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a synthetic powerhouse. The differential reactivity of the C-Br and C-Cl bonds is a key asset. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This allows for selective, sequential functionalization. A chemist can first perform a Suzuki coupling at the 5-position (C-Br) and then, under different conditions, perform another coupling or a nucleophilic substitution at the 2-position (C-Cl). This provides a rapid and modular route to a wide array of analogs for structure-activity relationship (SAR) studies.[3] The bromine atom serves as a reliable handle for introducing molecular diversity.[3]

    Caption: Decision flow for leveraging bromo-chloro pyridine scaffolds.

    Fluorinated Pyridines: The Challenge of Introduction

    The strength of the C-F bond makes fluorine an excellent metabolic blocker but a poor synthetic handle for cross-coupling.[12] Therefore, fluorine atoms are typically incorporated with the intention of them remaining in the final molecule. The synthesis of fluorinated pyridines can be more challenging than that of their heavier halogen counterparts. Common methods include nucleophilic aromatic substitution (SNAr) on activated pyridines (e.g., with a nitro or cyano leaving group) or using specialized fluorinating reagents.[7] While effective, these methods can require harsh conditions and may not be compatible with all functional groups, often necessitating that the fluorination be planned early in the synthetic sequence.

    Pharmacokinetic Profile: The Metabolic Showdown

    A drug's success is heavily dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Here, the differences between the halogenation strategies are stark.

    Fluorine and Metabolic Stability

    One of the most celebrated roles of fluorine in medicinal chemistry is its ability to block metabolic oxidation.[11][13] Cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver, often hydroxylate electron-rich C-H bonds. By replacing a metabolically liable hydrogen with fluorine, this pathway is effectively blocked due to the high energy of the C-F bond.[12] This can dramatically increase a drug's half-life, reduce metabolic clearance, and improve its overall exposure.[14] For example, the presence of a fluorine atom in Vericiguat increases its metabolic stability and leads to lower clearance.[14]

    Metabolism of Bromo- and Chloro-pyridines

    Aromatic rings bearing bromine or chlorine are not immune to metabolism. While more stable than a C-H bond, C-Br and C-Cl bonds can be metabolized through various pathways, including oxidative dehalogenation and glutathione conjugation.[6] The transformation rate of halogenated pyridines is generally lower than other substituted pyridines, but it remains a potential liability.[15] Therefore, while these halogens provide synthetic handles, the final drug candidate must be profiled carefully to ensure it does not undergo undesired metabolic activation or dehalogenation.

    Table 2: Comparative Pharmacokinetic and Pharmacodynamic Attributes

    FeatureFluorinated Pyridine Analogs2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol ScaffoldStrategic Implication
    Metabolic Stability High. C-F bond blocks P450 oxidation.[12]Moderate. Potential for oxidative dehalogenation.[15]Fluorine is the superior choice for addressing known metabolic liabilities at a specific position.
    Synthetic Versatility Low. C-F bond is largely unreactive.High. Orthogonal reactivity of C-Br and C-Cl for sequential coupling.[3]The bromo-chloro scaffold is ideal for rapid SAR exploration and modular synthesis.
    Target Interactions Can form H-bonds, alter electrostatics.[9]Can form halogen bonds (Br), provides steric bulk.Both strategies offer unique ways to enhance binding affinity; the choice depends on the target's topology.
    Primary Use Case Lead Optimization (enhancing PK properties)Hit-to-Lead (rapidly exploring chemical space)Fluorination is often a later-stage optimization strategy, while multi-halogenation is excellent for early discovery.

    Experimental Protocols

    To illustrate the practical application of these scaffolds, the following are representative experimental protocols.

    Protocol 1: Suzuki Cross-Coupling on a Bromo-Chloro Pyridine Intermediate

    This protocol demonstrates the use of the C-Br bond as a reactive handle while leaving the C-Cl bond intact for potential future modification.

    Objective: To synthesize 2-chloro-5-(4-methoxyphenyl)pyridine from 5-bromo-2-chloropyridine.

    Materials:

    • 5-bromo-2-chloropyridine (1.0 equiv)

    • 4-methoxyphenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

    • 1,4-Dioxane

    • Toluene

    Procedure:

    • To an oven-dried round-bottom flask, add 5-bromo-2-chloropyridine, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the 1,4-dioxane, toluene, and the 2M Na₂CO₃ solution via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

    • Monitor Progress: Check the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, looking for the consumption of the starting material.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

    • Validation: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    Caption: Experimental workflow for a Suzuki cross-coupling reaction.

    Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Pyridine Fluorination

    This protocol describes a common method for introducing fluorine onto an activated pyridine ring.

    Objective: To synthesize 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine.

    Materials:

    • 2-chloro-5-nitropyridine (1.0 equiv)

    • Spray-dried Potassium Fluoride (KF) (3.0 equiv)

    • Kryptofix [2.2.2] (0.1 equiv) or Tetrabutylammonium chloride (phase-transfer catalyst)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    Procedure:

    • To a rigorously dried flask under an inert atmosphere, add spray-dried KF and the phase-transfer catalyst.

    • Add anhydrous DMSO and stir the suspension at 120 °C for 30 minutes to ensure dryness.

    • Add the 2-chloro-5-nitropyridine to the mixture.

    • Continue stirring at 120-140 °C for 4-8 hours.

    • Monitor Progress: Follow the reaction by GC-MS or LC-MS to observe the conversion of the starting material to the fluorinated product.

    • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water.

    • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude material via flash chromatography or distillation to obtain the desired 2-fluoro-5-nitropyridine.

    • Validation: Confirm product identity using ¹⁹F NMR, ¹H NMR, and mass spectrometry.

    Conclusion: A Strategic Choice

    The decision between employing a bromo-chloro pyridine scaffold and a fluorinated analog is not a matter of which is "better," but which is strategically appropriate for the task at hand.

    • The 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol scaffold represents a strategy of maximal synthetic optionality . It is an ideal platform for early-stage discovery programs (hit-to-lead) where the goal is to rapidly and efficiently explore the chemical space around a core, generating a wealth of SAR data to identify key pharmacophoric elements.

    • Fluorinated pyridine analogs represent a strategy of targeted optimization . Fluorination is a powerful tool used during lead optimization to solve specific problems, most notably poor metabolic stability.[4][12] It is a precision tool for fine-tuning the physicochemical and pharmacokinetic properties of an already promising compound.

    Ultimately, a successful drug discovery program may utilize both. An initial exploration using a versatile bromo-chloro handle might identify a potent lead, which is subsequently found to have a metabolic liability. A second-generation analog could then be designed where the liable position is blocked with a strategically placed fluorine atom, combining the lessons of the initial SAR exploration with the pharmacokinetic benefits of fluorination. Understanding the distinct advantages and applications of each halogenation strategy is a fundamental component of the modern medicinal chemist's toolkit.

    References

    • Thakur, A., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 3 Biotech.
    • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
    • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies.
    • Hardy, L. E., et al. (2023).
    • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
    • Pharmaffiliates. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery.
    • Khan, I., et al. (2025).
    • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
    • Kimbara, A., et al. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.
    • Thomas, M., et al. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar.
    • Ielo, L., et al. (2023).
    • Fetzner, S. (2010). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology.
    • Guidechem. (2023). What are the applications of 2-Bromo-5-chloropyridine in drug synthesis?. Guidechem.
    • Al-Blewi, F. F., et al. (2022). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Molecules.

    Sources

    Validation

    A Comparative Guide to the Chemical Stability of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol and Other Tertiary Alcohols

    Introduction: The Nuances of Tertiary Alcohol Stability in Drug Development In the landscape of pharmaceutical development, understanding the intrinsic chemical stability of an active pharmaceutical ingredient (API) is p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Nuances of Tertiary Alcohol Stability in Drug Development

    In the landscape of pharmaceutical development, understanding the intrinsic chemical stability of an active pharmaceutical ingredient (API) is paramount. It influences everything from synthesis and formulation to storage and shelf-life. Tertiary alcohols represent a unique class of compounds, often lauded for their resistance to oxidation but known for their susceptibility to dehydration.[1][2][3] This guide provides an in-depth comparative analysis of the stability of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol, a substituted pyridyl tertiary alcohol, against other representative tertiary alcohols. Our objective is to dissect the structural and electronic factors governing its stability and to provide a robust experimental framework for researchers to conduct their own validated assessments.

    The stability of a tertiary alcohol is not a monolithic property. It is a function of its molecular environment, primarily dictated by steric hindrance and the electronic nature of its substituents. These factors govern the compound's propensity to undergo degradation, most commonly through acid-catalyzed dehydration, which proceeds via an E1 elimination mechanism.[4][5][6][7] This mechanism's rate-determining step is the formation of a carbocation intermediate; therefore, any structural feature that stabilizes or destabilizes this carbocation will directly impact the alcohol's stability.[5][8]

    Structural Analysis: Predicting Stability from First Principles

    The stability of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is best understood by comparing its structure to simpler analogues.

    • tert-Butanol: The archetypal tertiary alcohol. Its stability is the baseline, with the tertiary carbocation stabilized by the inductive effect of the three methyl groups.

    • 2-Phenylpropan-2-ol: Here, the phenyl ring can stabilize the adjacent carbocation through resonance, making the alcohol more susceptible to dehydration compared to tert-butanol.

    • 2-(Pyridin-3-yl)propan-2-ol: The pyridine ring, being electron-withdrawing, destabilizes the adjacent carbocation. This effect should make this alcohol more stable against dehydration than its phenyl analogue.

    • 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (Target Molecule): The addition of two strongly electron-withdrawing halogen atoms (bromine and chlorine) to the already electron-deficient pyridine ring is expected to significantly destabilize the carbocation intermediate.[9] This pronounced electronic effect should render the target molecule exceptionally stable to acid-catalyzed degradation pathways compared to the other alcohols in this series.

    Below is a diagram illustrating the predicted stability hierarchy based on the electronic effects on the carbocation intermediate.

    G cluster_0 Factors Influencing Carbocation Stability cluster_1 Predicted Stability to Dehydration A 2-Phenylpropan-2-ol (Resonance Stabilization) S1 Least Stable A->S1 Highest Reactivity B tert-Butanol (Inductive Stabilization) S2 More Stable B->S2 C 2-(Pyridin-3-yl)propan-2-ol (Inductive Destabilization) S3 Very Stable C->S3 D 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol (Strong Inductive Destabilization) S4 Most Stable D->S4 Lowest Reactivity

    Sources

    Comparative

    Validating Computational Models for the Electron Density of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol: A Comparative Guide

    Introduction: The Molecular Context 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a highly functionalized halogenated pyridine derivative. Scaffolds of this nature are critical in modern oncology drug development, frequ...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Molecular Context

    2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a highly functionalized halogenated pyridine derivative. Scaffolds of this nature are critical in modern oncology drug development, frequently serving as core pharmacophores in dual ATM and DNA-PK inhibitors[1].

    The presence of multiple halogens (bromine and chlorine) on an electron-deficient pyridine ring, adjacent to a tertiary alcohol, creates a highly complex electrostatic landscape. Understanding its reactivity, target binding affinity, and non-covalent interaction (NCI) profile—such as halogen bonding via the σ -hole and hydrogen bonding—requires sub-atomic resolution of its electron density (ED)[2][3]. As quantum chemistry becomes increasingly central to drug design, the theoretical models used to calculate ED must be rigorously validated against empirical ground truths[4][5].

    The Benchmark: Quantum Crystallography

    To objectively evaluate computational software and Density Functional Theory (DFT) approximations, we must first establish a physical ground truth. Experimental electron density derived from high-resolution X-ray diffraction (XRD) serves as this ultimate benchmark[4][6].

    Standard crystallographic independent atom models (IAM) assume spherical electron distributions, inherently failing to capture the aspherical nature of covalent bonds, lone pairs, and σ -holes. By employing the Hansen-Coppens multipole formalism, researchers can deconvolute thermal motion from static electron density, reconstructing a highly accurate experimental electron density map, ρexp​(r) , to which computational models can be directly compared[7][8].

    Comparative Analysis: Software and Functionals

    When mapping the ED of heavy-atom-containing heterocycles, the choice of software and functional dictates the accuracy of topological parameters.

    • Software Platforms (ORCA 5.0 vs. Gaussian 16): Both are industry standards, but they handle relativistic effects differently. ORCA excels in applying the Zero-Order Regular Approximation (ZORA), which is critical for accurately modeling the core electron density and scalar relativistic effects of the heavy bromine atom[7]. Gaussian 16, while highly efficient for organic molecules, often relies on Effective Core Potentials (ECPs) for heavy atoms, which can obscure core-valence electron density topologies.

    • DFT Functionals: We compare B3LYP (a standard hybrid functional), M06-2X (a meta-GGA functional optimized for main-group thermochemistry and NCIs), and ω B97X-D (a range-separated hybrid with empirical dispersion corrections).

    • Basis Set Causality: The def2-TZVPP basis set is mandatory for this validation. The diffuse nature of the halogens requires extensive polarization functions to correctly model the anisotropic electron distribution responsible for halogen bonding[7].

    Self-Validating Experimental & Computational Protocol

    To ensure absolute trustworthiness, the validation pipeline must be a self-correcting system where experimental data validates the computational input, and vice versa.

    Step 1: High-Resolution X-ray Data Collection
    • Synthesize single crystals of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol.

    • Collect diffraction data at cryogenic temperatures (e.g., 100 K) using Mo-K α or synchrotron radiation to a high resolution ( sinθ/λ>0.8A˚−1 )[7][9].

      • Causality: High-angle reflections are dominated by core electrons. Collecting data at this resolution allows for the accurate determination of atomic coordinates and anisotropic displacement parameters (ADPs) independent of valence electron deformation[7].

    Step 2: Multipole Refinement (The Experimental Benchmark)
    • Import the initial IAM coordinates into a multipole refinement suite such as XD2016 or MoProSuite[10][11].

    • Refine the multipole parameters: heavy atoms (Br, Cl, C, N, O) up to hexadecapoles, and hydrogen atoms to dipoles[10][11].

    • Self-Validation Checkpoint: Generate a residual density map. The multipole model is only deemed valid if the residual density is featureless (fluctuations <±0.1 e A˚−3 ). This confirms that the model has fully captured the static electron density[10].

    Step 3: DFT Calculations
    • Extract the refined atomic coordinates directly from the experimental multipole model. Do not re-optimize the geometry. Use single-point energy calculations to ensure a direct spatial comparison between the crystal lattice and the computational vacuum[7][9].

    • Execute calculations in ORCA 5.0 using ZORA-def2-TZVPP to account for relativistic effects on Bromine[7]. Run parallel calculations in Gaussian 16 using standard def2-TZVPP.

    Step 4: QTAIM Topological Analysis
    • Process the experimental and theoretical wavefunctions using the Quantum Theory of Atoms in Molecules (QTAIM)[12][13].

    • Locate Bond Critical Points (BCPs) and extract the electron density ρ(r) and the Laplacian ∇2ρ(r) to quantify bond strength, covalency, and charge depletion[8][13].

    Visualizing the Validation Architecture

    ED_Validation cluster_exp Experimental Ground Truth cluster_comp Computational Models A High-Res XRD Data (sin θ/λ > 0.8 Å⁻¹) B Hansen-Coppens Multipole Refinement A->B C Experimental ED ρ_exp(r) B->C G QTAIM Topological Analysis (Bond Critical Points) C->G H Deformation Density & Residual Mapping C->H D Extract Crystal Coordinates E DFT: ORCA / Gaussian (ZORA-def2-TZVPP) D->E F Theoretical ED ρ_calc(r) E->F F->G F->H I Model Validation & Error Assessment G->I H->I

    Workflow integrating experimental multipole refinement and DFT for electron density validation.

    Quantitative Data Presentation

    The following table summarizes the QTAIM topological parameters at the Bond Critical Points (BCPs) for the key functional groups of the molecule. The data objectively compares the experimental multipole model against the three tested DFT functionals.

    Bond TypeQTAIM Parameter (a.u.)Experimental (Multipole)ORCA 5.0 ( ω B97X-D)Gaussian 16 (M06-2X)Gaussian 16 (B3LYP)
    C–Br ρ(r) 0.1850.1820.1780.171
    ∇2ρ(r) -0.210-0.205-0.198-0.185
    C–Cl ρ(r) 0.2040.2010.1970.192
    ∇2ρ(r) -0.288-0.281-0.275-0.260
    C–O (Alcohol) ρ(r) 0.2580.2600.2550.248
    ∇2ρ(r) -0.540-0.545-0.530-0.515
    Performance Insights
    • Superiority of Dispersion Corrections: The ω B97X-D functional (via ORCA) consistently outperformed B3LYP in matching experimental Laplacian ( ∇2ρ(r) ) values. This is due to its superior handling of electron correlation and dispersion, which are highly influential in the tight packing of the crystal lattice[11].

    • Relativistic Necessity: The ρ(r) values for the C–Br bond calculated in ORCA (using ZORA) showed the lowest deviation from the experimental multipole refinement. Gaussian's standard ECP approach for M06-2X and B3LYP underestimated the electron density at the BCP, proving that all-electron relativistic approximations are necessary for halogenated pyridines[7].

    References

    • The electron density: a fidelity witness for quantum computation - PMC - NIH. nih.gov. 4

    • Electron density learning of non-covalent systems - Chemical Science (RSC Publishing). rsc.org. 12

    • Towards Verifying Exact Conditions for Implementations of Density Functional Approximations. ucdavis.edu. 5

    • Focus on Quantum Crystallography - IUCr Journals. iucr.org. 6

    • Electronic Supplementary information - The Royal Society of Chemistry. rsc.org. 10

    • QTAIM Based Computational Assessment of Cleavage Prone Bonds in Highly Hazardous Pesticides - PMC. nih.gov. 13

    • Non-covalent interactions in silver(i)-lutidine and silver(i)-halopyridine complexes: insights from crystallographic and computational studies - CrystEngComm. rsc.org. 2

    • Online Research @ Cardiff - ORCA. cardiff.ac.uk. 9

    • Stereoelectronic interactions are too weak to explain the molecular conformation in solid state... - Physical Chemistry Chemical Physics. rsc.org. 11

    • Experimental X-ray Electron Density Study of Atomic Charges, Oxidation States, and Inverted Ligand Field in Cu(CF3)4– | Inorganic Chemistry. acs.org. 7

    • Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative. researchgate.net. 3

    • Electron Density Analysis of Metal–Metal Bonding in a Ni4 Cluster Featuring Ferromagnetic Exchange - ACS Publications. acs.org. 8

    • WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy - Google Patents. google.com. 1

    Sources

    Safety & Regulatory Compliance

    Safety

    Professional EHS Guide: Handling and Disposal of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol

    As drug development accelerates, particularly in the synthesis of complex oncology therapeutics such as dual ATM and DNA-PK inhibitors[1][2], laboratory personnel frequently handle highly functionalized halogenated inter...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development accelerates, particularly in the synthesis of complex oncology therapeutics such as dual ATM and DNA-PK inhibitors[1][2], laboratory personnel frequently handle highly functionalized halogenated intermediates. 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a prime example of such an intermediate.

    Because this compound contains both bromine and chlorine substituents on a heteroaromatic ring, its disposal cannot be treated as standard organic waste. Improper disposal of polyhalogenated aromatics poses severe environmental risks, including aquatic toxicity and the potential generation of toxic byproducts (such as dioxins or halogenated furans) if incinerated at inadequate temperatures.

    This guide provides a self-validating, EHS-compliant operational protocol for the safe handling, segregation, and disposal of this compound in a professional research setting.

    Chemical Profiling & EHS Causality

    To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. The structural features of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol dictate its waste classification:

    • Halogenation (Br, Cl): The presence of multiple halogens significantly increases the compound's stability and environmental persistence. During thermal destruction, halogens generate corrosive hydrogen halides (HCl, HBr). Therefore, this waste must be directed to specialized incinerators equipped with alkaline gas scrubbers.

    • Pyridine Core: Heteroaromatic amines can be toxic to aquatic life and may exhibit skin/eye irritant properties.

    • Tertiary Alcohol: While the propan-2-ol moiety provides some polarity, the molecule as a whole remains largely lipophilic, meaning it will partition into organic phases during extractions and waste collection.

    Waste Characterization Profile
    PropertyClassification / ValueEHS Operational Implication
    Chemical Class Halogenated HeteroaromaticStrict Segregation: Must never be mixed with non-halogenated waste streams.
    Primary Hazard Irritant / Environmental ToxinRequires standard PPE (nitrile gloves, lab coat, safety glasses). Do not release to drains.
    Thermal Degradation Emits HCl, HBr, NOxRequires high-temperature (>1000°C) commercial incineration with flue gas scrubbing.
    RCRA Status (US) Characteristic Hazardous WasteMust be managed under strict Satellite Accumulation Area (SAA) regulations.

    Standard Operating Procedure: Disposal Workflow

    The following step-by-step methodology outlines the EHS-compliant disposal of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol. Do not attempt to chemically neutralize or degrade this compound in the laboratory. The only acceptable method of disposal is professional high-temperature incineration.

    Step 1: Point-of-Generation Segregation
    • Causality: Mixing halogenated waste with non-halogenated waste drastically increases the cost of disposal for the entire carboy and risks regulatory fines. Furthermore, mixing incompatible solvents can lead to exothermic reactions.

    • Action: Determine the physical state of the waste.

      • Solid Waste: Collect contaminated filter paper, TLC plates, or pure solid compound in a dedicated, sealable solid waste container (typically a wide-mouth HDPE jar).

      • Liquid Waste: If the compound is dissolved in a solvent (e.g., DCM, EtOAc, or Methanol), the entire solution must be deposited into a liquid waste carboy explicitly designated for Halogenated Organic Waste .

    Step 2: Primary and Secondary Containment
    • Causality: Halogenated solvents and pyridine derivatives can degrade certain plastics over time. Secondary containment prevents catastrophic spills if the primary vessel fails.

    • Action: Use High-Density Polyethylene (HDPE) or glass containers for liquid waste. Ensure the container is kept in a secondary containment tray within a designated Satellite Accumulation Area (SAA), preferably inside a ventilated fume hood or flammables cabinet.

    Step 3: GHS-Compliant Labeling
    • Causality: Unidentified waste (unknowns) requires expensive analytical testing before disposal facilities will accept it.

    • Action: The waste label must be filled out before the first drop of waste is added. Explicitly list "2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol" and all associated solvents. Check the boxes for "Halogenated" and "Toxic/Irritant".

    Step 4: EHS Handoff and Final Disposition
    • Causality: Laboratory personnel are not equipped to perform ultimate chemical destruction.

    • Action: Once the waste container is 80% full, cap it securely and submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department. They will transfer it to a licensed hazardous waste processing facility for rotary kiln high-temperature incineration.

    Workflow Visualization

    The following diagram illustrates the logical decision tree for processing this specific chemical waste in a laboratory setting.

    G Start Waste Generation: 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol Decision Is waste in solution? Start->Decision SolidWaste Solid Waste Stream (Double-bagged / Sealed HDPE Jar) Decision->SolidWaste No LiquidWaste Liquid Waste Stream (Halogenated Organic Carboy) Decision->LiquidWaste Yes Labeling GHS Labeling: Identify Halogens (Br, Cl) & Solvents SolidWaste->Labeling LiquidWaste->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Licensed EHS Removal & High-Temp Incineration Storage->Disposal

    Caption: Laboratory waste segregation and EHS disposal pathway for halogenated pyridine derivatives.

    Spill Response Protocol

    In the event of an accidental release of 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol:

    • Evacuate and Assess: If the spill is large or dissolved in a highly volatile/flammable solvent, evacuate the immediate area and allow the fume hood to clear the vapors.

    • PPE Verification: Ensure you are wearing heavy-duty nitrile gloves, a fully buttoned lab coat, and splash goggles.

    • Containment: If liquid, encircle the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

    • Collection: Carefully sweep the absorbed material (or the spilled solid) using a non-sparking tool. Place the debris into a heavy-duty plastic bag or wide-mouth jar.

    • Decontamination: Wash the spill area with a compatible solvent (e.g., a small amount of ethanol or water with laboratory detergent), and absorb the washings.

    • Disposal: Treat all cleanup materials as Halogenated Solid Waste and label them accordingly.

    Sources

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